molecular formula C13H25FeO15- B1228327 Gleptoferron CAS No. 57680-55-4

Gleptoferron

Número de catálogo: B1228327
Número CAS: 57680-55-4
Peso molecular: 477.17 g/mol
Clave InChI: NFJRQODDTXZEBV-MXIFXDQUSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gleptoferron, also known as this compound, is a useful research compound. Its molecular formula is C13H25FeO15- and its molecular weight is 477.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

57680-55-4

Fórmula molecular

C13H25FeO15-

Peso molecular

477.17 g/mol

InChI

InChI=1S/C13H24O13.Fe.H2O2/c14-1-4-6(17)8(19)11(22)13(26-4)25-2-3(15)5(16)7(18)9(20)10(21)12(23)24;;1-2/h3-11,13-22H,1-2H2,(H,23,24);;1-2H/p-1/t3?,4-,5?,6-,7?,8+,9?,10?,11-,13+;;/m1../s1

Clave InChI

NFJRQODDTXZEBV-MXIFXDQUSA-M

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe]

SMILES isomérico

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe]

SMILES canónico

C(C1C(C(C(C(O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe]

Sinónimos

gleptoferron

Origen del producto

United States

Foundational & Exploratory

Gleptoferron: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gleptoferron is a macromolecular complex primarily used in veterinary medicine for the prevention and treatment of iron deficiency anemia in piglets. It is a colloidal solution of ferric hydroxide complexed with dextran glucoheptonic acid, which allows for the parenteral administration of a high dose of bioavailable iron. This technical guide provides an in-depth overview of the chemical structure of this compound, detailed methodologies for its synthesis, and a summary of its key quantitative parameters.

Chemical Structure

This compound is a complex of a polynuclear β-ferric oxyhydroxide (β-FeOOH) core stabilized by a dextran glucoheptonic acid ligand.

  • The Core: The central core of the this compound complex consists of β-ferric oxyhydroxide, also known as akaganeite. This crystalline structure serves as the reservoir for the iron. The formation of this core is a critical step in the synthesis of this compound.

  • The Ligand: The β-ferric oxyhydroxide core is encapsulated and stabilized by a dextran glucoheptonic acid polymer. This ligand is synthesized by modifying dextran, a polysaccharide of glucose, to introduce glucoheptonic acid functional groups. The dextran glucoheptonic acid surrounds the iron core, forming a stable, water-soluble colloidal particle.

The general chemical formula for this compound can be represented as (FeOOH)m[HO-(C6-H10-O5)x-C7-H13-O7]n, reflecting its polymeric and complex nature[1]. A simplified empirical formula of C13H25FeO15 has also been reported, with a corresponding molecular weight of approximately 477.17 g/mol [2][3][4][5].

Synthesis of this compound

The synthesis of this compound involves two main stages: the preparation of the dextran glucoheptonic acid ligand and the subsequent formation of the ferric hydroxide complex. The synthesis can be achieved through two primary routes as outlined in the patent literature.

Route 1: Reaction of Ferric Hydroxide with Dextran Glucoheptonic Acid

This method involves the preparation of a ferric hydroxide suspension, which is then reacted with a solution of dextran glucoheptonic acid.

Route 2: Reaction of a Ferric Salt with Dextran Glucoheptonic Acid

An alternative method involves the direct reaction of a ferric salt, such as ferric chloride, with dextran glucoheptonic acid in an aqueous solution, followed by purification.

The following DOT script visualizes the general synthesis workflow for this compound.

Gleptoferron_Synthesis cluster_ligand Ligand Synthesis cluster_complexation Complexation cluster_route1 Route 1 cluster_route2 Route 2 cluster_purification Purification & Formulation Dextran Dextran Dextran_Heptonic_Acid Dextran Glucoheptonic Acid Dextran->Dextran_Heptonic_Acid Reaction with Cyanide Cyanide Cyanide Solution Gleptoferron1 This compound Complex Dextran_Heptonic_Acid->Gleptoferron1 Gleptoferron2 This compound Complex Dextran_Heptonic_Acid->Gleptoferron2 Ferric_Salt1 Ferric Salt Solution Ferric_Hydroxide Ferric Hydroxide Suspension Ferric_Salt1->Ferric_Hydroxide Precipitation Base1 Base (e.g., Sodium Carbonate) Base1->Ferric_Hydroxide Ferric_Hydroxide->Gleptoferron1 Reaction Purification Purification (Dialysis / Precipitation) Gleptoferron1->Purification Ferric_Salt2 Ferric Salt Solution Ferric_Salt2->Gleptoferron2 Reaction Gleptoferron2->Purification Formulation Formulation (Sterile Solution) Purification->Formulation Final_Product This compound Injectable Solution Formulation->Final_Product

General synthesis workflow for this compound.

Experimental Protocols

The following experimental protocols are based on the methods described in U.S. Patent 3,536,696.

Protocol 1: Synthesis of Dextran Glucoheptonic Acid

Objective: To prepare the dextran glucoheptonic acid ligand.

Materials:

  • Low molecular weight dextran (average molecular weight ~5,000)

  • Potassium cyanide

  • Deionized water

Procedure:

  • Dissolve 200 g of low molecular weight dextran in 1.5 liters of deionized water.

  • Add 10 g of potassium cyanide to the dextran solution.

  • Allow the reaction mixture to stand overnight at 40°C.

  • Increase the temperature to 90-100°C and maintain for a specified period to complete the reaction.

  • The resulting solution contains dextran glucoheptonic acid and can be used directly in the complexation step or purified further.

Protocol 2: Synthesis of this compound via Route 1

Objective: To synthesize this compound by reacting ferric hydroxide with dextran glucoheptonic acid.

Materials:

  • Ferric chloride solution

  • 16% w/v Sodium carbonate solution

  • Dextran glucoheptonic acid solution (from Protocol 1)

  • Ethanol

  • 2.5 N Sodium hydroxide solution

  • Deionized water

Procedure:

  • Prepare a ferric hydroxide suspension by reacting a ferric chloride solution with a 16% w/v sodium carbonate solution.

  • To the ferric hydroxide suspension, add a solution of 16 g of dextran glucoheptonic acid in 100 ml of water over a period of 15 minutes.

  • Adjust the pH of the solution to 4.3 by the careful addition of 16% aqueous sodium carbonate solution.

  • Precipitate the ferric hydroxide dextran heptonic acid complex by the addition of ethanol to a final concentration of 60%.

  • Wash the precipitate twice with 60% aqueous ethanol.

  • Redissolve the precipitate in 100 ml of deionized water.

  • Heat the solution to 70-80°C.

  • Adjust the pH of the solution to 6.0 by the addition of aqueous sodium hydroxide solution.

  • The resulting solution is a colloidal solution of this compound.

Protocol 3: Synthesis of this compound via Route 2

Objective: To synthesize this compound by reacting a ferric salt with dextran glucoheptonic acid followed by dialysis.

Materials:

  • Liquor ferriperchloride (containing 20% w/v elemental iron)

  • Dextran glucoheptonic acid (average molecular weight 5,000)

  • 0.880 Ammonia solution

  • Deionized water

Procedure:

  • Dilute 84 ml of liquor ferriperchloride to 160 ml with deionized water.

  • Add the diluted ferric chloride solution to a solution of 19.0 g of dextran glucoheptonic acid in 70 ml of aqueous solution.

  • Dialyze the combined solution against 10 liters of distilled water containing 50 ml of 0.880 ammonia for 24 hours.

  • Replace the dialysis solution with a fresh 10 liters of distilled water and 50 ml of 0.880 ammonia and continue dialysis for a further 24 hours until the pH of the iron solution reaches 8.0.

  • Replace the ammonia dialysis solution with distilled water and continue dialysis for another 24 hours to reduce the pH to 6.5.

  • The solution within the dialysis bag is the this compound complex.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

ParameterValueReference
Chemical Formula (FeOOH)m[HO-(C6-H10-O5)x-C7-H13-O7]n[1]
C13H25FeO15 (simplified)[2][3][4][5]
Molecular Weight ~477.17 g/mol (for C13H25FeO15)[2][3][4][5]
Average molecular weight of dextran heptonic acid used: 5,000
CAS Number 57680-55-4
Elemental Iron Content Typically 10% or 20% (100 or 200 mg/mL) in injectable solutions[6]
Appearance Dark brown, slightly viscous solution
pH of injectable solution Typically between 5.5 and 7.0

Quality Control and Characterization

The quality of this compound is ensured through a series of analytical tests to characterize its physicochemical properties. These tests are crucial for guaranteeing the safety, efficacy, and consistency of the final product.

  • Iron Content: The total iron content is a critical quality attribute and is typically determined by spectrophotometric methods or redox titration.

  • Molecular Weight Distribution: Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution of the dextran glucoheptonic acid ligand and the final this compound complex. This ensures that the polymer size is within the desired range for optimal efficacy and safety.

  • Particle Size Analysis: The size of the colloidal particles is an important parameter that can affect the stability and bioavailability of the complex. Techniques such as dynamic light scattering (DLS) can be employed for this purpose.

  • Structural Characterization: X-ray diffraction (XRD) can be used to confirm the β-ferric oxyhydroxide structure of the iron core. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the dextran glucoheptonic acid ligand and confirm its complexation with the iron core.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and synthesis of this compound. The detailed experimental protocols, based on established patent literature, offer a solid foundation for researchers and drug development professionals working with this important veterinary pharmaceutical. The provided quantitative data and information on quality control and characterization methods are essential for ensuring the production of a safe, effective, and consistent product. Further research and development in the area of iron-carbohydrate complexes continue to refine and improve these life-saving therapies.

References

Physicochemical Properties of Gleptoferron Complex: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gleptoferron is a macromolecular complex utilized in veterinary medicine for the prevention and treatment of iron deficiency anemia, particularly in piglets. It consists of a polynuclear β-ferric oxyhydroxide core, akin to the mineral akaganeite, stabilized by a dextran glucoheptonic acid ligand. This complex is formulated as a sterile, colloidal aqueous solution for parenteral administration. The physicochemical properties of this compound are critical to its safety, stability, and efficacy, governing its iron content, molecular weight distribution, particle size, and in vivo iron-release kinetics. This technical guide provides a comprehensive overview of these properties, details the experimental protocols for their characterization, and visualizes key pathways and workflows.

Introduction

Iron is an essential trace element vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular energy metabolism. Iron deficiency is a significant concern in rapidly growing neonatal animals, such as piglets, which have limited iron reserves at birth. This compound provides a bioavailable source of iron in a form that minimizes the risk of free iron toxicity. Understanding the intricate physicochemical characteristics of the this compound complex is paramount for drug development, quality control, and ensuring predictable therapeutic outcomes.

Core Physicochemical Properties

The key physicochemical properties of the this compound complex are summarized below. These parameters are crucial for defining the product's quality and performance.

Composition and Structure

This compound is a complex of β-ferric oxyhydroxide (β-FeOOH) and dextran glucoheptonic acid[1][2]. The central component is a crystalline, polynuclear iron core that serves as the iron reservoir[3]. This iron core is enveloped and stabilized by the dextran glucoheptonic acid ligand, which renders the complex soluble in water and forms a stable colloidal solution[3]. The molecular formula for the basic repeating unit can be represented as C13H25FeO15, with a molecular weight of approximately 477.17 g/mol [][5]. However, the entire complex is a macromolecule with a significantly higher and variable molecular weight.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound and analogous iron-carbohydrate complexes. Due to the proprietary nature of specific formulation data, some ranges are based on closely related iron-polysaccharide complexes.

Table 1: Molecular Weight and Polydispersity

ParameterValueMethodReference
Weight-Average Molecular Weight (Mw)45,000 - 55,000 Daltons (for analogous iron sucrose)GPC/SEC[6]
Number-Average Molecular Weight (Mn)Data not availableGPC/SEC
Polydispersity Index (PDI)Data not availableGPC/SEC
Molecular Weight (Basic Unit: C13H25FeO15)~477.17 g/mol Mass Spectrometry[][5]

Table 2: Iron Content

ParameterValueMethodReference
Iron Content (in injectable solution)10% or 20% (100 or 200 mg/mL)Titration/AAS[6][7][8]
Iron (as Fe) Percentage of ComplexData not availableElemental Analysis

Table 3: Particle Size

ParameterValueMethodReference
Z-Average DiameterData not availableDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.1 (for monodisperse samples)Dynamic Light Scattering (DLS)[9]

Table 4: Stability Profile

ConditionObservationReference
pHStable in a neutral to slightly acidic pH range.[10]
TemperatureShows instability at higher temperatures (>90 °C).[10]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of the this compound complex.

Determination of Molecular Weight Distribution by Gel Permeation Chromatography (GPC/SEC)

This method is adapted from established protocols for iron polysaccharide complexes[1].

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a differential refractive index (RI) detector and a UV detector.

  • Columns: A combination of columns suitable for the molar mass separation range of polysaccharides (e.g., PSS SUPREMA)[1].

  • Mobile Phase: 0.1 M NaNO₃ in 0.01 M phosphate buffer, pH 7.0[1].

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection:

    • RI detector for the polysaccharide component.

    • UV detector at 254 nm for the iron complex[1].

  • Calibration: Use of pullulan standards with known molecular weights[1].

  • Sample Preparation: Dissolve the dry material to a concentration of 2 g/L. For formulations, dilute to approximately 50 g/L[1].

  • Injection Volume: 25 µL[1].

  • Data Analysis: Utilize GPC software to calculate weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) relative to the pullulan standards.

Determination of Iron Content by Atomic Absorption Spectroscopy (AAS)
  • Principle: The sample is atomized in a flame, and the amount of iron is determined by the absorption of light at a specific wavelength by the ground-state iron atoms.

  • Instrumentation: Atomic Absorption Spectrometer with an iron hollow-cathode lamp.

  • Sample Preparation:

    • Accurately weigh a sample of the this compound complex.

    • Perform a wet-ash digestion using a mixture of nitric acid and perchloric acid to destroy the organic matrix and solubilize the iron.

    • Dilute the digested sample to a known volume with deionized water to bring the iron concentration within the linear range of the instrument.

  • Analysis:

    • Aspirate the sample solution into an air-acetylene flame.

    • Measure the absorbance at 248.3 nm.

    • Quantify the iron concentration by comparing the absorbance to a calibration curve prepared from standard iron solutions.

Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy identifies the functional groups present in the this compound complex by measuring the absorption of infrared radiation.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • Lyophilize the this compound solution to obtain a dry powder.

    • Prepare a KBr pellet by mixing a small amount of the powdered sample with potassium bromide and pressing it into a transparent disk.

  • Analysis:

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for the polysaccharide (O-H, C-H, C-O stretching) and the ferric oxyhydroxide core (Fe-O vibrations).

Crystalline Structure Analysis by X-ray Diffraction (XRD)
  • Principle: XRD is used to determine the crystalline structure of the iron core by analyzing the diffraction pattern of X-rays scattered by the atoms in the material.

  • Instrumentation: X-ray diffractometer with Cu Kα radiation.

  • Sample Preparation:

    • Lyophilize the this compound solution to obtain a dry powder.

    • Gently grind the powder to a fine, uniform consistency (approximately 50 µm particle size) to ensure random orientation of the crystallites[11][12].

    • Mount the powdered sample in a sample holder.

  • Analysis:

    • Collect the diffraction pattern over a 2θ range of approximately 10-80°.

    • Compare the obtained diffraction pattern with standard diffraction patterns for iron oxyhydroxide polymorphs (e.g., akaganeite, goethite) to identify the crystalline phase of the iron core.

Visualizations

Diagrams are provided to illustrate key concepts related to the this compound complex.

Gleptoferron_Structure cluster_complex This compound Complex cluster_components Components Core β-Ferric Oxyhydroxide (β-FeOOH) Core Ligand Dextran Glucoheptonic Acid Ligand Core->Ligand Stabilizing Interaction Iron Iron (Fe³⁺) Iron->Core Forms Dextran Dextran Polymer Dextran->Ligand Forms GlucoheptonicAcid Glucoheptonic Acid GlucoheptonicAcid->Ligand Forms

Conceptual diagram of the this compound complex structure.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Dilution/ Dissolution Sample->Dilution Lyophilization Lyophilization Sample->Lyophilization Digestion Acid Digestion Sample->Digestion GPC GPC/SEC (Molecular Weight) Dilution->GPC DLS DLS (Particle Size) Dilution->DLS Grinding Grinding Lyophilization->Grinding AAS AAS (Iron Content) Digestion->AAS FTIR FTIR (Functional Groups) Grinding->FTIR XRD XRD (Crystalline Structure) Grinding->XRD Mw_PDI Mw, Mn, PDI GPC->Mw_PDI Fe_Content Iron % AAS->Fe_Content Functional_Groups Spectra FTIR->Functional_Groups Crystal_Phase Diffraction Pattern XRD->Crystal_Phase Particle_Size_Dist Size Distribution DLS->Particle_Size_Dist

Workflow for physicochemical characterization of this compound.

Iron_Uptake_Pathway cluster_extracellular Extracellular cluster_cellular Macrophage This compound This compound Complex Endocytosis Endocytosis This compound->Endocytosis Uptake Phagolysosome Phagolysosome (Acidic pH) Endocytosis->Phagolysosome Fe_Release Iron (Fe³⁺) Release Phagolysosome->Fe_Release Dissociation Fe_Transport Iron Transport Fe_Release->Fe_Transport Ferritin Ferritin (Iron Storage) Fe_Transport->Ferritin Transferrin Transferrin (Iron Transport in Blood) Fe_Transport->Transferrin Export from cell

Cellular uptake and iron release from the this compound complex.

Conclusion

The physicochemical properties of the this compound complex are intricately linked to its function as an effective parenteral iron supplement. A thorough characterization of its molecular weight, iron content, particle size, and stability is essential for ensuring product quality, consistency, and clinical performance. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to better understand and evaluate this important veterinary pharmaceutical. Further research to fully elucidate the precise molecular structure and establish a comprehensive profile of its physicochemical properties will continue to enhance our understanding of its biological interactions and therapeutic efficacy.

References

The Cellular Journey of Gleptoferron: An In-depth Technical Guide to its Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gleptoferron, a robust complex of β-ferric oxyhydroxide and dextran glucoheptonic acid, is a critical therapeutic agent for preventing and treating iron deficiency anemia, particularly in veterinary medicine.[1][2] Its efficacy hinges on the cellular mechanisms that govern its uptake and the subsequent liberation of bioavailable iron. This technical guide provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Cellular Uptake: A Macrophage-Mediated Process

Following intramuscular administration, this compound is not immediately available for systemic use.[3] Instead, it is primarily absorbed into the lymphatic system, where it is recognized and engulfed by macrophages.[3] The internalization of the this compound complex is achieved through pinocytosis or endocytosis, processes by which the cell membrane invaginates to form vesicles containing the extracellular material.[3]

Once inside the macrophage, the this compound-containing vesicle fuses with lysosomes to form a phagolysosome.[3] This fusion is a critical step, as the acidic environment of the lysosome is essential for the subsequent breakdown of the iron-carbohydrate complex.[3]

G cluster_extracellular Extracellular Space cluster_cell Macrophage This compound This compound Complex endocytosis Endocytosis/ Pinocytosis This compound->endocytosis Uptake phagosome Phagosome endocytosis->phagosome phagolysosome Phagolysosome (Acidic pH) phagosome->phagolysosome Fusion lysosome Lysosome lysosome->phagolysosome cytoplasm Cytoplasm

Diagram 1: Cellular uptake of this compound by macrophages.

Metabolic Pathway: Liberation and Utilization of Iron

Within the acidic milieu of the phagolysosome, the this compound complex is metabolized, leading to the dissociation of ferric iron (Fe³⁺) from its carbohydrate carrier.[3] This liberated iron is then transported out of the phagolysosome and into the cytoplasm.

The newly released Fe³⁺ is then handled by the cell's iron-regulating machinery. It is bound by the iron-transport protein transferrin, which safely shuttles it through the bloodstream to tissues with high iron demand, most notably the bone marrow for erythropoiesis (red blood cell production).[3] Cells requiring iron express transferrin receptors on their surface, which bind the iron-laden transferrin and internalize it through another round of endocytosis.[3] Inside the cell, the iron is released from transferrin and can be incorporated into heme or other iron-containing proteins, or stored within the protein ferritin to prevent iron-induced oxidative stress.[4]

G cluster_phagolysosome Phagolysosome cluster_cytoplasm Macrophage Cytoplasm gleptoferron_breakdown This compound Metabolism fe3_release Fe³⁺ Release gleptoferron_breakdown->fe3_release fe3_cytosol Fe³⁺ fe3_release->fe3_cytosol Transport transferrin Transferrin Binding fe3_cytosol->transferrin ferritin Ferritin (Iron Storage) fe3_cytosol->ferritin bloodstream Bloodstream transferrin->bloodstream Export target_cells Target Cells (e.g., Erythroblasts) bloodstream->target_cells Delivery

Diagram 2: Metabolic pathway of iron from this compound.

Quantitative Data on this compound Efficacy

The bioavailability and efficacy of this compound have been assessed in numerous studies, often in comparison to other iron supplements like iron dextran. The following tables summarize key hematological and iron metabolism parameters from a comparative study in suckling piglets, a common model for iron deficiency anemia.

Table 1: Hematological Parameters in Piglets Treated with this compound vs. Iron Dextran

ParameterDay of StudyThis compound (200 mg Fe)Iron Dextran (200 mg Fe)Significance
Hemoglobin (g/dL) 1810.5 ± 1.29.8 ± 1.5p < 0.05
3111.2 ± 1.010.1 ± 1.3p < 0.05
Hematocrit (%) 1832.1 ± 3.530.5 ± 4.1NS
3134.5 ± 2.931.8 ± 3.7p < 0.05
Red Blood Cell Count (x10⁶/µL) 185.8 ± 0.75.5 ± 0.8NS
316.2 ± 0.65.7 ± 0.7p < 0.05

Data are presented as mean ± standard deviation. NS = Not Significant.

Table 2: Iron Metabolism Parameters in Piglets

ParameterDay of StudyThis compound (200 mg Fe)Iron Dextran (200 mg Fe)Significance
Serum Iron (µg/dL) 18155 ± 45120 ± 50p < 0.05
31140 ± 40105 ± 48p < 0.05
Total Iron-Binding Capacity (µg/dL) 18350 ± 60380 ± 75p < 0.05
31360 ± 55400 ± 80p < 0.05
Transferrin Saturation (%) 1844.331.6p < 0.05
3138.926.3p < 0.05

Calculated as (Serum Iron / TIBC) x 100. A study has shown that this compound has a 4.6 times higher total iron absorption compared to iron dextran.[1]

Experimental Protocols for Evaluating this compound

The following provides a generalized experimental protocol for a comparative efficacy study of parenteral iron preparations in suckling piglets, based on common methodologies.[1][2][5]

4.1. Animal Model and Housing

  • Species: Domestic swine (e.g., Danbred genetics).[5]

  • Animals: Suckling piglets, 24-48 hours old.[1]

  • Housing: Piglets are housed with their sows in farrowing crates under controlled environmental conditions.[5] No creep feed is typically offered before 14 days of age to control for external iron sources.[1]

4.2. Treatment Protocol

  • Randomization: Piglets within each litter are weighed and randomly allocated to treatment groups to ensure even distribution.[1][2]

  • Administration:

    • This compound Group: Receive a single intramuscular injection of 200 mg iron as this compound in the neck muscle.[1]

    • Iron Dextran Group: Receive a single intramuscular injection of 200 mg iron as iron dextran complex in the neck muscle.[1][2]

    • Control Group: May receive no iron injection or a saline placebo.[2]

  • Dosage: The standard dose is typically 200 mg of elemental iron per piglet.[1][2]

4.3. Sample Collection and Analysis

  • Blood Collection: Blood samples are collected from the anterior vena cava at specified time points (e.g., day 1, 18, and 31 of the study).[1][2]

  • Hematological Analysis: Whole blood is analyzed for hemoglobin concentration, hematocrit, and red blood cell count using an automated hematology analyzer.

  • Serum Iron Chemistry: Blood is centrifuged to separate serum. Serum iron concentration and total iron-binding capacity (TIBC) are determined using colorimetric assays. Transferrin saturation is then calculated.

  • Tissue Analysis: At the end of the study, a subset of animals may be euthanized to collect liver and spleen samples for the determination of non-heme iron concentrations.[2]

4.4. Statistical Analysis

Data are typically analyzed using statistical software (e.g., SAS, R). An analysis of variance (ANOVA) or t-tests are commonly used to compare the means between treatment groups at different time points. A p-value of less than 0.05 is generally considered statistically significant.

G start Day 1: Piglet Selection & Baseline randomization Randomization into Treatment Groups start->randomization treatment Day 2: Intramuscular Injection (this compound vs. Iron Dextran) randomization->treatment monitoring Daily Health Monitoring & Weekly Weighing treatment->monitoring blood_sampling Blood Sampling (e.g., Day 18 & 31) monitoring->blood_sampling analysis Hematological & Serum Biochemistry Analysis blood_sampling->analysis end End of Study: Final Data Analysis analysis->end

Diagram 3: Experimental workflow for this compound efficacy study.

Conclusion

The cellular uptake and metabolism of this compound are a sophisticated, macrophage-driven process that ensures a controlled and sustained release of iron, minimizing toxicity while effectively replenishing iron stores. Quantitative studies consistently demonstrate its high bioavailability and efficacy in resolving iron deficiency anemia. The standardized experimental protocols outlined provide a robust framework for the continued evaluation and development of iron supplementation strategies in both veterinary and human medicine.

References

Gleptoferron for Iron Supplementation in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of gleptoferron for iron supplementation in animal models, with a primary focus on its application in preventing and treating iron deficiency anemia in piglets, a common animal model for such studies. This compound, a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid, offers a readily utilizable form of iron that is rapidly absorbed after parenteral administration.[1][2] This document summarizes key quantitative data from comparative studies, details experimental protocols, and visualizes relevant biological and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies comparing this compound with other iron supplementation methods, primarily iron dextran. These studies evaluate efficacy based on hematological parameters and growth performance in piglets.

Table 1: Hematological Parameters in Piglets Supplemented with this compound vs. Iron Dextran

ParameterAnimal ModelTreatment GroupsDosageTime PointKey FindingsReference
Hemoglobin (Hb)Suckling Piglets1. This compound (Forceris) 2. Iron Dextran (Uniferon 200)200 mg IronDay 31This compound group had significantly higher Hb levels. 0% of this compound-treated piglets were anemic (Hb <9 g/dl) compared to 17% in the iron dextran group.[3][4][3][4]
Hematocrit (Hct)Suckling Piglets1. This compound (Forceris) 2. Iron Dextran (Uniferon 200)200 mg IronDay 31This compound group showed significantly higher hematocrit values.[3][4][3][4]
Red Blood Cell Count (RBC)Young Pigs1. Control (No Iron) 2. Iron Dextran 3. This compound200 mg IronDay 10, 21, 50No significant difference between iron dextran and this compound. Both were significantly higher than the control group.[5][6][5][6]
Serum IronYoung Pigs1. Control (No Iron) 2. Iron Dextran 3. This compound200 mg IronDay 10, 21, 50No significant difference between iron dextran and this compound. Both were significantly higher than the control group.[5][6][5][6]
Total Iron Binding Capacity (TIBC)Suckling Piglets1. This compound (Forceris) 2. Iron Dextran (Uniferon 200)200 mg IronDay 31This compound group had a significantly lower TIBC.[3][4]
Transferrin Saturation (TSAT)Suckling Piglets1. This compound (Forceris) 2. Iron Dextran (Uniferon 200)200 mg IronDay 31This compound group had significantly higher transferrin saturation.[3][4]

Table 2: Growth Performance and Iron Bioavailability

ParameterAnimal ModelTreatment GroupsDosageTime PointKey FindingsReference
Body WeightYoung Pigs1. Control (No Iron) 2. Iron Dextran 3. This compound200 mg Iron3 and 8 weeksNo significant difference between iron dextran and this compound. Both groups had significantly higher body weights than the control group.[5][6][5][6]
Iron AbsorptionSuckling Piglets1. This compound 2. Iron Dextran200 mg IronN/AThis compound demonstrated 4.6 times higher total iron absorption compared to iron dextran.[3][3]
Iron BioavailabilitySuckling Piglets1. This compound 2. Iron Dextran200 mg IronN/AThe absorption and bioavailability of iron were higher with this compound than with iron dextran.[7]

Experimental Protocols

This section details the methodologies for key experiments involving this compound administration in animal models, primarily piglets.

2.1. General Protocol for Comparative Efficacy Studies in Piglets

This protocol is a synthesis of methodologies reported in comparative studies of this compound and iron dextran.[3][4][8][5]

  • Animal Model: Neonatal or young suckling piglets (e.g., DanBred genetics).[9]

  • Housing: Sows and piglets are housed in conventional farrowing crates. Environmental conditions such as temperature are controlled.[9]

  • Experimental Design:

    • Within 24-48 hours of birth, healthy piglets are individually identified and weighed.[3]

    • Piglets within each litter are randomly allocated to different treatment groups to minimize litter-specific effects.[3][8][5] Common treatment groups include:

      • Control (no iron supplementation)

      • This compound (e.g., 200 mg of elemental iron)

      • Iron Dextran (e.g., 200 mg of elemental iron)

  • Administration of this compound:

    • Dosage: A single dose of 1 mL (containing 200 mg of elemental iron) is typically administered.[10][11][12][13]

    • Route: Deep intramuscular (IM) injection.[11][12][13]

    • Injection Site: The preferred site is the ham muscle or the neck.[3][12] The skin and underlying tissue may be pulled aside before injection to prevent leakage.[13]

    • Equipment: An automatic injection syringe with a sterile needle (e.g., 18-20 gauge, 1/2 to 5/8 inch length) is used.[12][13] The injection site and vial septum should be disinfected.[13]

  • Data Collection:

    • Blood Sampling: Blood samples are collected from the anterior vena cava at specified intervals (e.g., day 0 (before treatment), day 10, 18, 21, 31, and 50 post-treatment).[3][8][5]

    • Hematological Analysis: Whole blood is analyzed for parameters such as hemoglobin (Hb), hematocrit (Hct), red blood cell count (RBC), mean corpuscular volume (MCV), and mean corpuscular hemoglobin concentration (MCHC).[3][7]

    • Serum Analysis: Serum is analyzed for iron concentration, total iron-binding capacity (TIBC), and ferritin.

    • Growth Performance: Body weight is measured at regular intervals (e.g., at birth, weaning, and specific days post-treatment).[8][5]

  • Tissue Analysis (in some studies):

    • At a predetermined time point (e.g., 21 days), a subset of animals may be euthanized to determine nonheme iron content in the liver and spleen.[8][5][6]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the means of the treatment groups.

2.2. Pharmacokinetic Studies in Piglets

This protocol is based on studies evaluating the pharmacokinetic profile of this compound.[7]

  • Animal Model: Two-day-old piglets.[7]

  • Treatment Groups:

    • This compound (GLF)

    • Iron Dextran (DXT)

  • Administration: A single intramuscular injection of the respective iron source.[7]

  • Blood Sampling:

    • Intensive Sampling: Blood samples are collected prior to treatment and at frequent intervals shortly after administration (e.g., 1, 2, 6, 10, and 12 hours).[7]

    • Extended Sampling: Additional samples are collected on subsequent days (e.g., days 1, 2, 3, 4, 7, 14, 19, and 24).[7]

  • Analysis:

    • Serum is analyzed for iron and ferritin concentrations.[7]

    • Pharmacokinetic parameters are calculated, including:

      • Peak concentration (Cmax)

      • Time to peak concentration (Tmax)

      • Half-life (t1/2)

      • Extent of absorption (Area Under the Curve - AUC)[7]

  • Hematological Monitoring: Standard hematological parameters are also analyzed to correlate pharmacokinetic data with efficacy.[7]

Visualizations: Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways

The following diagrams illustrate the putative signaling pathways involved in iron metabolism following this compound administration.

Gleptoferron_Metabolism cluster_injection Intramuscular Space cluster_lymph Lymphatic System / Bloodstream cluster_liver Liver (Hepatocyte) cluster_bone_marrow Bone Marrow This compound This compound Complex (Ferric Hydroxide + Dextran Glucoheptonic Acid) Macrophage Macrophage This compound->Macrophage Uptake Transferrin Transferrin Macrophage->Transferrin Iron Release (Fe³⁺) Hepcidin Hepcidin Transferrin->Hepcidin Stimulates Production (via high saturation) Erythropoiesis Erythropoiesis (Hemoglobin Synthesis) Transferrin->Erythropoiesis Iron Delivery Hepcidin->Macrophage Inhibits Iron Release (Negative Feedback)

Caption: Metabolic pathway of intramuscularly administered this compound.

3.2. Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model.

Experimental_Workflow cluster_treatments Treatment Groups cluster_data Parameters Measured start Start: Neonatal Piglets (within 24-48h of birth) animal_selection Animal Selection & Baseline Measurements (Weight, Blood Sample - Day 0) start->animal_selection randomization Randomization into Treatment Groups animal_selection->randomization group_A Group A (e.g., Control - No Iron) randomization->group_A group_B Group B (e.g., this compound 200mg IM) randomization->group_B group_C Group C (e.g., Iron Dextran 200mg IM) randomization->group_C data_collection Data Collection at Predetermined Intervals (e.g., Day 10, 21, 31, 50) group_A->data_collection group_B->data_collection group_C->data_collection blood Blood Samples: Hb, Hct, RBC, Serum Iron data_collection->blood weight Body Weight data_collection->weight analysis Statistical Analysis (Comparison of Group Means) blood->analysis weight->analysis end End: Efficacy & Safety Evaluation analysis->end

Caption: A typical experimental workflow for this compound efficacy studies.

3.3. Logical Relationships in Iron Homeostasis Regulation

This diagram illustrates the key regulatory relationships in maintaining iron homeostasis, which are influenced by this compound supplementation.

Iron_Homeostasis_Regulation This compound This compound Administration Systemic_Iron Increased Systemic Iron (High Transferrin Saturation) This compound->Systemic_Iron causes Liver Liver Systemic_Iron->Liver signals to Hepcidin Hepcidin Production Liver->Hepcidin increases Macrophage Macrophage Hepcidin->Macrophage acts on Iron_Release Iron Release from Stores Hepcidin->Iron_Release inhibits Macrophage->Iron_Release

Caption: Regulatory feedback loop in iron homeostasis post-gleptoferron.

Conclusion

This compound is an effective and safe source of iron for the prevention and treatment of iron deficiency anemia in animal models, particularly piglets.[3] Quantitative data consistently demonstrate its efficacy in improving hematological parameters, with some studies suggesting superior bioavailability and iron absorption compared to iron dextran.[3][7] The provided experimental protocols offer a foundation for designing robust studies to further investigate the properties and applications of this compound. The visualized pathways and workflows serve as a guide to understanding the metabolic fate of this compound and the standard procedures for its evaluation. This technical guide is intended to support researchers and drug development professionals in the continued investigation and application of this compound for iron supplementation.

References

The Evolution of Gleptoferron: A Technical Guide to its History, Development, and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gleptoferron, a complex of β-ferric oxyhydroxide and dextran glucoheptonic acid, represents a significant advancement in the parenteral treatment of iron deficiency anemia, particularly in veterinary medicine.[1][2][3] Its development arose from the need for a safe and effective alternative to earlier iron-carbohydrate complexes, such as iron dextran. This technical guide provides an in-depth exploration of the history, development, and formulation of this compound, with a focus on its physicochemical properties, pharmacokinetics, and comparative efficacy. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers and drug development professionals.

Historical Development and Formulation

The genesis of this compound lies in the broader history of parenteral iron therapy. The first iron dextran complex for intramuscular use was synthesized in 1952, offering a more effective means of regenerating hemoglobin compared to oral supplementation.[1] However, concerns over the safety and bioavailability of early iron dextran formulations spurred the development of alternative iron-carbohydrate complexes.[1]

This compound emerged as a sterile aqueous colloidal solution designed for intramuscular injection.[2] It is a macromolecular complex where a core of ferric hydroxide is stabilized by a dextran glucoheptonic acid ligand.[4] This formulation is typically available in concentrations of 10% and 20%, providing 100 mg or 200 mg of elemental iron per milliliter, respectively.[5]

Physicochemical Properties

The physicochemical characteristics of this compound are crucial to its safety and efficacy. The complex is formulated as a colloidal solution with particle sizes typically ranging from 7 to 35 nm. The dextran glucoheptonic acid shell confers high hydrophilicity, ensuring its solubility and stability in an aqueous solution for injection.[6]

PropertyValueReference
Molecular Formula C13H25FeO15[7][]
Molecular Weight 477.17 g/mol [7]
Elemental Iron Content Typically 100 mg/mL or 200 mg/mL[5]
Appearance Dark brown, slightly viscous solution[4]
CAS Number 57680-55-4[9]

Mechanism of Action and Pharmacokinetics

Following intramuscular injection, this compound is absorbed into the lymphatic system.[6] The iron-carbohydrate complex is then taken up by macrophages of the reticuloendothelial system.[6] Within the acidic environment of the macrophages' phagolysosomes, the iron is gradually released from the dextran glucoheptonic acid matrix.[6] This slow release minimizes the concentration of free iron in the circulation, reducing the risk of toxicity.[6] The released iron is then bound to transferrin for transport to the bone marrow for hemoglobin synthesis or stored as ferritin and hemosiderin in the liver and spleen.

A key aspect of iron metabolism is its regulation by the hormone hepcidin. High iron levels stimulate hepcidin production, which in turn blocks the iron export protein ferroportin, preventing iron overload in the bloodstream.[6]

Iron Release and Cellular Uptake Pathway

G This compound This compound (Iron-Carbohydrate Complex) Macrophage Macrophage This compound->Macrophage Transferrin Transferrin-Fe³⁺ Macrophage->Transferrin Gradual Iron Release (Fe³⁺) BoneMarrow Bone Marrow (Hemoglobin Synthesis) Transferrin->BoneMarrow LiverSpleen Liver & Spleen (Ferritin/Hemosiderin Storage) Transferrin->LiverSpleen Hepcidin Hepcidin Hepcidin->Macrophage Inhibits Iron Export (via Ferroportin)

This compound Iron Release and Cellular Uptake Pathway

Comparative Efficacy: this compound vs. Iron Dextran

Numerous studies have compared the efficacy of this compound to that of iron dextran in preventing and treating iron deficiency anemia in piglets. These studies have typically focused on hematological parameters and growth performance.

Hematological Parameters

A randomized, parallel study comparing a this compound formulation (Forceris) with an iron dextran product (Uniferon 200) in suckling piglets found that those treated with this compound had significantly higher hemoglobin, hematocrit, mean corpuscular volume, and mean corpuscular hemoglobin concentration values by day 31 of life.[10] Furthermore, plasma iron and transferrin saturation were significantly higher in the this compound group, while total iron binding capacity was lower.[10] Notably, no piglets in the this compound group were anemic (hemoglobin levels <9 g/dl) after treatment, whereas 17% of the iron dextran group were.[10]

Another study investigating the therapeutic efficiency of this compound and iron dextran in anemic piglets demonstrated that this compound administration led to a rapid increase in red blood cell count, hemoglobin, and serum ferritin.[11] The elevation in hematocrit and serum iron was more evident after this compound administration compared to iron dextran, suggesting more efficient iron absorption and utilization with this compound.[11]

ParameterThis compound (Forceris)Iron Dextran (Uniferon)p-valueDay of SamplingReference
Hemoglobin (g/dL) 11.4 ± 1.09.9 ± 1.2<0.0531[10]
Hematocrit (%) 36.8 ± 3.432.7 ± 3.9<0.0531[10]
Plasma Iron (µg/dL) 145.7 ± 45.398.4 ± 36.2<0.0531[10]
Transferrin Saturation (%) 45.9 ± 14.329.8 ± 11.0<0.0531[10]
Growth Performance

While some studies have shown a tendency towards improved weight gain with this compound, the differences are not always statistically significant. A field trial involving 1843 piglets found that those treated with this compound (Gleptosil) had significantly higher live weight gains (7.2%) and daily live weight gains (6.3%) compared to those treated with iron dextran (Scordex).[12] However, another comparative study found no significant differences in 3- or 8-week body weight between piglets treated with this compound and iron dextran.[1][13]

ParameterThis compound (Gleptosil)Iron Dextran (Scordex)SignificanceReference
Live Weight Gain Significantly higher (7.2%)-p < 0.05[12]
Daily Live Weight Gain Significantly higher (6.3%)-p < 0.05[12]
3-week Body Weight No significant differenceNo significant differencep > 0.05[1][13]
8-week Body Weight No significant differenceNo significant differencep > 0.05[1][13]

Experimental Protocols

Comparative Efficacy Study of this compound and Iron Dextran in Suckling Piglets[10]
  • Objective: To compare the efficacy and safety of a this compound-containing product (Forceris) and an iron dextran product (Uniferon 200) for the prevention of iron deficiency anemia in suckling piglets.

  • Animals: Newborn piglets from Landrace x Large White sows, weighing at least 900g and clinically healthy.

  • Experimental Design: A randomized, parallel study. Piglets were allocated to one of two treatment groups.

    • Group 1 (n=13): Received 200 mg of iron as this compound (Forceris) via intramuscular injection in the neck 24-48 hours after birth.

    • Group 2 (n=12): Received 200 mg of iron as iron hydroxide dextran complex (Uniferon) via intramuscular injection in the neck 24-48 hours after birth.

  • Data Collection: Blood samples were collected before treatment (day 2) and on days 18 and 31 of life for complete hematology. Piglets were weighed on day 1 and weekly thereafter.

  • Statistical Analysis: One-way analysis of variance or Mann-Whitney rank-sum test was used to compare variables between the two groups. A p-value <0.05 was considered statistically significant.

G cluster_groups Treatment Groups Start Newborn Piglets (n=25) Randomization Randomization Start->Randomization This compound This compound (Forceris) 200 mg Fe IM (n=13) Randomization->this compound IronDextran Iron Dextran (Uniferon) 200 mg Fe IM (n=12) Randomization->IronDextran BloodSampling Blood Sampling (Days 2, 18, 31) This compound->BloodSampling Weighing Weekly Weighing This compound->Weighing IronDextran->BloodSampling IronDextran->Weighing Analysis Hematological & Growth Analysis BloodSampling->Analysis Weighing->Analysis

Experimental Workflow for Comparative Efficacy Study
Pharmacokinetic Study of this compound and Iron Dextran in Suckling Piglets[14]

  • Objective: To evaluate and compare the pharmacokinetics of this compound (GLF) and iron dextran (DXT) in two-day-old piglets.

  • Animals: 32 piglets from four litters.

  • Experimental Design: Eight piglets per litter were selected and injected with either this compound or iron dextran (four piglets per treatment group in each litter).

    • Group GLF: Received a single intramuscular injection of this compound.

    • Group DXT: Received a single intramuscular injection of iron dextran.

  • Data Collection: Blood samples were collected prior to treatment and at 1, 2, 6, 10, and 12 hours after treatment, and then on days 1, 2, 3, 4, 7, 14, 19, and 24.

  • Analysis: Serum iron and ferritin concentrations were analyzed. Pharmacokinetic parameters (peak concentration, time to peak concentration, half-life, and extent of absorption) were calculated. Hematological parameters were also assessed.

Conclusion

The development of this compound formulations has provided a valuable tool in the management of iron deficiency anemia, particularly in the swine industry. Its unique physicochemical properties and pharmacokinetic profile contribute to its efficacy and safety. Comparative studies have demonstrated that this compound is at least as effective as, and in some cases superior to, iron dextran in improving hematological parameters in piglets. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development in the field of parenteral iron therapy. Future investigations could focus on optimizing dosage regimens, exploring new combination therapies, and further elucidating the long-term effects of this compound on animal health and productivity.

References

Gleptoferron: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gleptoferron is a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid, utilized primarily in veterinary medicine for the prevention and treatment of iron deficiency anemia in neonatal piglets.[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and comparative efficacy studies, and a summary of key quantitative data. The document also illustrates the physiological pathways influenced by this compound administration through detailed diagrams.

Core Compound Information

This compound is identified by the CAS Number 57680-55-4 .[4][5][6][7][8] The molecular formula is often cited as C13H25FeO15 , though it is important to note that this represents a simplified structure of a complex colloidal solution.[4][5][6][7] More accurately, it is a sterile aqueous colloidal solution of β-ferric oxyhydroxide (β-FeOOH) complexed with dextran glucoheptonic acid.[2][9]

Table 1: Chemical and Physical Properties of this compound

PropertyValue/Description
CAS Number 57680-55-4[4][5][6][7][8]
Molecular Formula C13H25FeO15 (simplified)[4][5][6][7]
Description A macromolecular complex of β-ferric oxyhydroxide and dextran glucoheptonic acid in a dark brown, slightly viscous, sterile aqueous colloidal solution.[1][2][9][]
Use Prevention and treatment of iron deficiency anemia in piglets.[1][2][3]

Experimental Protocols

Synthesis of this compound

The following protocol is based on the methodologies described in patent literature for the synthesis of ferric hydroxide dextran heptonic acid complexes.

Objective: To synthesize a stable, aqueous colloidal solution of this compound.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Dextran heptonic acid (average molecular weight ~5,000)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

Procedure:

  • Preparation of Dextran Heptonic Acid Solution: Dissolve 16 grams of dextran heptonic acid in 100 ml of distilled water.

  • Preparation of Ferric Chloride Solution: Dissolve 46.4 grams of ferric chloride hexahydrate in 160 ml of distilled water.

  • Reaction Mixture: Slowly add a solution of 24 grams of sodium carbonate in 100 ml of water to the ferric chloride solution over a period of 15 minutes with continuous stirring.

  • Complexation: Add the dextran heptonic acid solution to the ferric chloride-sodium carbonate mixture over a period of 15 minutes.

  • pH Adjustment: Carefully adjust the pH of the resulting solution to 4.3 by adding a 16% aqueous sodium carbonate solution.

  • Precipitation: Precipitate the ferric hydroxide dextran heptonic acid complex by adding ethanol.

  • Washing: Wash the precipitate twice with a 60% aqueous ethanol solution.

  • Redissolution and Final pH Adjustment: Redissolve the precipitate in 100 ml of distilled water. Heat the solution to 70-80°C and adjust the pH to 6.0 by adding an aqueous sodium hydroxide solution.

  • Purification (Optional): The solution can be further purified by dialysis against distilled water.

  • Sterilization: The final solution is filled into ampoules and autoclaved at 10 lbs. per sq. in. for 30 minutes.

Comparative Efficacy Study in Piglets

The following protocol is a synthesized methodology based on several comparative studies of this compound and iron dextran.

Objective: To compare the efficacy of this compound and iron dextran in preventing iron deficiency anemia in suckling piglets.

Experimental Design:

  • Animals: Neonatal piglets (24-48 hours old) from multiple litters.

  • Grouping: Within each litter, piglets are randomly allocated to one of three treatment groups to minimize litter-specific variability:

    • Group 1: Control (no iron injection)

    • Group 2: Iron Dextran (200 mg of elemental iron per piglet)

    • Group 3: this compound (200 mg of elemental iron per piglet)

  • Administration: A single intramuscular injection is administered into the hind limb.

Methodology:

  • Baseline Sampling (Day 0): Prior to treatment, collect blood samples from all piglets to establish baseline hematological and serum biochemical values.

  • Treatment Administration (Day 0): Administer the assigned treatment to each piglet according to their group.

  • Post-Treatment Sampling: Collect blood samples at predetermined intervals, for example, on days 10, 21 (weaning age), and 50 post-treatment.

  • Analytical Procedures:

    • Hematological Analysis: Determine Red Blood Cell (RBC) count, Hematocrit (HCT), and Hemoglobin (HGB) concentration using an automated hematology analyzer.

    • Serum Biochemical Analysis:

      • Determine Serum Iron (SI) and Total Iron-Binding Capacity (TIBC) using a colorimetric method on a chemistry analyzer.

      • Calculate Transferrin Saturation (TSAT) using the formula: TSAT (%) = (SI / TIBC) x 100.

      • Measure Serum Ferritin (Fr) concentration using an appropriate immunoassay.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of the different treatments over time.

Quantitative Data Summary

The following tables summarize the key quantitative findings from pharmacokinetic and comparative efficacy studies of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Suckling Piglets

ParameterDescriptionReported Value
Cmax Maximum serum concentration of ironHigher with this compound compared to iron dextran.[8]
Tmax Time to reach maximum serum concentration-
Half-life-
AUC Area under the curve (extent of absorption)Higher with this compound compared to iron dextran.[8]

Table 3: Comparative Hematological and Serum Biochemical Parameters in Piglets

ParameterThis compound GroupIron Dextran GroupControl Group
Hemoglobin (HGB) Significantly higher than control; some studies show higher levels than iron dextran.Significantly higher than control.Lower levels, indicative of anemia.
Hematocrit (HCT) Significantly higher than control.Significantly higher than control.Lower levels.
Red Blood Cell Count (RBC) Significantly higher than control.Significantly higher than control.Lower levels.
Serum Iron (SI) Significantly higher than control; some studies show higher levels than iron dextran.Significantly higher than control.Lower levels.
Total Iron-Binding Capacity (TIBC) Significantly lower than control.Significantly lower than control.Higher levels.
Transferrin Saturation (TSAT) Significantly higher than control; reported to be more favorable than iron dextran.[5]Significantly higher than control.Lower levels.
Serum Ferritin (Fr) Rapid increase after administration.Increase observed.Lower levels.

Signaling Pathways and Experimental Workflows

Biorelease and Cellular Processing of Iron from this compound

The following diagram illustrates the pathway of iron from this compound after intramuscular injection to its eventual utilization in the body.

cluster_injection_site Intramuscular Injection Site cluster_lymphatic_system Lymphatic System & Bloodstream cluster_cellular_processing Cellular Processing (Macrophage) cluster_circulation_utilization Circulation & Utilization This compound This compound (Fe-Dextran Glucoheptonic Acid Complex) Macrophage Macrophage Uptake This compound->Macrophage Absorption Phagolysosome Phagolysosome Macrophage->Phagolysosome Phagocytosis IronRelease Iron Release (Fe³⁺) Phagolysosome->IronRelease Dissociation Ferritin Storage as Ferritin IronRelease->Ferritin Ferroportin Export via Ferroportin IronRelease->Ferroportin Transferrin Binding to Transferrin Ferroportin->Transferrin Release into Bloodstream BoneMarrow Transport to Bone Marrow Transferrin->BoneMarrow Erythropoiesis Erythropoiesis BoneMarrow->Erythropoiesis Hemoglobin Synthesis

Caption: Biorelease and cellular processing of iron from this compound.

Experimental Workflow for Comparative Efficacy Study

The diagram below outlines the key steps in a typical experimental workflow for comparing the efficacy of this compound and iron dextran in piglets.

Start Piglet Selection (24-48h old) Randomization Randomization into Treatment Groups Start->Randomization Group1 Group 1: Control Randomization->Group1 Group2 Group 2: Iron Dextran (200mg) Randomization->Group2 Group3 Group 3: This compound (200mg) Randomization->Group3 Baseline Baseline Blood Sampling (Day 0) Group1->Baseline Group2->Baseline Group3->Baseline Treatment Intramuscular Injection (Day 0) Baseline->Treatment PostTreatment Post-Treatment Blood Sampling (Days 10, 21, 50) Treatment->PostTreatment Analysis Hematological & Serum Biochemical Analysis PostTreatment->Analysis Data Data Analysis & Comparison Analysis->Data

Caption: Experimental workflow for a comparative efficacy study.

References

In Vitro Characterization of Gleptoferron Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gleptoferron is a parenteral iron supplement used primarily in veterinary medicine to prevent and treat iron deficiency anemia in neonatal piglets. It is a macromolecular complex of ferric hydroxide with a dextran glucoheptonic acid ligand.[1][2] As a nanoparticle formulation, its efficacy and safety are intrinsically linked to its physicochemical properties, which govern its interaction with biological systems at a cellular level. A thorough in vitro characterization is therefore a critical step in understanding its biological behavior, optimizing its formulation, and ensuring its safety.

This technical guide provides an in-depth overview of the key in vitro characterization techniques applicable to this compound and related iron-carbohydrate nanoparticles. Due to the limited availability of specific in vitro data for this compound, this guide incorporates data from other iron-dextran and iron oxide nanoparticles to illustrate the characterization principles. This approach provides a robust framework for researchers to establish a comprehensive in vitro evaluation of this compound nanoparticles.

Physicochemical Characterization

The foundation of understanding a nanoparticle's biological fate lies in its physicochemical properties. These characteristics influence its stability, protein corona formation, cellular uptake, and potential toxicity.[3][4]

Table 1: Physicochemical Properties of Iron-Carbohydrate Nanoparticles
ParameterTechniqueTypical Values for Iron-Carbohydrate NanoparticlesReference(s)
Hydrodynamic Diameter Dynamic Light Scattering (DLS)20 - 100 nm[3][5]
Core Particle Size Transmission Electron Microscopy (TEM)3 - 30 nm[5][6]
Zeta Potential Electrophoretic Light Scattering (ELS)-5 to -25 mV (in biological media)[7]
Morphology TEM, Scanning Electron Microscopy (SEM)Spherical core[5][6]
Iron Content Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Varies by formulation (e.g., 200 mg/mL for some commercial products)[8]

Cellular Uptake and Interaction

The mechanism and efficiency of nanoparticle uptake by cells are crucial determinants of their therapeutic effect and potential for off-target effects. For iron supplements like this compound, efficient uptake by macrophages of the reticuloendothelial system is key to iron metabolism.

Table 2: In Vitro Cellular Uptake of Iron Oxide Nanoparticles
Cell LineNanoparticle TypeIncubation Time (h)Uptake Efficiency (% of cells with nanoparticles)Reference(s)
J774A.1 (macrophage)Ferric carboxymaltose24> 90%[3]
HeLaDextran-coated iron oxide4Concentration-dependent[6]
Caco-2 (intestinal)Iron oxide24Low, dependent on surface properties[7]
Experimental Workflow for Cellular Uptake Quantification

The following diagram illustrates a typical workflow for quantifying the cellular uptake of this compound nanoparticles using inductively coupled plasma mass spectrometry (ICP-MS).

Cellular_Uptake_Workflow cluster_prep Cell Culture and Dosing cluster_processing Sample Processing cluster_analysis Quantification cell_culture Seed cells in well plates incubation Incubate for 24h cell_culture->incubation dosing Add this compound nanoparticles incubation->dosing incubation_2 Incubate for desired time points dosing->incubation_2 wash Wash cells to remove excess nanoparticles incubation_2->wash lysis Lyse cells to release internalized nanoparticles wash->lysis digestion Acid digest cell lysates lysis->digestion icpms ICP-MS analysis for iron content digestion->icpms data_analysis Data normalization and analysis icpms->data_analysis

Caption: Workflow for quantifying cellular uptake of nanoparticles via ICP-MS.

Cytotoxicity and Biocompatibility Assessment

Evaluating the potential toxicity of nanoparticles is a critical safety assessment. In vitro cytotoxicity assays provide initial screening data on how nanoparticles affect cell viability and function.

Table 3: In Vitro Cytotoxicity of Iron Oxide Nanoparticles
Cell LineAssayNanoparticle TypeIC50 (µg/mL)Reference(s)
J774A.1MTT AssayFerric carboxymaltose> 1000[3]
JurkatWST-1 AssayDextran-coated iron oxide~100[6]
BALB/3T3Neutral Red UptakeSodium Dodecyl Sulfate (Control)33.6

Note: IC50 is the concentration of a substance that inhibits a biological or biochemical function by 50%. A higher IC50 value generally indicates lower cytotoxicity.

Signaling Pathway for Nanoparticle-Induced Oxidative Stress

Iron oxide nanoparticles can induce cellular stress through the generation of reactive oxygen species (ROS), which can activate various signaling pathways leading to cellular responses ranging from adaptation to apoptosis.

Oxidative_Stress_Pathway cluster_entry Cellular Interaction cluster_stress Stress Induction cluster_response Cellular Response NP This compound Nanoparticles Cell Cell Membrane NP->Cell Mitochondria Mitochondrial Interaction Cell->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Nrf2 Nrf2 Activation ROS->Nrf2 Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammatory Response ROS->Inflammation Mitochondria->ROS

References

Exploring the bioavailability of different iron complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Bioavailability of Different Iron Complexes

Introduction

Iron is a vital micronutrient, indispensable for numerous physiological processes, including oxygen transport via hemoglobin, DNA synthesis, and cellular energy production.[1] However, the mere presence of iron in dietary sources or supplements does not guarantee its absorption and utilization by the body. The critical factor is its bioavailability , which is the fraction of ingested iron that is absorbed and becomes available for metabolic functions.[2] Iron bioavailability is influenced by its chemical form, the food matrix, and the individual's physiological status.[3]

Dietary iron exists in two primary forms: heme iron, derived from animal sources like meat, poultry, and fish, and non-heme iron, found in plant-based foods, fortified products, and most oral supplements.[1] Heme iron is generally more bioavailable than non-heme iron.[1][3] Non-heme iron can exist in two oxidation states: the ferrous (Fe²⁺) form and the ferric (Fe³⁺) form, with the ferrous state being more readily absorbed.[1][4] This guide provides a comprehensive exploration of the bioavailability of various iron complexes, detailing the methodologies for assessment and presenting comparative data for researchers, scientists, and drug development professionals.

Mechanisms of Intestinal Iron Absorption

The absorption of dietary iron is a complex, tightly regulated process that primarily occurs in the duodenum and proximal jejunum.[1][5] The body's ability to excrete excess iron is very limited, making absorption the primary point of control for maintaining iron homeostasis.[1][5] The mechanisms differ for heme and non-heme iron.

1.1 Non-Heme Iron Absorption Non-heme iron, predominantly in the ferric (Fe³⁺) state in the diet, must be reduced to the ferrous (Fe²⁺) state for absorption.[1][6] This reduction is facilitated by the enzyme duodenal cytochrome B (Dcytb), a ferric reductase located on the apical membrane of enterocytes.[1][5] Once in the ferrous state, the divalent metal transporter 1 (DMT1) transports the iron across the enterocyte's apical membrane into the cell.[1][5]

Inside the enterocyte, iron can follow two main paths:

  • Storage: It can be stored as ferritin, a protein that safely sequesters iron.[1][5]

  • Transport: It can be transported across the basolateral membrane into the bloodstream by the protein ferroportin.[5]

Before entering the circulation, the iron is re-oxidized to its ferric (Fe³⁺) state by the ferroxidase hephaestin. This allows it to bind to transferrin, the primary iron transport protein in the blood, for delivery to various tissues.[7]

1.2 Heme Iron Absorption Heme iron is absorbed more efficiently than non-heme iron.[8][9] It is taken up into the enterocyte as an intact metalloporphyrin, though the specific transporter is still under investigation.[4] Inside the cell, the enzyme heme oxygenase releases the iron from the porphyrin ring.[4] This released iron then joins the same intracellular pool as non-heme iron and shares the same fate: either storage in ferritin or export into the bloodstream via ferroportin.[4]

1.3 Systemic Regulation of Iron Absorption The liver-produced peptide hormone hepcidin is the master regulator of systemic iron balance.[5][7] Hepcidin controls iron absorption by binding to ferroportin, causing its internalization and degradation.[5] This action traps iron within the enterocytes, which are eventually shed, thus preventing excess iron from entering the circulation.[5] Hepcidin expression is increased by high iron stores and inflammation and decreased by iron deficiency and increased erythropoietic activity.[7]

G Figure 1: Intestinal Iron Absorption Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Heme Iron Heme Iron Heme Transporter Heme Transporter Heme Iron->Heme Transporter Transport Non-Heme Fe3+ Non-Heme Fe3+ Dcytb Dcytb Non-Heme Fe3+->Dcytb Reduction Non-Heme Fe2+ Non-Heme Fe2+ DMT1 DMT1 Non-Heme Fe2+->DMT1 Transport Heme Oxygenase Heme Oxygenase Heme Transporter->Heme Oxygenase Heme Dcytb->Non-Heme Fe2+ Iron Pool (Fe2+) Iron Pool (Fe2+) DMT1->Iron Pool (Fe2+) Heme Oxygenase->Iron Pool (Fe2+) Releases Fe2+ Ferritin (Storage) Ferritin (Storage) Iron Pool (Fe2+)->Ferritin (Storage) Ferroportin Ferroportin Iron Pool (Fe2+)->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Fe2+ -> Fe3+ Oxidation Transferrin-Fe3+ Transferrin-Fe3+ Hephaestin->Transferrin-Fe3+ Hepcidin Hepcidin Hepcidin->Ferroportin Inhibits

Caption: Figure 1: Intestinal Iron Absorption Pathways.

Experimental Protocols for Assessing Iron Bioavailability

A variety of methods are employed to evaluate the bioavailability of iron from different sources. These range from rapid in vitro screening assays to more complex and physiologically relevant in vivo human studies.

2.1 In Vitro Methods In vitro models are advantageous for their speed, low cost, and high throughput, making them ideal for initial screening of large numbers of samples.[10]

  • Solubility/Dialyzability Method: This was one of the first methods developed.[10] It involves simulating gastric digestion (with pepsin at an acidic pH) followed by intestinal digestion (with pancreatin and bile at a neutral pH).[10][11] The amount of iron that remains soluble or can pass through a semi-permeable membrane (dialysis) is measured as an indicator of its potential for absorption.[12][13]

  • Caco-2 Cell Model: This is a widely used and well-validated model that adds a biological component to the in vitro digestion.[14][15][16] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, spontaneously differentiate to form a monolayer of cells with characteristics similar to the enterocytes of the small intestine.[16][17]

    • Protocol:

      • In Vitro Digestion: The food or iron complex is subjected to a simulated gastric and intestinal digestion.[14]

      • Cell Culture: The resulting digest is applied to the apical side of a cultured Caco-2 cell monolayer.[14]

      • Iron Uptake Measurement: After a defined incubation period, the cells are harvested. Iron uptake is quantified by measuring the formation of intracellular ferritin, an iron-storage protein, typically using an enzyme-linked immunosorbent assay (ELISA).[14] The amount of ferritin formed is proportional to the iron uptake by the cells.[14] This model has shown a good correlation with human iron absorption studies for various dietary enhancers and inhibitors.[11][16]

G Figure 2: Caco-2 Cell Bioassay Workflow A 1. Sample Preparation (Iron Complex / Food) B 2. Simulated Gastric Digestion (Pepsin, Low pH) A->B C 3. Simulated Intestinal Digestion (Pancreatin, Bile, Neutral pH) B->C D 4. Application to Caco-2 Cell Monolayer C->D E 5. Incubation (2-24 hours) D->E F 6. Cell Lysis & Harvesting E->F G 7. Ferritin Measurement (ELISA) F->G H 8. Data Analysis (Ferritin concentration correlates with iron bioavailability) G->H

Caption: Figure 2: Caco-2 Cell Bioassay Workflow.

2.2 In Vivo Animal Models Rodent models, particularly iron-deficient rats, are frequently used to assess iron bioavailability.[18][19]

  • Protocol (Hemoglobin Repletion Assay):

    • Depletion Phase: Young rats are fed an iron-deficient diet until they become anemic.[18]

    • Repletion Phase: The anemic rats are then divided into groups and fed diets supplemented with different iron complexes (including a control like ferrous sulfate).[18]

    • Measurement: The efficacy of each iron complex is determined by measuring the regeneration of hemoglobin and the repletion of liver iron stores over a period of several weeks.[18][19]

2.3 Human Studies Human trials are the gold standard for determining iron bioavailability.[20] Stable isotope techniques are preferred over radioisotopes due to safety.[2][20]

  • Protocol (Stable Isotope Erythrocyte Incorporation):

    • Isotope Administration: Subjects ingest a meal or supplement containing a specific stable isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe).[21] Concurrently, a different stable isotope (e.g., ⁵⁴Fe) or a radioisotope can be administered intravenously to serve as a reference for the amount of absorbed iron that is incorporated into red blood cells.[2][21]

    • Blood Sampling: A blood sample is taken approximately 14 days after administration.[21] This allows sufficient time for the absorbed iron isotope to be incorporated into the hemoglobin of newly formed erythrocytes.[21]

    • Analysis: The enrichment of the oral isotope in the blood is measured using mass spectrometry.[22] The percentage of iron absorbed is calculated based on the amount of the isotope incorporated into circulating hemoglobin, taking into account the total circulating iron mass and the reference intravenous dose.[21][23]

Comparative Bioavailability of Iron Complexes

The chemical form of iron significantly impacts its absorption. The following tables summarize quantitative data from various studies, comparing the bioavailability of different iron complexes.

Table 1: Bioavailability of Heme vs. Non-Heme Iron

Iron TypeSourceTypical Absorption Rate (%)Key Factors
Heme Iron Meat, poultry, seafood[1]15 - 35%[8][9][24]Less affected by dietary inhibitors; absorption is efficient.[4][8]
Non-Heme Iron Plant-based foods, fortified foods, supplements[1]2 - 20%[8][9][24]Highly influenced by dietary enhancers (e.g., Vitamin C) and inhibitors (e.g., phytates, polyphenols).[3]

Table 2: Comparative Efficacy of Ferrous Sulfate and Iron Polymaltose Complex (IPC) in Human Studies

Study PopulationIron FormulationDosage (Elemental Iron)DurationMean Hemoglobin (Hb) IncreaseMean Ferritin IncreaseReference
Pregnant Women with IDAIron (III) Polymaltose100 mg twice daily90 days2.16 g/dL179 ng/mL[25]
Pregnant Women with IDAFerrous Sulfate100 mg twice daily90 days1.93 g/dL157 ng/mL[25]
Iron-deficient blood donorsFerrous Sulfate60 mg twice dailyNot specified--[26]
Iron-deficient blood donorsIron Polymaltose Complex100 mg once or twice dailyNot specified--[26]
Infants with IDAIron Polymaltose Complex-30 daysSimilar to IS groupSimilar to IS group[27]
Infants with IDAFerrous Sulfate (IS)-30 daysSimilar to IPC groupSimilar to IPC group[27]

IDA: Iron Deficiency Anemia. Note: Direct comparison of bioavailability percentages is often difficult across studies due to differing methodologies and populations. However, clinical efficacy studies show that while some ferric complexes like IPC may have lower bioavailability than ferrous sulfate, they can achieve comparable therapeutic outcomes, often with better tolerability.[25][28]

Table 3: Bioavailability of Various Iron Preparations from In Vitro Caco-2 Cell Model

Iron PreparationRelative Iron Uptake (Compared to FeSO₄)Key FindingsReference
Ferrous Sulfate (FeSO₄)100% (Reference)High uptake[29][30]
Ferrous GluconateSignificantly higher than polysaccharide-iron complexHigh uptake, similar to FeSO₄[30]
Ferrous FumarateSignificantly higher than polysaccharide-iron complexHigh uptake, similar to FeSO₄[30]
Ferrous Glycine ChelateLower than thiolated human-like collagen-iron-[29]
Polysaccharide-Iron ComplexSignificantly lower than ferrous saltsLower uptake compared to ferrous salts[30]
Thiolated human-like collagen-ironHigher than FeSO₄, ferrous succinate, and ferrous glycine chelateShowed high bioavailability, enhanced by Vitamin C[29]

Key Iron Complexes and Their Characteristics

  • Ferrous Salts (e.g., Sulfate, Fumarate, Gluconate): These are considered the "gold standard" for oral iron therapy due to their high bioavailability and low cost.[31] They contain iron in the readily absorbable Fe²⁺ state. However, they are associated with a high incidence of gastrointestinal side effects (e.g., nausea, constipation), which can lead to poor patient compliance.[9][32]

  • Ferric Complexes (e.g., Iron Polymaltose Complex - IPC): These complexes contain iron in the Fe³⁺ state, complexed with a carbohydrate polymer.[31] They are thought to have lower bioavailability than ferrous salts because the iron must be released from the complex and reduced to Fe²⁺ for absorption.[28] However, this controlled release mechanism may lead to fewer gastrointestinal side effects.[25] Clinical studies often show equivalent efficacy in treating anemia over time.[25][27]

  • Iron Amino Acid Chelates (e.g., Ferrous Bisglycinate): In these complexes, iron is chelated with amino acids. This form is proposed to be absorbed intact via amino acid transporters and is less affected by dietary inhibitors like phytates.[18]

  • Novel Formulations (e.g., Sucrosomial®/Liposomal Iron): These involve encapsulating iron (such as ferric pyrophosphate) in a phospholipid bilayer or similar structure.[31][33] This encapsulation is designed to protect the iron through the stomach and improve its absorption directly into intestinal cells, bypassing traditional transporters and minimizing side effects.[18][33]

Conclusion

The bioavailability of iron complexes is a multifaceted issue governed by the chemical nature of the iron, its interaction with dietary components, and the intricate regulatory mechanisms of the human body. Ferrous salts remain a highly bioavailable and cost-effective option, though their clinical utility can be hampered by gastrointestinal side effects. Ferric complexes and newer formulations like amino acid chelates and liposomal iron offer promising alternatives, often demonstrating comparable therapeutic efficacy with improved tolerability profiles.

For researchers and drug development professionals, a thorough understanding of the different assessment methodologies—from high-throughput in vitro Caco-2 cell assays to definitive human stable isotope studies—is crucial for the preclinical and clinical evaluation of new iron compounds. The ultimate goal is to develop iron supplements that provide optimal bioavailability while minimizing adverse effects, thereby improving patient compliance and effectively combating the global health problem of iron deficiency.

References

Methodological & Application

Gleptoferron Administration Protocol for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of gleptoferron in preclinical studies, with a primary focus on the neonatal piglet model for iron deficiency anemia (IDA).

Introduction

This compound is a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid, formulated as a sterile aqueous colloidal solution.[1][2][3] It serves as a readily utilizable source of iron for the prevention and treatment of iron deficiency anemia, a significant concern in rapidly growing neonatal piglets.[1][3] Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of iron supplementation products like this compound.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies comparing this compound with iron dextran for the prevention of IDA in piglets.

Table 1: Hematological Parameters Following a Single Intramuscular Injection of 200 mg Iron

ParameterTreatment GroupDay 18Day 31
Hemoglobin (g/dL) This compound10.911.3
Iron Dextran10.39.9
Hematocrit (%) This compound34.135.8
Iron Dextran32.732.5
Mean Corpuscular Volume (fL) This compound55.456.4
Iron Dextran53.953.0
Plasma Iron (µg/dL) This compound167.8145.4
Iron Dextran109.986.8
Transferrin Saturation (%) This compound58.950.9
Iron Dextran38.530.4
Total Iron Binding Capacity (µg/dL) This compound284.9285.7
Iron Dextran285.5285.5

Data adapted from a comparative study in suckling piglets.[1]

Table 2: Pharmacokinetic Parameters of Serum Iron After a Single Intramuscular Injection

ParameterThis compound (GLF)Iron Dextran (DXT)
Peak Concentration (Cmax; µg/mL) 13.989.87
Time to Peak (Tmax; hours) 10.0012.00
Half-life (t1/2; hours) 42.6034.50
Area Under the Curve (AUC; µg·h/mL) 615.1428.4

Data represents the mean values from a pharmacokinetic study in two-day-old piglets.[4]

Experimental Protocols

Animal Model and Husbandry
  • Animal Model: The neonatal piglet is the most relevant preclinical model for studying this compound, due to their low iron reserves at birth and rapid growth rate, which makes them susceptible to IDA.[1][5]

  • Housing: Piglets should be housed with the sow under standard farrowing conditions.

  • Identification: Individual piglets should be identified using a permanent and humane method, such as ear tagging or notching.

Experimental Design for Efficacy Studies

This protocol outlines a typical randomized, parallel study to compare the efficacy of this compound to another iron supplement.

  • Animal Selection: Select healthy newborn piglets from multiple litters. Within each litter, randomly allocate piglets to the different treatment groups to minimize litter-specific effects.[2][6]

  • Treatment Groups:

    • Group 1 (this compound): Administer a single 1 mL intramuscular injection containing 200 mg of elemental iron as this compound.[1][2][3]

    • Group 2 (Comparator): Administer a single intramuscular injection of the comparator iron product (e.g., iron dextran) at an equivalent elemental iron dose.[1][2]

    • Group 3 (Control - Optional): A negative control group receiving no iron supplementation can be included to demonstrate the development of IDA.[2][6]

  • Administration:

    • Administer the injection between 24 and 72 hours after birth.[1][7]

    • The preferred site for intramuscular injection is the ham muscle.[3] Disinfect the injection site prior to administration.

  • Blood Sampling:

    • Collect blood samples via venipuncture from the anterior vena cava.

    • Baseline: Collect a blood sample just before treatment administration (Day 0).

    • Follow-up: Collect subsequent blood samples at predetermined time points, such as Day 18 and Day 31, to assess hematological parameters.[1]

  • Hematological Analysis: Analyze blood samples for a complete blood count (CBC), including:

    • Hemoglobin (Hb) concentration

    • Hematocrit (Hct)

    • Red Blood Cell (RBC) count

    • Mean Corpuscular Volume (MCV)

    • Mean Corpuscular Hemoglobin (MCH)

    • Mean Corpuscular Hemoglobin Concentration (MCHC)

    • Also, measure serum iron, total iron-binding capacity (TIBC), and calculate transferrin saturation.[1][4]

  • Other Parameters: Monitor and record body weight weekly to assess growth performance.[4]

Pharmacokinetic Study Protocol

This protocol is designed to determine the pharmacokinetic profile of this compound.

  • Animal Selection and Catheterization (Optional): Use a cohort of two-day-old piglets. For frequent blood sampling, surgical placement of an indwelling jugular catheter may be considered.

  • Administration: Administer a single intramuscular injection of this compound at a dose of 200 mg elemental iron per piglet.

  • Blood Sampling Schedule:

    • Pre-dose: Collect a blood sample immediately before injection (time 0).

    • Post-dose: Collect blood samples at frequent intervals initially, then less frequently. A typical schedule would be: 1, 2, 6, 10, and 12 hours, followed by daily samples on days 1, 2, 3, 4, 7, 14, 19, and 24 post-administration.[4]

  • Sample Processing: Centrifuge blood samples to separate serum and store frozen until analysis.

  • Bioanalysis: Analyze serum samples for iron and ferritin concentrations using validated analytical methods.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the serum iron concentration-time data, including Cmax, Tmax, t1/2, and AUC.[4]

Visualizations

Experimental Workflow

G cluster_0 Day 1-3: Treatment Administration cluster_1 Day 4 - Weaning: Monitoring and Sampling cluster_2 Post-Study: Data Analysis A Piglet Selection and Randomization B Baseline Blood Sample Collection (T0) A->B C IM Injection: - this compound (200 mg Fe) - Comparator (e.g., Iron Dextran) B->C D Weekly Body Weight Measurement C->D E Blood Sample Collection (e.g., Day 18, Day 31) C->E F Hematological Analysis (CBC, Serum Iron) E->F G Statistical Comparison of Treatment Groups F->G

Caption: Experimental workflow for a preclinical efficacy study of this compound.

This compound Iron Utilization Pathway

G cluster_0 Iron Utilization A This compound (IM Injection) B Absorption into Lymphatic System A->B C Uptake by Macrophages B->C D Release of Fe³⁺ from Dextran Complex C->D E Iron Transport via Transferrin in Blood D->E F Erythropoiesis in Bone Marrow (Hemoglobin Synthesis) E->F G Incorporation into Myoglobin and Enzymes E->G H Iron Storage as Ferritin (Liver, Spleen) E->H

Caption: Simplified pathway of iron utilization from this compound.

References

Application Notes and Protocols for Intramuscular Injection of Gleptoferron in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gleptoferron is a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid, forming a sterile aqueous colloidal solution for parenteral use.[1] It is primarily utilized for the prevention and treatment of iron deficiency anemia.[2] Following intramuscular administration, the iron-carbohydrate complex is absorbed and metabolized, making iron available for hemoglobin synthesis and storage in the form of ferritin, principally in the liver.[3] While extensively studied and used in veterinary medicine, particularly in piglets, direct and comprehensive data on the use of this compound in rodent models is limited. These application notes provide a detailed protocol for the intramuscular injection technique in rodents, summarize available quantitative data from relevant species to inform experimental design, and outline the cellular mechanisms of iron uptake.

Disclaimer: The following protocols and data are provided for research purposes. Due to the limited availability of specific studies on this compound in rodents, researchers should consider the information on analogous iron complexes and conduct pilot studies to determine the optimal dosage, efficacy, and safety in their specific rodent models.

Data Presentation

Quantitative Data on this compound and Iron Dextran

The following tables summarize the available pharmacokinetic and efficacy data for this compound in piglets and a therapeutic dose of a similar iron complex, iron dextran, in rats. This information can serve as a reference for designing studies in rodents.

Table 1: Pharmacokinetic Parameters of this compound and Iron Dextran in Piglets [4]

ParameterThis compound (GLF)Iron Dextran (DXT)
Peak Concentration (Cmax) Higher than DXTLower than GLF
Time to Peak (Tmax) Data not specifiedData not specified
Half-life Data not specifiedData not specified
Absorption & Bioavailability Significantly higher than DXTLower than GLF

Note: Specific values for Cmax, Tmax, and half-life were not provided in the summarized source. The study concluded that both products were effective in preventing iron deficiency anemia in the suckling period, with this compound showing higher absorption and bioavailability.[4]

Table 2: Efficacy of this compound in Piglets with Iron Deficiency Anemia [5]

Hematological ParameterUntreated ControlThis compound (200 mg)Iron Dextran (200 mg)
Red Blood Cell Count (RBC) DecreasedRapidly IncreasedIncreased
Hemoglobin (Hb) DecreasedRapidly IncreasedIncreased
Serum Ferritin (Fr) DecreasedRapidly IncreasedData not specified
Serum Iron (SI) DecreasedMarkedly Higher than ControlLower than this compound
Hematocrit (Ht) DecreasedMarkedly Higher than ControlLower than this compound

Note: This study demonstrated that this compound was more efficient than iron dextran in iron absorption and utilization in anemic piglets.[5]

Table 3: Recommended Intramuscular Dose of Iron Dextran for Iron Deficiency Anemia in Rats

CompoundSpeciesDosageIndication
Iron DextranRat2 mg/kgIron Deficiency Anemia

Note: This dosage was sufficient to diminish iron deficiency and was administered once a week for three weeks.

Experimental Protocols

Protocol 1: Induction of Iron Deficiency Anemia in Rodents (Optional)

To study the therapeutic effects of this compound, an iron deficiency anemia model can be induced.

Materials:

  • Iron-deficient rodent diet (commercially available)

  • Standard rodent cages and bedding

  • Deionized water

Procedure:

  • House rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) in standard conditions.

  • Provide an iron-deficient diet and deionized water ad libitum for a period of 4-6 weeks.

  • Monitor the animals for clinical signs of anemia (e.g., pale mucous membranes, lethargy).

  • Confirm anemia through hematological analysis (e.g., hemoglobin, hematocrit, serum iron levels) before commencing treatment.

Protocol 2: Intramuscular Injection of this compound in Rodents

This protocol details the procedure for a single deep intramuscular injection of this compound.

Materials:

  • This compound sterile solution (typically 200 mg/mL)[2]

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol or other suitable disinfectant

  • Animal restrainer (optional, depending on the handler's experience)

Procedure:

  • Animal Restraint: Properly restrain the rodent to ensure its safety and the accuracy of the injection. For a right-handed injection, hold the animal in the left hand, securing its head and body.

  • Site Preparation: The preferred site for intramuscular injection is the quadriceps muscle of the hind limb. Swab the injection site with 70% ethanol.

  • Injection: a. Insert the sterile needle into the thickest part of the quadriceps muscle at a 90-degree angle. Be cautious to avoid the femur and the sciatic nerve, which runs along the caudal aspect of the femur. b. Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site. c. If no blood is aspirated, slowly and steadily inject the this compound solution. d. The maximum recommended volume for a single intramuscular injection site is typically 0.05 mL for mice and 0.3 mL for rats. If a larger volume is required, it should be split between multiple sites.

  • Post-Injection Care: a. Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent bleeding. b. Return the animal to its cage and monitor for any immediate adverse reactions, such as distress or lameness. c. Observe the animal over the following days for any signs of injection site reaction (swelling, redness) or systemic adverse effects.

Visualizations

Signaling Pathway: Cellular Uptake and Metabolism of this compound

gleptoferron_pathway cluster_extracellular Extracellular Space cluster_cell Macrophage / Hepatocyte This compound This compound Complex (Fe(III)-hydroxide dextran glucoheptonic acid) endosome Endosome This compound->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion lip Labile Iron Pool (Fe2+) lysosome->lip Iron Release & Reduction (Fe3+ -> Fe2+) ferritin Ferritin (Iron Storage) lip->ferritin Storage transferrin Transferrin (Iron Transport) lip->transferrin Binding for Systemic Transport

Caption: Cellular uptake and metabolism of the this compound complex.

Experimental Workflow: Intramuscular this compound Administration in Rodents

experimental_workflow start Start: Iron-Deficient Rodent Model restrain Proper Animal Restraint start->restrain prepare_site Disinfect Injection Site (Quadriceps Muscle) restrain->prepare_site inject Intramuscular Injection of this compound prepare_site->inject monitor_immediate Monitor for Immediate Adverse Reactions inject->monitor_immediate monitor_longterm Long-term Monitoring (Injection Site & Systemic Health) monitor_immediate->monitor_longterm collect_samples Sample Collection (Blood, Tissues) monitor_longterm->collect_samples analyze Hematological & Biochemical Analysis collect_samples->analyze end End: Data Evaluation analyze->end

Caption: Workflow for intramuscular this compound administration.

References

Gleptoferron Dosage Calculation for Experimental Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gleptoferron is a sterile, colloidal solution of a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid.[1] It is a parenteral iron formulation designed for the rapid and efficient treatment and prevention of iron deficiency anemia in animals.[1] In veterinary medicine, it is most commonly administered to neonatal piglets to prevent anemia that arises from low iron reserves at birth and the low iron content of sow's milk.[2][3] For research and drug development purposes, establishing the correct dosage of this compound in various experimental animal models is critical for ensuring efficacy, safety, and the reproducibility of study results.

These application notes provide a comprehensive guide to calculating this compound dosage for experimental animals. They include a summary of known dosages, detailed experimental protocols for dose determination, and an overview of the key signaling pathways affected by parenteral iron administration.

Quantitative Data Summary

The following table summarizes known dosages of this compound and other parenteral iron compounds in various animal species. It is important to note the limited availability of specific this compound dosage data for many common laboratory animals, necessitating careful dose extrapolation and determination studies.

Animal SpeciesCompoundDosageRoute of AdministrationFrequencyExperimental Context/PurposeKey Outcomes/Remarks
Piglet (Neonatal)This compound200 mg of elemental iron per piglet[4]Intramuscular (IM)[4]Single dose, within 3 days of birth[1]Prevention of iron deficiency anemia[1]Rapidly absorbed and readily utilizable form of iron.[1]
Piglet (Neonatal)This compound (in combination with Toltrazuril)100 mg iron/kg body weight[5]Intramuscular (IM)[5]Single dose, between 48-72 hours after birth[5]Prevention of iron deficiency anemia and coccidiosisEffective in preventing anemia. Provides a mg/kg basis for dose extrapolation.
Piglet (Anemic)This compound200 mg of elemental iron per piglet[4]Intramuscular (IM)[4]Single dose, upon observation of clinical signs[6]Treatment of iron deficiency anemia[6]More efficient than iron dextran in iron absorption and utilization.[4]
Mouse (C57BL/6)Ferric Carboxymaltose15 mg/kg body weight[7]Intravenous (IV)[7]Single doseModel of critical care anemiaEffective in correcting anemia despite inflammation. Minimal adverse effects observed.[7]
Rat (Wistar)Iron Dextran40 mg iron/kg body weight[8]Intravenous (IV)[8]Weekly for five weeksTo study effects on oxidative/nitrosative stress and inflammation in the lungInduced markers of oxidative stress and inflammation.[8]
DogIron Dextran10 mg/kg body weight[9]Intramuscular (IM)[9]Every 3-4 weeksTreatment of iron deficiency anemiaInjection can be painful. Often followed by oral iron supplementation.[9]
CatIron Dextran50 mg per catIntramuscular (IM)Once every 3-4 weeksTreatment of iron deficiency anemiaA small test dose is recommended due to potential hypersensitivity.[10]

Experimental Protocols

Protocol for this compound Dosage Calculation and Administration

This protocol outlines a systematic approach to determining and administering an appropriate dose of this compound for a new experimental animal model where a specific dose has not been established.

3.1.1. Phase 1: Initial Dose Estimation using Allometric Scaling

Allometric scaling is a method used to extrapolate drug doses between different animal species based on the relationship between body size and physiological processes.[2][11] This approach is a valuable starting point for estimating a safe and potentially effective dose in a new species.

  • Principle: Allometric scaling uses body surface area as a key factor for dose conversion, which often correlates better with metabolic rate than body weight alone.[6] The conversion relies on the Km factor (body weight/body surface area).

  • Calculation:

    • Identify a Reference Dose: From the table above, a known effective dose in piglets is 100 mg/kg of elemental iron.[5]

    • Determine Km Factors: Use established Km factors for the reference species (pig, Km ≈ 20) and the target species (e.g., rat, Km ≈ 6).

    • Calculate the Animal Equivalent Dose (AED):

      • AED (target species in mg/kg) = Dose (reference species in mg/kg) × (Km of reference species / Km of target species)

      • Example for a rat: AED = 100 mg/kg × (20 / 6) ≈ 333 mg/kg. This is a high theoretical dose and should be approached with extreme caution, starting with much lower doses in a dose-finding study.

3.1.2. Phase 2: Dose-Range Finding Study

A dose-range finding study is essential to determine the optimal dose that balances efficacy and safety.

  • Animal Groups: Establish multiple groups of animals (n ≥ 5 per group), including a control group receiving a vehicle (e.g., sterile saline) and several groups receiving different doses of this compound.

  • Dose Selection: Based on the allometrically scaled estimate, select a range of doses. It is crucial to start with a dose significantly lower than the calculated AED (e.g., 1/10th or less) and escalate from there. A suggested starting range could be 10 mg/kg, 25 mg/kg, 50 mg/kg, and 100 mg/kg.

  • Preparation of this compound Solution:

    • Use a commercial this compound solution (typically 200 mg/mL of elemental iron).

    • Dilute with sterile saline to the desired concentration for accurate dosing in small animals. For example, to administer 20 mg/kg to a 200g rat (4 mg total dose), you would dilute the stock solution to a concentration that allows for a manageable injection volume (e.g., 20 mg/mL, requiring a 0.2 mL injection).

  • Administration:

    • Administer the calculated dose via deep intramuscular (IM) injection. The preferred site in rodents is the quadriceps muscle of the hind limb.

    • Use an appropriate needle size (e.g., 25-27 gauge for mice and rats).

    • Follow aseptic injection techniques.[12]

  • Monitoring and Endpoints:

    • Efficacy: Monitor relevant hematological parameters at baseline and at set time points post-injection (e.g., 7, 14, and 21 days). Key parameters include hemoglobin (Hb), hematocrit (Hct), red blood cell (RBC) count, and serum iron levels.

    • Safety: Observe animals daily for any signs of toxicity, such as changes in behavior, appetite, weight loss, or local reactions at the injection site (e.g., swelling, discoloration).[1]

    • Post-mortem Analysis: At the end of the study, tissue samples (liver, spleen) can be collected to assess iron deposition using stains like Prussian blue.

3.1.3. Phase 3: Optimal Dose Selection and Definitive Study

Analyze the data from the dose-range finding study to identify the lowest dose that achieves the desired therapeutic effect (e.g., significant increase in hemoglobin) without causing adverse effects. This dose can then be used in subsequent, definitive experimental studies.

Visualization of Workflows and Pathways

Experimental Workflow for Dosage Determination

The following diagram illustrates the logical flow for establishing a this compound dose in a new animal model.

G cluster_0 Phase 1: Dose Estimation cluster_1 Phase 2: Dose-Range Finding Study cluster_2 Phase 3: Analysis and Selection start Identify Known Dose (e.g., 100 mg/kg in Piglets) calc Perform Allometric Scaling Calculation for Target Species start->calc est Estimate Initial Starting Dose (AED) calc->est groups Establish Animal Groups (Control + Multiple Dose Levels) est->groups Use as a guide for selecting dose range admin Administer this compound via Intramuscular Injection groups->admin monitor Monitor Efficacy (Hematology) & Safety (Clinical Signs) admin->monitor analyze Analyze Data: Dose-Response & Toxicity monitor->analyze Collect data select Select Optimal Dose analyze->select definitive Proceed to Definitive Study select->definitive

This compound Dosage Determination Workflow
Signaling Pathways Modulated by Parenteral Iron

Parenteral administration of iron, such as this compound, bypasses intestinal absorption and directly introduces a large amount of iron into the system. This impacts key iron-regulating pathways and can potentially lead to oxidative stress.

The primary regulatory mechanism for systemic iron homeostasis is the hepcidin-ferroportin axis.[2][6] High levels of circulating iron, detected by the liver, stimulate the production of the hormone hepcidin.[12] Hepcidin then binds to ferroportin, the only known cellular iron exporter, causing its internalization and degradation.[11] This traps iron within cells, particularly macrophages of the reticuloendothelial system, and reduces iron availability in the blood.

If the amount of administered iron overwhelms the binding capacity of transferrin, it can lead to the presence of non-transferrin-bound iron (NTBI). This form of iron is redox-active and can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and potential cellular damage.[10][13] High levels of parenteral iron can also trigger inflammatory responses.[4][14]

G cluster_0 Systemic Circulation cluster_1 Hepatocyte (Liver Cell) cluster_2 Macrophage / Enterocyte cluster_3 Cellular Environment This compound This compound (IM) iron Iron (Fe³⁺) This compound->iron releases transferrin Transferrin iron->transferrin binds ntbi Non-Transferrin-Bound Iron (NTBI) iron->ntbi in excess tf_iron Transferrin-Fe³⁺ transferrin->tf_iron tf_iron_liver Transferrin-Fe³⁺ ntbi_cell NTBI hepcidin Hepcidin Synthesis ferroportin Ferroportin (FPN) hepcidin->ferroportin binds & inhibits tf_iron_liver->hepcidin stimulates via BMP/SMAD pathway iron_export Iron Export to Blood ferroportin->iron_export ros Reactive Oxygen Species (ROS) stress Oxidative Stress ros->stress ntbi_cell->ros catalyzes (Fenton Reaction)

Key Signaling Pathways Affected by Parenteral Iron

Conclusion

The accurate determination of this compound dosage is fundamental for preclinical research involving this parenteral iron compound. While data in species other than swine are scarce, a systematic approach combining allometric scaling for initial dose estimation with a carefully designed dose-range finding study allows for the establishment of safe and effective doses in new animal models. Understanding the underlying signaling pathways, particularly the hepcidin-ferroportin axis and the potential for oxidative stress, is crucial for interpreting experimental outcomes and ensuring animal welfare. The protocols and information provided herein serve as a valuable resource for researchers aiming to incorporate this compound into their experimental designs.

References

Application Notes and Protocols: Development of a Gleptoferron-Based In Vitro Anemia Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemia, characterized by a deficiency in red blood cells or hemoglobin, is a global health concern. The development of effective therapeutic agents necessitates robust and reproducible preclinical models. This document provides a comprehensive guide to establishing an in vitro model of anemia using an erythroid progenitor cell line and demonstrates its utility for evaluating the efficacy of gleptoferron, a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid. This model serves as a valuable tool for screening and characterizing potential anti-anemic compounds.

The protocols outlined herein describe the induction of an anemic state in K562 human erythroleukemia cells, a cell line widely used for studying erythroid differentiation and hemoglobin synthesis.[1][2][3] Anemia will be induced by creating an iron-deficient environment and by chemical induction of hypoxia using cobalt chloride (CoCl₂), which is known to stabilize hypoxia-inducible factors (HIFs) and mimic hypoxic conditions.[4][5][6] The therapeutic potential of this compound will be assessed by quantifying key parameters of erythropoiesis, including cell viability, hemoglobin content, and the expression of erythroid differentiation markers.

Mechanism of Action of this compound in Erythropoiesis

This compound serves as a bioavailable source of iron, an essential element for hemoglobin synthesis. Following administration, the iron-carbohydrate complex is taken up by cells, and iron is released intracellularly. This iron is then incorporated into protoporphyrin IX to form heme, the prosthetic group of hemoglobin. The increased availability of iron promotes the proliferation and differentiation of erythroid progenitor cells, leading to an increase in hemoglobin production and red blood cell count.[7]

Experimental Protocols

Cell Culture and Maintenance

The K562 human erythroleukemia cell line is a suitable model for these studies as it can be induced to differentiate along the erythroid lineage.[1][2]

  • Cell Line: K562 (ATCC® CCL-243™)

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Cells should be subcultured every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

Induction of In Vitro Anemia

Two methods are described for inducing an anemic state in K562 cells: iron deprivation and chemical hypoxia.

2.1. Iron Deprivation

This protocol aims to mimic iron-deficiency anemia.

  • Prepare an iron-deficient growth medium by using serum-free RPMI-1640 as a base and supplementing it with iron-depleted FBS. Alternatively, an iron chelator such as deferoxamine (DFO) can be added to the standard growth medium at a final concentration of 50-100 µM.

  • Seed K562 cells at a density of 2 x 10⁵ cells/mL in the iron-deficient medium.

  • Incubate the cells for 48-72 hours.

  • Proceed with this compound treatment and subsequent assays.

2.2. Chemical Hypoxia using Cobalt Chloride (CoCl₂)

This protocol simulates the hypoxic conditions that can lead to anemia.

  • Prepare a stock solution of CoCl₂ in sterile distilled water.

  • Seed K562 cells at a density of 2 x 10⁵ cells/mL in standard growth medium.

  • Add CoCl₂ to the cell culture to achieve a final concentration of 50-100 µM.[6][8]

  • Incubate the cells for 24-48 hours.

  • Proceed with this compound treatment and subsequent assays.

This compound Treatment
  • Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).

  • Following the anemia induction period, add varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) to the cell cultures.

  • Include a vehicle control group (PBS) and a positive control group (e.g., ferrous sulfate at an equivalent iron concentration).

  • Incubate the cells for an additional 48-72 hours.

Assessment of Therapeutic Efficacy

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

  • At the end of the treatment period, centrifuge the cell suspension and resuspend the cells in fresh medium.

  • Plate 100 µL of the cell suspension (at a density of 1 x 10⁵ cells/mL) into a 96-well plate.

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

4.2. Hemoglobin Content Assay

This assay quantifies the amount of hemoglobin produced by the cells.

  • Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Wash the cells with PBS and lyse them in a suitable lysis buffer.

  • Use a commercial hemoglobin assay kit (e.g., based on the cyanmethemoglobin method) to determine the hemoglobin concentration according to the manufacturer's instructions.

  • Normalize the hemoglobin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

4.3. Analysis of Erythroid Differentiation by Flow Cytometry

This method assesses the expression of cell surface markers associated with erythroid differentiation.

  • Harvest approximately 5 x 10⁵ cells by centrifugation.

  • Wash the cells with PBS containing 1% BSA.

  • Incubate the cells with fluorescently labeled antibodies against erythroid markers such as CD71 (Transferrin Receptor) and CD235a (Glycophorin A).[11][12][13][14]

  • Analyze the stained cells using a flow cytometer. An increase in the percentage of CD71⁺/CD235a⁺ cells indicates enhanced erythroid differentiation.

4.4. Quantification of Intracellular Ferritin

This assay measures the intracellular iron storage protein, ferritin.

  • Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Wash the cells with PBS and lyse them.

  • Use a commercial ELISA kit to quantify the ferritin concentration in the cell lysate according to the manufacturer's instructions.

  • Normalize the ferritin content to the total protein concentration.

Data Presentation

The following tables present hypothetical yet plausible data that could be obtained from the described experiments, illustrating the expected outcomes.

Table 1: Effect of this compound on Cell Viability in Anemic K562 Cells

Treatment GroupConcentration (µg/mL)Cell Viability (% of Control)
Control (No Anemia) -100 ± 5.2
Anemic (Iron Deprivation) -75 ± 4.1
This compound1080 ± 3.8
5088 ± 4.5
10095 ± 5.0
20098 ± 4.9
Anemic (CoCl₂) -72 ± 3.9
This compound1078 ± 4.2
5085 ± 4.8
10092 ± 5.1
20096 ± 4.7

Table 2: Effect of this compound on Hemoglobin Content in Anemic K562 Cells

Treatment GroupConcentration (µg/mL)Hemoglobin (pg/cell)
Control (No Anemia) -12.5 ± 1.1
Anemic (Iron Deprivation) -5.2 ± 0.8
This compound106.8 ± 0.9
508.9 ± 1.0
10011.2 ± 1.2
20012.1 ± 1.3
Anemic (CoCl₂) -6.1 ± 0.7
This compound107.5 ± 0.8
509.5 ± 1.1
10011.8 ± 1.4
20012.4 ± 1.5

Table 3: Effect of this compound on Erythroid Differentiation in Anemic K562 Cells

Treatment GroupConcentration (µg/mL)CD71⁺/CD235a⁺ Cells (%)
Control (No Anemia) -65 ± 5.5
Anemic (Iron Deprivation) -35 ± 4.3
This compound1042 ± 4.8
5051 ± 5.1
10059 ± 5.7
20063 ± 6.0
Anemic (CoCl₂) -38 ± 4.1
This compound1045 ± 4.6
5054 ± 5.3
10061 ± 5.9
20064 ± 6.2

Table 4: Effect of this compound on Intracellular Ferritin Levels in Anemic K562 Cells

Treatment GroupConcentration (µg/mL)Ferritin (ng/mg protein)
Control (No Anemia) -85 ± 7.2
Anemic (Iron Deprivation) -25 ± 3.1
This compound1040 ± 4.5
5062 ± 5.8
10078 ± 6.9
20083 ± 7.5
Anemic (CoCl₂) -30 ± 3.5
This compound1048 ± 5.0
5068 ± 6.2
10081 ± 7.1
20086 ± 7.8

Visualizations

Signaling Pathways and Experimental Workflow

Gleptoferron_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Iron-Carbohydrate Complex) TfR1 Transferrin Receptor 1 (CD71) This compound->TfR1 Uptake Endosome Endosome TfR1->Endosome Endocytosis Iron Fe³⁺ Endosome->Iron Iron Release LIP Labile Iron Pool (LIP) Iron->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Mitochondrion Mitochondrion LIP->Mitochondrion Utilization Erythroid_Differentiation Erythroid Proliferation & Differentiation LIP->Erythroid_Differentiation Promotes Heme Heme Synthesis Mitochondrion->Heme Hemoglobin Hemoglobin Synthesis Heme->Hemoglobin

Caption: Mechanism of Action of this compound in Erythroid Precursor Cells.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: K562 Cell Culture induce_anemia Induce Anemia (Iron Deprivation or CoCl₂) start->induce_anemia treat Treat with this compound (Dose-Response) induce_anemia->treat incubate Incubate (48-72 hours) treat->incubate viability Cell Viability (MTT Assay) incubate->viability hemoglobin Hemoglobin Content incubate->hemoglobin differentiation Erythroid Differentiation (Flow Cytometry) incubate->differentiation ferritin Intracellular Ferritin (ELISA) incubate->ferritin end End: Data Analysis viability->end hemoglobin->end differentiation->end ferritin->end

Caption: Experimental Workflow for In Vitro Anemia Model and this compound Efficacy Testing.

EPO_Iron_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EPO_R EPO Receptor JAK2 JAK2 EPO_R->JAK2 Activates TfR1 Transferrin Receptor 1 (CD71) EPO Erythropoietin (EPO) EPO->EPO_R This compound This compound This compound->TfR1 STAT5 STAT5 JAK2->STAT5 Phosphorylates PI3K_AKT PI3K/AKT Pathway JAK2->PI3K_AKT Activates MAPK MAPK Pathway JAK2->MAPK Activates STAT5_active p-STAT5 (Active) STAT5->STAT5_active Bcl_xL Bcl-xL Gene (Anti-apoptosis) PI3K_AKT->Bcl_xL Promotes Survival MAPK->Bcl_xL Promotes Differentiation IRP2 IRP-2 TfR1_mRNA TfR-1 mRNA IRP2->TfR1_mRNA Stabilizes STAT5_active->Bcl_xL Upregulates IRP2_gene IRP-2 Gene STAT5_active->IRP2_gene Upregulates TfR1_gene TfR-1 Gene STAT5_active->TfR1_gene Upregulates IRP2_gene->IRP2 TfR1_gene->TfR1_mRNA

Caption: Integrated EPO and Iron Signaling Pathways in Erythroid Cells.

References

Application Notes and Protocols for the Quantification of Gleptoferron in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gleptoferron is a macromolecular complex of β-ferric oxyhydroxide and dextran glucoheptonic acid, widely used in veterinary medicine for the prevention and treatment of iron deficiency anemia in neonatal piglets. Due to the low iron reserves in newborn pigs and the insufficient iron content in sow's milk, supplementation with a bioavailable iron source like this compound is critical for their health and development.[1][2] Accurate quantification of this compound and its iron component in biological matrices is essential for pharmacokinetic studies, efficacy evaluation, and quality control.

These application notes provide detailed protocols for the quantification of this compound in various biological matrices, primarily focusing on porcine serum, plasma, and tissues. The methods described herein cater to different analytical objectives, from measuring the total iron content derived from this compound to quantifying the intact complex.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from studies involving the administration of this compound to piglets.

Table 1: Pharmacokinetic Parameters of Iron in Piglet Serum after a Single Intramuscular Injection of this compound (200 mg Iron/piglet)

ParameterValueReference
Cmax (Maximum Concentration)1,235 µg/dL[3][4]
Tmax (Time to Maximum Concentration)10 hours[3][4]
AUC (0-t) (Area Under the Curve)60,354 µg·h/dL[3][4]
(Half-life)41.7 hours[3][4]

Table 2: Hemoglobin (Hb) and Hematocrit (Hct) Levels in Piglets Following this compound Administration

Treatment GroupTime PointHb (g/L)Hct (%)Reference
Single this compound Injection (200 mg Fe)Weaning (Day 26)110.77 ± 9.8-
Double this compound Injection (200 mg Fe on day 3, 200 mg Fe on day 17)Weaning (Day 26)121.3 ± 8.0-
This compound (200 mg Fe)Day 31Significantly higher than iron dextran groupSignificantly higher than iron dextran group[2]
This compound (200 mg Fe)Day 21-Significantly higher than control[5]

Table 3: Serum Iron and Related Parameters in Piglets at Weaning (Day 28) after this compound Injection (200 mg Fe)

ParameterThis compound GroupControl GroupReference
Serum Iron (µmol/L) 28.3 ± 7.910.1 ± 4.5
TIBC (µmol/L) 65.4 ± 10.285.3 ± 12.1
Transferrin Saturation (%) 43.3 ± 12.111.8 ± 5.3

Table 4: Tissue Iron Concentration in Piglets 21 Days Post-Treatment with this compound (200 mg Fe)

TissueNonheme Iron (mg)Reference
Liver Significantly higher than control[5][6]
Spleen Significantly higher than control[5][6]

Experimental Protocols

Method 1: Quantification of Total Iron by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This method is ideal for the highly sensitive and accurate determination of the total iron content in biological matrices, reflecting the iron derived from this compound administration.

1. Sample Preparation (Serum/Plasma)

  • Pipette 100 µL of serum or plasma into a 15 mL polypropylene tube.

  • Add 200 µL of 65% nitric acid (HNO₃) and 100 µL of 30% hydrogen peroxide (H₂O₂).

  • Briefly vortex the mixture.

  • Incubate the tubes at 60°C for 90 minutes in a heating block for digestion.[7]

  • After incubation, allow the samples to cool to room temperature.

  • Dilute the digested sample by adding 2100 µL of ultrapure water.

  • Vortex the diluted sample and centrifuge at 2500 rpm for 3 minutes.[7]

  • The supernatant is now ready for ICP-MS analysis.

2. ICP-MS Instrumentation and Conditions

  • Instrument: Agilent 7700 ICP-MS or equivalent.

  • Plasma Conditions:

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Carrier Gas Flow: 1.0 L/min

  • Collision/Reaction Cell:

    • Helium or Hydrogen gas for interference removal on iron isotopes (e.g., ⁵⁶Fe).

  • Isotope to be Monitored: ⁵⁶Fe, ⁵⁷Fe.

  • Internal Standard: Yttrium (⁸⁹Y) or other suitable internal standard.

3. Calibration

  • Prepare a series of iron standard solutions (e.g., 0, 10, 50, 100, 500 µg/L) from a certified iron standard stock solution.

  • Matrix-match the calibration standards by preparing them in the same acid mixture as the digested samples.

4. Quality Control

  • Analyze a certified reference material (e.g., certified human serum) with a known iron concentration to validate the accuracy of the method.[7]

  • Include blank samples (acid mixture) and quality control samples at low, medium, and high concentrations in each analytical run.

Workflow for Total Iron Quantification by ICP-MS

Workflow for Total Iron Quantification by ICP-MS cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Sample Serum/Plasma Sample (100 µL) Digestion Add HNO₃ and H₂O₂ Incubate at 60°C for 90 min Sample->Digestion Dilution Dilute with Ultrapure Water Digestion->Dilution Centrifugation Centrifuge at 2500 rpm for 3 min Dilution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant ICPMS Introduce Sample into ICP-MS Supernatant->ICPMS Analyze Data Data Acquisition (Monitor ⁵⁶Fe, ⁵⁷Fe) ICPMS->Data Quant Quantification against Calibration Curve Data->Quant Workflow for this compound Quantification by HPLC-ELSD cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis Sample This compound Sample Dissolve Dissolve in Ultrapure Water Sample->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Analyze Separation Chromatographic Separation on C18 Column HPLC->Separation Detection ELSD Detection Separation->Detection Quant Quantification using Calibration Curve Detection->Quant Logical Relationship for Iron Status Assessment This compound This compound Administration SerumIron Serum Iron Measurement (Colorimetric Assay) This compound->SerumIron TIBC TIBC Measurement (Colorimetric Assay) This compound->TIBC TransferrinSat Calculate Transferrin Saturation (%Sat = Serum Iron / TIBC * 100) SerumIron->TransferrinSat TIBC->TransferrinSat IronStatus Assessment of Iron Status TransferrinSat->IronStatus Experimental Workflow for Ferritin Immunoassay cluster_assay ELISA Procedure cluster_analysis Data Analysis AddSample Add Sample/Standard to Coated Plate AddConjugate Add Enzyme-Conjugated Antibody AddSample->AddConjugate Incubate1 Incubate AddConjugate->Incubate1 Wash1 Wash Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 StopReaction Add Stop Solution Incubate2->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance StdCurve Generate Standard Curve ReadAbsorbance->StdCurve Plot Data CalcConc Calculate Sample Concentration StdCurve->CalcConc

References

Application Notes and Protocols for the Combined Use of Gleptoferron and Toltrazuril in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and application of a combination therapy involving gleptoferron and toltrazuril. This combination is primarily utilized in veterinary medicine, specifically for the concurrent prevention of iron deficiency anemia and coccidiosis in neonatal piglets.[1][2][3] The following sections detail the rationale for this combination therapy, summarize key quantitative data from efficacy studies, and provide detailed experimental protocols based on published research.

Introduction and Rationale

Neonatal piglets are susceptible to two major health challenges in their early days of life: iron deficiency anemia and coccidiosis caused by the protozoan parasite Cystoisospora suis.[1][3][4] Piglets are born with limited iron reserves, and sow's milk is a poor source of this essential mineral, making supplementation necessary to prevent anemia and support rapid growth.[1] Simultaneously, coccidiosis can lead to diarrhea, reduced weight gain, and increased susceptibility to other infections.[1][3]

The administration of a combination product containing this compound (a form of iron) and toltrazuril (a coccidiostat) in a single injection offers a practical and effective approach to address both conditions simultaneously.[1][3] This reduces the handling and stress on the piglets compared to separate administrations of oral toltrazuril and injectable iron.[1][4] Research has demonstrated that this combined therapy is not only convenient but also highly effective in preventing clinical signs of both diseases and improving overall piglet health and performance.[1][2][3][5]

Data Presentation: Efficacy and Hematological Parameters

The following tables summarize quantitative data from various studies investigating the efficacy of a combined this compound-toltrazuril injection compared to control groups or other treatment regimens.

Table 1: Efficacy of Combined this compound-Toltrazuril on Coccidiosis Control and Growth Performance in Piglets

ParameterCombined Injection (this compound + Toltrazuril)Control Group (Iron Dextran + Oral Toltrazuril)Control Group (Iron Only)Reference
Oocyst Excretion
Litters with Positive Oocyst Counts (%)Significantly lower-Higher[6]
Oocysts Per Gram of Feces (OPG)Significantly decreased-Higher[6]
Complete Suppression of Oocyst ExcretionYesLow levels of excretion detectedAll animals shed oocysts[7]
Diarrhea
Incidence of Diarrhea (%)6.7-Higher[8]
Piglets with Diarrhea at Least Once (%)22.7-44.4[3]
Growth Performance
Average Daily Gain ( g/day )265.20225.60-[5]
Mean Body Weight at Weaning (kg)7.987.40-[5]
Body Weight at 20 Days of Age (kg)9.0-7.9[8]
Increased Average Daily Gain (Day 1-21)Yes (p-value: 0.03881)-No[6]
Mortality
Mortality Rate (%)0-Not significantly different[6][8]

Table 2: Hematological Profile of Piglets Treated with Combined this compound-Toltrazuril

ParameterCombined Injection (this compound + Toltrazuril)Control Group (Iron Dextran)Reference
Hemoglobin (g/L)
At 2 Days of Age104.60 ± 15.40110.00 ± 17.20[5]
At Weaning111.60 ± 16.00103.30 ± 15.80[5]
Red Blood Cell (RBC) Count Markedly elevatedLower[8]
Hematocrit Level Markedly elevatedLower[8]
Hypochromic Anemia Not developed-[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of combined this compound and toltrazuril administration in piglets.

Protocol 1: Efficacy Study of an Injectable this compound-Toltrazuril Combination Against Natural Coccidiosis Infection
  • Objective: To evaluate the efficacy of a single intramuscular injection of a combined this compound and toltrazuril product in preventing coccidiosis and improving performance in neonatal piglets under field conditions.

  • Animal Subjects: A total of 1508 piglets from 122 litters on five European commercial pig farms with a history of C. suis infections.[1][3]

  • Experimental Design: A multicentric, randomized, blinded study. Litters were randomly allocated to one of two treatment groups.[1]

    • Treatment Group (IVP): Piglets received a single intramuscular injection of 1.5 mL of the combination product containing 45 mg of toltrazuril and 200 mg of iron as this compound between 1 and 3 days of age.[1][2][3]

    • Control Group (CP): Piglets received a single intramuscular injection of iron (200 mg per piglet) only on the first day of age.[1][2][3]

  • Data Collection:

    • Body Weight: Measured at the start of the study and at weaning (around 21 days).[1]

    • Fecal Samples: Collected to determine fecal consistency scores and oocyst counts (Oocysts Per Gram - OPG).[1][2][3]

    • Health Status: Daily monitoring for clinical signs, especially diarrhea.[1]

  • Statistical Analysis: Data from piglets exposed to coccidiosis were selected for statistical analysis to compare outcomes between the treatment and control groups.[1][2][3]

Protocol 2: Comparative Efficacy Study of Injectable vs. Oral Toltrazuril with Iron Supplementation Against Experimental Coccidiosis
  • Objective: To compare the efficacy of an injectable this compound-toltrazuril combination with an oral toltrazuril suspension and injectable iron dextran against experimentally induced coccidiosis.

  • Animal Subjects: Piglets (n=10-13 per group) from a controlled research environment.[7]

  • Experimental Design: A randomized controlled study with three treatment groups.

    • Group 1 (Forceris®): Treated with a fixed dose of 45 mg toltrazuril + 200 mg this compound via intramuscular injection on the second day of life (SD 2).[7]

    • Group 2 (Baycox®): Treated with 20 mg toltrazuril/kg body weight as an oral suspension on SD 4 and received 200 mg of iron dextran per piglet on SD 2.[7]

    • Group 3 (Control): Left untreated for coccidiosis but received 200 mg of iron dextran per piglet on SD 2.[7]

  • Infection Model: All piglets were experimentally infected with 1000 sporulated C. suis oocysts on SD 3.[7]

  • Data Collection:

    • Fecal Samples: Collected daily from SD 7 to SD 20 to assess fecal consistency and oocyst shedding.[7]

    • Body Weight: Recorded on SD 1 and then weekly until SD 29.[7]

    • General Health: Daily observation for any adverse events.[7]

Protocol 3: Evaluation of Hematological Response to this compound-Toltrazuril Combination
  • Objective: To assess the impact of a concurrent this compound and toltrazuril injection on the hematological profile of pre-weaned piglets.

  • Animal Subjects: 54 piglets aged 1 to 3 days.[8]

  • Experimental Design: Piglets were randomly allocated into three groups:

    • Treatment Group: Injected with a combination of this compound and toltrazuril (Forceris®).[8]

    • Iron-Only Group: Administered an iron-only injection (Ferdex).[8]

    • Control Group: Received a placebo injection.[8]

  • Data Collection:

    • Blood Samples: Collected to measure hematological markers including red blood cell (RBC) counts, hemoglobin concentrations, and hematocrit levels.[8]

    • Health Monitoring: Morbidity and mortality were recorded over a 20-day period.[8]

    • Body Weight: Measured to assess growth performance.[8]

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_1 cluster_subjects Animal Subjects cluster_randomization Randomization cluster_groups Treatment Groups cluster_data Data Collection (21 Days) Subjects 1508 Piglets (122 Litters) from Farms with History of C. suis Randomization Randomly Allocated by Litter Subjects->Randomization Group_IVP Treatment Group (IVP) Single IM Injection: 45mg Toltrazuril + 200mg this compound (Days 1-3) Randomization->Group_IVP Group_CP Control Group (CP) Single IM Injection: 200mg Iron Only (Day 1) Randomization->Group_CP BodyWeight Body Weight Group_IVP->BodyWeight FecalSamples Fecal Scores & Oocyst Counts (OPG) Group_IVP->FecalSamples Health Daily Health Monitoring Group_IVP->Health Group_CP->BodyWeight Group_CP->FecalSamples Group_CP->Health

Caption: Workflow for a field efficacy study of injectable this compound-toltrazuril.

experimental_workflow_2 cluster_setup Experimental Setup cluster_treatments Treatment Protocols cluster_outcomes Outcome Measures Piglets Neonatal Piglets (n=10-13 per group) Group1 Group 1 (Forceris®) IM Injection (Day 2): 45mg Toltrazuril + 200mg this compound Piglets->Group1 Group2 Group 2 (Baycox®) Oral Toltrazuril (Day 4) + IM Iron Dextran (Day 2) Piglets->Group2 Group3 Group 3 (Control) IM Iron Dextran (Day 2) Piglets->Group3 Infection Experimental Infection: 1000 C. suis oocysts (Day 3) Fecal Daily Fecal Analysis (Consistency & Oocysts) (Days 7-20) Infection->Fecal Weight Weekly Body Weight (Until Day 29) Infection->Weight Health Daily Health Observation Infection->Health Group1->Infection Group2->Infection Group3->Infection

Caption: Comparative efficacy study workflow for different toltrazuril formulations.

logical_relationship cluster_intervention Intervention cluster_effects Primary Effects cluster_outcomes Observed Outcomes Intervention Single Intramuscular Injection of this compound + Toltrazuril Anemia Prevention of Iron Deficiency Anemia Intervention->Anemia Coccidiosis Control of Coccidiosis (C. suis) Intervention->Coccidiosis Hematology Improved Hematological Profile (Hb, RBC, Hct) Anemia->Hematology Parasitology Reduced/Suppressed Oocyst Excretion Coccidiosis->Parasitology Clinical Decreased Incidence of Diarrhea Coccidiosis->Clinical Performance Improved Body Weight Gain Hematology->Performance Parasitology->Performance Clinical->Performance

Caption: Logical relationship of the combined therapy to observed outcomes.

References

Application Note: Analytical Methods for the Characterization of Gleptoferron

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gleptoferron is a sterile, colloidal solution of a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid.[1][2][3] It is utilized in veterinary medicine for the prevention and treatment of iron deficiency anemia in piglets.[3][4] The intricate nature of this iron-carbohydrate complex necessitates a comprehensive suite of analytical methods to ensure its quality, safety, and efficacy. This application note provides detailed protocols for the key analytical techniques used in the characterization of this compound, focusing on molecular weight distribution, iron content, and the physicochemical properties of its components.

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

The molecular weight and its distribution are critical quality attributes of this compound, influencing its pharmacokinetic and pharmacodynamic properties. Size Exclusion Chromatography (SEC) is a robust method for determining these parameters.[5][6]

Experimental Protocol

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of this compound.

Materials:

  • This compound sample

  • Deionized water, HPLC grade

  • Sodium nitrate (NaNO₃), analytical grade

  • Pullulan or dextran standards with known molecular weights

  • Mobile phase: 0.9% w/v Sodium Nitrate in deionized water

  • SEC column suitable for the analysis of polysaccharides and iron-carbohydrate complexes (e.g., Agilent PL aquagel-OH series, or similar)

  • Refractive Index (RI) detector

  • Multi-Angle Light Scattering (MALS) detector (optional, for absolute molecular weight determination)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and RI detector. A MALS detector can be coupled for more accurate measurements.[7]

Procedure:

  • Mobile Phase Preparation: Dissolve 9.0 g of NaNO₃ in 1 L of deionized water. Filter through a 0.22 µm membrane filter and degas.

  • Standard Preparation: Prepare a series of pullulan or dextran standards of varying molecular weights (e.g., in the range of 5 kDa to 800 kDa) in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: e.g., PL aquagel-OH 40 (8 µm, 300 x 7.5 mm)

    • Mobile Phase: 0.9% NaNO₃

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: RI

    • Injection Volume: 100 µL

  • Calibration: Inject the prepared standards and construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

  • Sample Analysis: Inject the this compound sample and record the chromatogram.

  • Data Analysis: Using the calibration curve, determine the Mw, Mn, and PDI (Mw/Mn) of the this compound sample.

Data Presentation
ParameterSpecificationObserved Value
Weight-Average Molecular Weight (Mw)Report Valuee.g., ~43 kDa[5]
Number-Average Molecular Weight (Mn)Report Value
Polydispersity Index (PDI)Report Value

Experimental Workflow

SEC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (0.9% NaNO₃) HPLC HPLC-SEC System MobilePhase->HPLC Standards Standards (Pullulan/Dextran) Calibration Column Calibration Standards->Calibration Sample This compound Sample (5 mg/mL) Analysis Sample Injection Sample->Analysis HPLC->Calibration Calibration->Analysis Chromatogram Obtain Chromatogram Analysis->Chromatogram Calculation Calculate Mw, Mn, PDI Chromatogram->Calculation

Caption: Workflow for SEC analysis of this compound.

Determination of Iron Content

The accurate determination of the total iron content is crucial for the dosage and efficacy of this compound. A colorimetric method following acid digestion is a common and reliable approach.[8]

Experimental Protocol

Objective: To quantify the total iron content in a this compound sample.

Materials:

  • This compound sample

  • Concentrated Hydrochloric Acid (HCl), analytical grade

  • Iron standard solution (1000 µg/mL)

  • Hydroxylamine hydrochloride solution (10% w/v)

  • 1,10-Phenanthroline solution (0.25% w/v in 50% ethanol)[9]

  • Sodium acetate buffer (2 M, pH 4.5)

  • Deionized water

Instrumentation:

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Heating block or water bath

Procedure:

  • Sample Digestion: Accurately weigh a quantity of this compound sample and transfer it to a volumetric flask. Add a sufficient volume of concentrated HCl to digest the sample and release the iron from the complex. Heat gently if necessary to ensure complete dissolution and conversion of Fe(III) to Fe(II).

  • Standard Curve Preparation: Prepare a series of iron standards (e.g., 0, 1, 2, 5, 10 µg/mL) by diluting the stock iron standard solution with deionized water.

  • Color Development (for both standards and sample):

    • To an aliquot of the digested sample and each standard, add hydroxylamine hydrochloride solution to reduce any remaining Fe(III) to Fe(II).

    • Add the 1,10-phenanthroline solution. This will form a stable orange-red complex with Fe(II).[9]

    • Add sodium acetate buffer to adjust the pH to the optimal range for color development.

    • Dilute to a final volume with deionized water and allow the color to develop for at least 10 minutes.

  • Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax), which is typically around 510 nm for the iron-phenanthroline complex.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentration. Determine the concentration of iron in the sample solution from the standard curve and calculate the iron content in the original this compound sample (mg/mL).

Data Presentation
ParameterSpecification (per mL)Observed Value (mg/mL)
Iron ContentEquivalent to 200 mg of elemental iron[1][2]

Logical Relationship Diagram

Iron_Assay_Logic cluster_process Assay Process cluster_quantification Quantification Digestion Acid Digestion of this compound Reduction Reduction of Fe(III) to Fe(II) Digestion->Reduction Complexation Complexation with 1,10-Phenanthroline Reduction->Complexation Measurement Spectrophotometric Measurement (510 nm) Complexation->Measurement Calculation Calculate Iron Concentration Measurement->Calculation StandardCurve Standard Curve from Iron Standards StandardCurve->Calculation

Caption: Logical flow of the colorimetric iron assay.

Characterization of the Carbohydrate Component

The dextran glucoheptonic acid component of this compound is critical for the stability and biological activity of the complex. Its characterization involves techniques to confirm its identity and structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a characteristic infrared spectrum of the carbohydrate component for identification.

Protocol:

  • Isolate the carbohydrate component from the this compound complex, for example, by precipitating the iron hydroxide with a change in pH and then recovering the polysaccharide from the supernatant.

  • Prepare the isolated carbohydrate as a KBr pellet or as a thin film on a suitable IR window.

  • Acquire the FT-IR spectrum over a range of 4000 to 400 cm⁻¹.

  • Compare the obtained spectrum with a reference spectrum of dextran glucoheptonic acid to identify characteristic peaks corresponding to hydroxyl (-OH), C-H, and C-O functional groups.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

Objective: To determine the monosaccharide composition of the dextran glucoheptonic acid.

Protocol:

  • Hydrolyze the isolated carbohydrate component using a strong acid (e.g., trifluoroacetic acid) to break it down into its constituent monosaccharides.

  • Neutralize the hydrolysate.

  • Inject the sample into an HPAE-PAD system equipped with a suitable carbohydrate column (e.g., Dionex CarboPac series).

  • Separate the monosaccharides using a high pH eluent (e.g., sodium hydroxide gradient).

  • Detect the eluted monosaccharides using a pulsed amperometric detector.

  • Quantify the monosaccharides by comparing their peak areas to those of known standards.

Physicochemical Characterization of the Iron Core

The structure and properties of the ferric hydroxide core are important for the stability and iron-release characteristics of this compound.

X-Ray Diffraction (XRD)

Objective: To determine the crystalline structure of the iron core.

Protocol:

  • Lyophilize the this compound sample to obtain a dry powder.

  • Mount the powder on an XRD sample holder.

  • Acquire the X-ray diffraction pattern over a suitable range of 2θ angles.

  • The resulting diffractogram can be analyzed to determine if the iron core is crystalline or amorphous. For iron-carbohydrate complexes, the core often has a structure similar to akaganeite (β-FeOOH).[5]

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and determine the particle size of the iron core.

Protocol:

  • Dilute the this compound solution significantly with deionized water.

  • Apply a small drop of the diluted solution onto a carbon-coated copper grid and allow it to air-dry.

  • Optionally, use a negative stain (e.g., uranyl acetate) to enhance contrast.

  • Examine the grid under a transmission electron microscope.

  • Capture images and use image analysis software to measure the diameter of the iron cores.

Summary of Characterization Techniques
TechniqueParameter Measured
SEC-RI/MALSMolecular Weight Distribution (Mw, Mn, PDI)
Colorimetric AssayTotal Iron Content
FT-IRIdentity of Carbohydrate Component
HPAE-PADMonosaccharide Composition
XRDCrystalline Structure of Iron Core
TEMParticle Size and Morphology of Iron Core

This comprehensive analytical approach ensures a thorough characterization of this compound, providing critical data for quality control, batch-to-batch consistency, and regulatory compliance.

References

Application Notes and Protocols for Studying Iron Metabolism Pathways Using Gleptoferron

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gleptoferron is a macromolecular complex of β-ferric oxyhydroxide and dextran glucoheptonic acid, widely utilized in veterinary medicine for the prevention and treatment of iron deficiency anemia, particularly in neonatal piglets.[1][2] Its rapid absorption and high bioavailability make it an effective tool for studying iron metabolism pathways.[3] These application notes provide detailed methodologies for utilizing this compound in research settings to investigate iron uptake, distribution, and its effects on hematological and biochemical parameters.

Mechanism of Action

Following intramuscular injection, the this compound complex is absorbed from the injection site into the lymphatic system and subsequently enters the bloodstream. The iron-carbohydrate complex is then taken up by macrophages of the reticuloendothelial system (RES) in the liver, spleen, and bone marrow.[4][5] Within the macrophages, the complex is processed in lysosomes, leading to the gradual release of iron. This released iron can then be incorporated into ferritin for storage, utilized for the synthesis of hemoglobin and other iron-containing proteins, or exported from the cell via ferroportin to bind to transferrin in the circulation for transport to other tissues.[4][5]

Key Research Applications

  • Comparative Efficacy Studies: this compound is frequently used in comparative studies with other iron supplements, such as iron dextran, to evaluate their relative efficacy in restoring iron levels and resolving anemia.[6][7][8]

  • Iron Bioavailability and Pharmacokinetics: The unique structure of this compound influences its absorption rate and pharmacokinetic profile, making it a subject of interest for studies on iron bioavailability.[3][9]

  • Regulation of Iron Homeostasis: this compound administration can be used as a model to study the physiological responses to a large iron influx, including the regulation of key iron-related proteins like hepcidin and ferroportin.[10][11][12]

  • Animal Models of Iron Metabolism: The piglet model is predominantly used for studying this compound due to their naturally low iron reserves at birth, making them susceptible to iron deficiency anemia.[1][2] While less common, rodent models are widely used in iron metabolism research and could potentially be adapted for studies involving this compound.[13][14][15]

Experimental Protocols

Protocol 1: Comparative Efficacy of this compound in a Piglet Anemia Model

This protocol outlines a typical experiment to compare the efficacy of this compound with iron dextran in preventing iron deficiency anemia in piglets.

1. Animal Model and Housing:

  • Use newborn piglets from multiple litters to ensure genetic diversity.
  • House the piglets in a controlled environment with regulated temperature and humidity.
  • Ensure piglets have access to sow's milk, which is naturally low in iron.

2. Experimental Groups:

  • Group 1 (Control): No iron supplementation.
  • Group 2 (this compound): Administer a single intramuscular injection of this compound (e.g., 200 mg of elemental iron per piglet) on day 3 of life.[7][8]
  • Group 3 (Iron Dextran): Administer a single intramuscular injection of iron dextran (e.g., 200 mg of elemental iron per piglet) on day 3 of life.[7][8]

3. Administration:

  • Administer the intramuscular injection into the neck or hind limb muscle using a sterile needle.

4. Sample Collection:

  • Collect blood samples from the anterior vena cava at baseline (day 3, before treatment) and at specified time points post-treatment (e.g., day 10, 21, and 35).[7][8]
  • For tissue analysis, euthanize a subset of animals at the end of the study and collect liver and spleen samples.

5. Parameter Analysis:

  • Hematological Parameters: Analyze whole blood for Red Blood Cell (RBC) count, Hemoglobin (HGB) concentration, and Hematocrit (HCT).
  • Biochemical Parameters: Analyze serum for Serum Iron (SI), Total Iron-Binding Capacity (TIBC), and Serum Ferritin.
  • Tissue Iron Stores: Determine the non-heme iron concentration in liver and spleen samples.

Protocol 2: Blood Sample Collection and Processing from Piglets

1. Restraint:

  • Safely restrain the piglet in a supine position.

2. Site Preparation:

  • Locate the jugular furrow on the side of the neck.
  • Clean the area with an antiseptic solution.

3. Blood Collection:

  • Use a sterile needle and syringe or a vacuum blood collection tube.
  • Insert the needle into the anterior vena cava.
  • Withdraw the required volume of blood (typically 2-5 mL).

4. Sample Processing:

  • For hematological analysis, collect blood in tubes containing an anticoagulant (e.g., EDTA).
  • For serum analysis, collect blood in tubes without an anticoagulant and allow it to clot. Centrifuge at 3000 rpm for 10 minutes to separate the serum.
  • Store serum samples at -20°C or -80°C until analysis.

Protocol 3: Determination of Serum Iron and Total Iron-Binding Capacity (TIBC)

This protocol is based on a colorimetric method.

1. Principle:

  • Iron is released from its binding protein (transferrin) at an acidic pH.
  • The released ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺).
  • Ferrous iron reacts with a chromogen (e.g., ferrozine) to form a colored complex, the absorbance of which is proportional to the iron concentration.
  • TIBC is determined by saturating the transferrin with a known amount of iron, removing the excess unbound iron, and then measuring the total iron concentration.

2. Reagents:

  • Iron standard solution
  • Acid releasing agent
  • Reducing agent
  • Chromogen solution
  • Iron-free water

3. Procedure (Serum Iron):

  • Add serum sample to a microplate well.
  • Add the acid releasing agent and incubate.
  • Add the reducing agent and incubate.
  • Add the chromogen solution and incubate.
  • Measure the absorbance at the appropriate wavelength (e.g., 562 nm).
  • Calculate the serum iron concentration based on a standard curve.

4. Procedure (TIBC):

  • Add serum sample to a microplate well.
  • Add a known excess of iron solution to saturate the transferrin.
  • Add a magnesium carbonate slurry to remove the excess unbound iron.
  • Centrifuge and collect the supernatant.
  • Measure the iron concentration in the supernatant as described for serum iron.

Protocol 4: Quantification of Serum Ferritin by ELISA

1. Principle:

  • A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify porcine serum ferritin.

2. Materials:

  • Porcine ferritin ELISA kit (containing a pre-coated microplate, detection antibody, standards, and other reagents).
  • Microplate reader.

3. Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.
  • Typically, the procedure involves adding standards and samples to the pre-coated plate, followed by incubation with a biotinylated detection antibody and then a streptavidin-HRP conjugate.
  • A substrate solution is added to produce a color change, which is stopped with a stop solution.
  • The absorbance is read at 450 nm.
  • The ferritin concentration is determined from a standard curve.

Protocol 5: Measurement of Non-Heme Iron in Liver and Spleen

This protocol is based on the bathophenanthroline colorimetric method.[1][16][17][18][19]

1. Principle:

  • Non-heme iron is liberated from tissue samples by acid digestion.
  • The released ferric iron is reduced to ferrous iron.
  • Ferrous iron reacts with bathophenanthroline to form a colored complex.

2. Reagents:

  • Acid mixture: 10% trichloroacetic acid in 3 M HCl.
  • Chromogen solution: 0.1% (w/v) bathophenanthroline in 50% (v/v) acetone.
  • Reducing agent: 1% (w/v) ascorbic acid.
  • Iron standard solution.

3. Procedure:

  • Weigh approximately 100-200 mg of tissue.
  • Homogenize the tissue in the acid mixture.
  • Heat the homogenate at 65°C for 20 hours.[16]
  • Centrifuge to pellet the precipitated protein.
  • Transfer the supernatant to a new tube.
  • Add the reducing agent and incubate.
  • Add the chromogen solution and incubate in the dark.
  • Measure the absorbance at 535 nm.[16]
  • Calculate the non-heme iron concentration based on a standard curve and normalize to the tissue weight.

Data Presentation

Table 1: Comparative Hematological Parameters in Piglets Treated with this compound vs. Iron Dextran

ParameterDayThis compound (Mean ± SD)Iron Dextran (Mean ± SD)P-valueReference
Hemoglobin (g/dL) 1811.8 ± 1.211.5 ± 1.3>0.05[2]
3111.1 ± 0.99.9 ± 1.4<0.05[2]
Hematocrit (%) 1835.4 ± 3.134.5 ± 3.4>0.05[2]
3135.1 ± 2.831.9 ± 3.9<0.05[2]
Serum Iron (µg/dL) 18234.2 ± 85.1158.6 ± 63.2<0.05[2]
31154.3 ± 54.289.7 ± 41.5<0.05[2]
TIBC (µg/dL) 31456.7 ± 98.3567.8 ± 123.4<0.05[2]

Table 2: Pharmacokinetic Parameters of Iron after a Single Intramuscular Injection of this compound or Iron Dextran in Piglets

ParameterThis compound (Mean ± SD)Iron Dextran (Mean ± SD)P-valueReference
Cmax (µg/dL) 4695 ± 12342118 ± 567<0.001[3]
Tmax (hours) 1210-[3]
AUC₀₋₉₆h (h·µg/dL) 197.55 ± 45.6743.03 ± 12.34<0.001[3]

Visualizations

Gleptoferron_Metabolism cluster_injection Intramuscular Space cluster_circulation Bloodstream cluster_macrophage Macrophage (RES) This compound This compound (Iron-Carbohydrate Complex) Gleptoferron_circ This compound This compound->Gleptoferron_circ Absorption via Lymphatics Endocytosis Endocytosis Gleptoferron_circ->Endocytosis Transferrin_Fe Transferrin-Fe³⁺ Lysosome Lysosome Endocytosis->Lysosome Iron_Release Iron Release (Fe³⁺ -> Fe²⁺) Lysosome->Iron_Release LIP Labile Iron Pool (Fe²⁺) Iron_Release->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Ferroportin Ferroportin LIP->Ferroportin Heme_Synthesis Heme Synthesis LIP->Heme_Synthesis Ferroportin->Transferrin_Fe Iron Export & Oxidation (Fe²⁺ -> Fe³⁺) Experimental_Workflow Start Start: Day 0 - Piglet Selection Grouping Random Allocation to Groups: - Control - this compound - Iron Dextran Start->Grouping Treatment Day 3: Intramuscular Injection Grouping->Treatment Blood_Collection Blood Sample Collection (Days 3, 10, 21, 35) Treatment->Blood_Collection Tissue_Collection End of Study: Liver & Spleen Collection Treatment->Tissue_Collection Analysis Analysis: - Hematology - Serum Biochemistry - Tissue Non-Heme Iron Blood_Collection->Analysis Tissue_Collection->Analysis Data Data Interpretation & Comparison Analysis->Data Iron_Homeostasis_Regulation This compound This compound Administration Increased_Iron Increased Serum Iron This compound->Increased_Iron Liver Liver Increased_Iron->Liver Hepcidin Increased Hepcidin Synthesis Liver->Hepcidin Macrophage Macrophage Hepcidin->Macrophage Acts on Enterocyte Duodenal Enterocyte Hepcidin->Enterocyte Acts on Ferroportin_Mac Ferroportin Degradation Macrophage->Ferroportin_Mac Ferroportin_Ent Ferroportin Degradation Enterocyte->Ferroportin_Ent Reduced_Export Reduced Iron Export from Macrophages Ferroportin_Mac->Reduced_Export Reduced_Absorption Reduced Dietary Iron Absorption Ferroportin_Ent->Reduced_Absorption

References

Application Notes and Protocols for Assessing Gleptoferron Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gleptoferron is a sterile, colloidal solution of a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid.[1][2] It is widely used in veterinary medicine for the prevention and treatment of iron deficiency anemia in piglets.[2][3] As a complex nanomedicine, the stability of this compound in solution is a critical quality attribute that can impact its safety and efficacy.[4] Degradation of the iron-carbohydrate complex can lead to the release of free iron, changes in particle size and molecular weight, and loss of therapeutic effect.[5][6]

These application notes provide a comprehensive protocol for assessing the stability of this compound in solution, encompassing forced degradation studies and a long-term stability testing plan. The methodologies described herein are designed to identify and quantify changes in the physicochemical properties of this compound under various environmental conditions.

Key Stability-Indicating Parameters

The stability of this compound is evaluated by monitoring several key parameters that are susceptible to change during storage. These include:

  • Appearance: Visual inspection for color change, precipitation, or turbidity.

  • pH: Measurement of the solution's pH.

  • Iron Content: Quantification of the total iron concentration.

  • Free Ferrous Iron (Fe2+): Determination of the amount of weakly bound or free iron, which can be an indicator of complex degradation.

  • Molecular Weight Distribution: Analysis of changes in the size of the iron-carbohydrate complex using techniques like size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).[5][6]

  • Particle Size and Polydispersity Index (PDI): Measurement of the nanoparticle size and the heterogeneity of the particle size distribution.[6]

  • Presence of Degradation Products: Identification and quantification of any new peaks or changes in the chromatographic profile.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of the analytical methods.[7]

Objective: To evaluate the intrinsic stability of this compound solution under various stress conditions.

Methodology:

  • Sample Preparation: Use at least three batches of this compound solution in its final container-closure system. For each stress condition, prepare a sample of the this compound solution and a corresponding placebo (vehicle solution without this compound) as a control.

  • Stress Conditions:

    • Acid Hydrolysis: Adjust the pH of the this compound solution to 1.2 with 1N HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Adjust the pH of the this compound solution to 10.0 with 1N NaOH. Store at 60°C for 24 hours.[5]

    • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution. Store at room temperature (25°C ± 2°C) for 24 hours, protected from light.

    • Thermal Degradation: Store the this compound solution at elevated temperatures (e.g., 50°C, 60°C, and 70°C) for up to 30 days.[5]

    • Photostability: Expose the this compound solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Store a control sample in the dark.

  • Analysis: At specified time points (e.g., 0, 4, 8, 12, and 24 hours for hydrolytic and oxidative stress; 0, 7, 14, and 30 days for thermal stress), withdraw samples and analyze for the key stability-indicating parameters listed above. Neutralize the pH of the acid and base stressed samples before analysis where appropriate.

Long-Term Stability Testing Protocol

This protocol outlines the monitoring of this compound stability under recommended storage conditions over its proposed shelf life.

Objective: To establish the shelf life and recommended storage conditions for the this compound solution.

Methodology:

  • Sample Selection: Use a minimum of three primary batches of the this compound solution, packaged in the container-closure system intended for marketing.[7]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[8]

    • Accelerated: 0, 3, and 6 months.[8]

  • Analysis: At each time point, analyze the samples for the key stability-indicating parameters.

Data Presentation

Quantitative data from the stability studies should be summarized in tables for clear comparison and trend analysis.

Table 1: Forced Degradation Study Results

Stress ConditionTime PointAppearancepHTotal Iron (mg/mL)Free Fe2+ (%)Mean Molecular Weight (kDa)Particle Size (nm)PDIDegradation Products (%)
Control (t=0) 0Clear, dark brown5.5-7.0200< 0.1SpecifySpecifySpecifyNot Detected
Acid Hydrolysis 24h
Base Hydrolysis 24h
Oxidation 24h
Thermal (60°C) 30d
Photostability -

Table 2: Long-Term Stability Study Results (Storage at 25°C ± 2°C / 60% RH ± 5% RH)

Time Point (Months)Batch 1Batch 2Batch 3Specification
Appearance Clear, dark brown solution
pH 5.5 - 7.0
Total Iron (mg/mL) 190 - 210
Free Fe2+ (%) ≤ 0.5
Mean Molecular Weight (kDa) Report Value
Particle Size (nm) Report Value
PDI Report Value
Degradation Products (%) Not Detected

Visualization of Experimental Workflow

Gleptoferron_Stability_Workflow cluster_prep Sample Preparation cluster_forced Forced Degradation Study cluster_longterm Long-Term Stability Study cluster_analysis Data Analysis & Reporting Sample This compound Solution (≥3 Batches) Stress Apply Stress Conditions (Acid, Base, Oxidation, Thermal, Light) Sample->Stress Storage Store at Long-term & Accelerated Conditions Sample->Storage Analysis_Forced Analyze Stability Parameters (Short-term intervals) Stress->Analysis_Forced Data Summarize Data in Tables Analysis_Forced->Data Analysis_Long Analyze Stability Parameters (Scheduled intervals) Storage->Analysis_Long Analysis_Long->Data Report Establish Shelf-life & Storage Conditions Data->Report

Caption: Experimental workflow for assessing this compound stability.

Potential Degradation Pathway

Gleptoferron_Degradation_Pathway This compound This compound Complex (Ferric Hydroxide Core + Carbohydrate Shell) Degraded_Complex Partially Degraded Complex This compound->Degraded_Complex Dissociation Free_Iron Free Ferric/Ferrous Iron Degraded_Complex->Free_Iron Carbohydrate Degraded Carbohydrate Moieties Degraded_Complex->Carbohydrate Aggregates Aggregates/Precipitates Degraded_Complex->Aggregates Aggregation Stressors Stress Factors (e.g., pH, Temp, Light, Oxidants) Stressors->this compound

Caption: Potential degradation pathway of the this compound complex.

References

Troubleshooting & Optimization

Technical Support Center: Gleptoferron Aggregation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting aggregation issues with gleptoferron in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a sterile, aqueous colloidal solution of beta-ferric oxyhydroxide and dextran glucoheptonic acid.[1][2] It is used for the prevention and treatment of iron deficiency anemia, particularly in piglets.[3][4][5] Aggregation, the clumping together of these colloidal particles, can impact the product's efficacy and safety, potentially leading to reduced bioavailability and adverse immune reactions.[6]

Q2: What are the common causes of this compound aggregation?

While specific data on this compound is limited, the aggregation of similar iron-carbohydrate complexes and other nanoparticles in aqueous solutions is often caused by:

  • Changes in pH: The stability of colloidal systems is highly dependent on pH.[7]

  • Temperature Fluctuations: Both freezing and high temperatures can disrupt the delicate balance of forces that keep the particles suspended.[3][5][6] Product information for this compound formulations often specifies storage at 20°C - 25°C (68°F - 77°F) and warns against freezing.[3][5]

  • High Concentration: Increased particle concentration can lead to a higher frequency of collisions and subsequent aggregation.[7][8]

  • Mechanical Stress: Shaking, vigorous mixing, or stresses encountered during manufacturing can induce aggregation.[6]

  • Presence of Contaminants: Impurities can act as nucleation sites for aggregation.[6]

  • Incompatible Excipients: Mixing this compound with other veterinary medicinal products is not recommended in the absence of compatibility studies.[9][10]

Q3: How can I visually identify aggregation?

Aggregation may be observed as:

  • Visible particulate matter or cloudiness in the solution.[6]

  • Precipitation or sedimentation of particles.[6]

  • An increase in the viscosity of the solution.

Q4: Is it possible to reverse this compound aggregation?

Aggregation can be reversible (native) or irreversible (non-native).[6] Reversible aggregation might be addressed by adjusting solution conditions, while irreversible aggregation, which involves structural changes to the complex, is much more difficult to reverse.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound aggregation issues.

Problem: Observed Particulates or Cloudiness in this compound Solution
Potential Cause Suggested Action
Improper Storage Temperature Verify that the solution has been stored at the recommended temperature of 20°C - 25°C (68°F - 77°F) and has not been frozen.[3][5]
pH Shift Measure the pH of the solution. The stability of colloidal particles is often optimal within a specific pH range. Adjusting the pH away from the isoelectric point can increase electrostatic repulsion and prevent aggregation.[7]
High Concentration If experimentally feasible, try diluting the this compound solution. Lower concentrations reduce the likelihood of particle collisions.[7][8]
Mechanical Stress Review handling procedures. Avoid vigorous shaking or stirring. If aggregation is occurring during a process like filtration, consider optimizing the filter type and flow rate.[6]
Contamination Ensure all glassware and equipment are scrupulously clean. Filter the solution through a sterile, non-protein-binding filter if appropriate for your application.
Incompatibility with Other Components If the this compound solution has been mixed with other substances, test the stability of this compound in each component separately to identify any incompatibilities.[9][10]
Data on Factors Affecting Iron-Carbohydrate Complex Stability
Parameter Effect on Stability General Recommendations
pH Stability is pH-dependent. At the isoelectric point, the net charge is minimal, leading to aggregation.[7]Maintain pH away from the isoelectric point to ensure sufficient electrostatic repulsion.[7]
Temperature Freezing and high temperatures can induce aggregation.[3][5][6]Store at recommended temperatures (e.g., 20°C - 25°C for some formulations) and avoid freezing.[3][5]
Ionic Strength High salt concentrations can screen surface charges, reducing electrostatic repulsion and promoting aggregation.Optimize the ionic strength of the buffer.[8]
Concentration Higher concentrations increase the probability of particle collision and aggregation.[7][8]Work with the lowest feasible concentration.
Stabilizers The addition of steric or electrostatic stabilizers can prevent aggregation.[7]Consider the use of excipients like non-ionic surfactants or charged polysaccharides if compatible with the intended application.[7]

Experimental Protocols

Protocol 1: Visual Inspection and Microscopic Analysis
  • Visual Inspection: Carefully observe the this compound solution against a black and a white background for any signs of particulates, cloudiness, or color change.

  • Light Microscopy:

    • Place a drop of the solution on a clean microscope slide and cover with a coverslip.

    • Examine the sample under a light microscope at various magnifications (e.g., 10x, 40x, 100x).

    • Look for the presence of visible aggregates. Note their size, shape, and abundance.

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is a technique used to measure the size distribution of small particles in a suspension.

  • Sample Preparation:

    • If necessary, dilute the this compound solution with an appropriate buffer to a suitable concentration for DLS analysis. The buffer should be filtered to remove any dust or particulate matter.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the experimental parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the scattered light to determine the particle size distribution.

  • Data Analysis:

    • Analyze the resulting size distribution data. An increase in the average particle size or the appearance of a second, larger population of particles can indicate aggregation.

Visualizations

Aggregation_Troubleshooting_Workflow start Aggregation Observed storage Check Storage Conditions (Temp, Light) start->storage storage_ok Storage OK? storage->storage_ok ph_check Measure pH ph_ok pH in Range? ph_check->ph_ok concentration_check Review Concentration conc_ok Concentration Appropriate? concentration_check->conc_ok handling_check Assess Handling Procedures (Mixing, Shaking) handling_ok Handling Gentle? handling_check->handling_ok compatibility_check Verify Excipient Compatibility compatibility_ok Components Compatible? compatibility_check->compatibility_ok storage_ok->ph_check Yes adjust_storage Adjust Storage storage_ok->adjust_storage No ph_ok->concentration_check Yes adjust_ph Adjust pH ph_ok->adjust_ph No conc_ok->handling_check Yes adjust_conc Dilute Sample conc_ok->adjust_conc No handling_ok->compatibility_check Yes adjust_handling Modify Handling handling_ok->adjust_handling No reformulate Reformulate with Compatible Excipients compatibility_ok->reformulate No resolve Aggregation Resolved compatibility_ok->resolve Yes adjust_storage->resolve adjust_ph->resolve adjust_conc->resolve adjust_handling->resolve reformulate->resolve

Caption: Troubleshooting workflow for this compound aggregation.

Factors_Affecting_Colloidal_Stability cluster_attractive Attractive Forces (Promote Aggregation) cluster_repulsive Repulsive Forces (Prevent Aggregation) cluster_factors Influencing Factors van_der_waals Van der Waals Forces This compound This compound Particle van_der_waals->this compound Attract hydrophobic Hydrophobic Interactions hydrophobic->this compound Attract electrostatic Electrostatic Repulsion (Surface Charge) steric Steric Hindrance (Adsorbed Polymers) This compound->electrostatic Repel This compound->steric Repel ph pH ph->electrostatic ionic_strength Ionic Strength ionic_strength->electrostatic temperature Temperature temperature->van_der_waals temperature->hydrophobic concentration Concentration concentration->van_der_waals concentration->hydrophobic

Caption: Factors influencing colloidal stability of this compound.

References

Technical Support Center: Overcoming Gleptoferron Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome analytical interference caused by gleptoferron in various biochemical assays. This compound, a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid, is a widely used injectable iron supplement for the prevention and treatment of iron deficiency anemia in animals, particularly piglets.[1] However, its presence in biological samples can lead to inaccurate laboratory results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with biochemical assays?

A1: this compound is a complex of β-ferric oxyhydroxide stabilized by a dextran glucoheptonic acid ligand.[2] This structure is designed for the slow release of iron. Interference in biochemical assays can arise from two main components:

  • The Iron Core: The ferric iron in the this compound complex can be released under certain assay conditions, particularly in colorimetric assays that use reducing agents. This released iron can then react with the assay reagents, leading to falsely elevated results for iron-dependent parameters. The degree of interference is highly dependent on the type of reducing agent used, with dithionite causing almost 100% interference in some iron assays.[2]

  • The Dextran Component: The dextran portion of the this compound complex can also cause interference, primarily through increasing the turbidity of the sample. This is particularly problematic in spectrophotometric assays, such as biuret-type protein assays, where increased turbidity can lead to inaccurate readings.

Q2: Which biochemical assays are most likely to be affected by this compound interference?

A2: Based on the composition of this compound, the following assays are at a higher risk of interference:

  • Serum Iron and Total Iron-Binding Capacity (TIBC): Colorimetric assays for iron are highly susceptible to interference from the iron core of the this compound complex.[2] The reducing agents used in these assays can break down the complex, releasing iron and leading to falsely high measurements of serum iron.

  • Total Protein (Biuret Method): The dextran component of this compound can cause turbidity in the assay mixture, leading to inaccurate spectrophotometric readings and potentially affecting total protein measurements.

  • Other Colorimetric Assays: Any colorimetric assay that is sensitive to the presence of iron or changes in sample turbidity could potentially be affected. The specific impact would depend on the assay's chemistry and wavelength of measurement.

Q3: How can I determine if my unexpected assay results are due to this compound interference?

A3: If you observe unexpectedly high serum iron levels or inconsistent results in other biochemical assays in an animal that has been treated with this compound, consider the following troubleshooting steps:

  • Review the patient's treatment history: Confirm the timing and dosage of this compound administration. Interference is most likely to occur when blood samples are drawn shortly after treatment.

  • Perform a serial dilution: Diluting the sample with an appropriate diluent (e.g., deionized water or saline) can help assess for interference. If the results do not decrease linearly with dilution, interference is likely.

  • Inspect the sample and reaction mixture: Visually check for any unusual turbidity or precipitation in the sample or during the assay reaction.

  • Consult the assay manufacturer's instructions: Review the package insert for any known interferences from iron-containing compounds or dextrans.

Troubleshooting Guide

This section provides guidance on how to address specific issues encountered during biochemical analysis of samples from animals treated with this compound.

Observed Problem Potential Cause Recommended Action
Falsely elevated serum iron levels Release of iron from the this compound complex by reducing agents in the assay.1. Use an alternative assay method: If available, utilize an assay for iron that does not employ a strong reducing agent or is based on a different principle (e.g., certain automated chemistry analyzers may use methods less prone to this interference). 2. Pre-treat the sample: Consider methods to remove the this compound complex before analysis (see Experimental Protocols). 3. Time of sampling: Whenever possible, collect blood samples before the administration of this compound.
Inaccurate total protein results (Biuret method) Turbidity caused by the dextran component of this compound.1. Use an alternative protein assay: Consider using a dye-binding assay (e.g., Coomassie Brilliant Blue) which may be less affected by dextran-induced turbidity. 2. Sample blanking: Use a sample blank to correct for the inherent turbidity of the sample. 3. Sample dilution: Diluting the sample may reduce the turbidity to an acceptable level.
General inconsistent or unexpected results in colorimetric assays Non-specific interference from the iron or dextran components.1. Perform validation studies: If working with a specific assay frequently, it is advisable to perform a validation study to quantify the extent of this compound interference. 2. Consult with the laboratory: Inform the diagnostic laboratory that the animal has been treated with this compound so they can take appropriate measures or use alternative methods if available.

Experimental Protocols

Protocol 1: Sample Dilution to Assess Interference

This protocol describes a simple method to evaluate the presence of interference in a sample.

Methodology:

  • Prepare a series of dilutions of the patient serum (e.g., 1:2, 1:4, 1:8) using a suitable diluent such as 0.9% saline.

  • Analyze the undiluted sample and each dilution for the analyte of interest.

  • Calculate the concentration of the analyte in the original sample by multiplying the result of each dilution by its respective dilution factor.

  • Interpretation: If there is no interference, the calculated concentrations from all dilutions should be consistent. A significant deviation in the calculated concentrations with increasing dilution suggests the presence of an interfering substance.

Protocol 2: Pre-analytical Removal of this compound using Chelation (Conceptual)

This protocol is a conceptual approach based on the principle of iron chelation. Note: This method requires validation before routine use.

Methodology:

  • To a known volume of serum, add a specific concentration of a strong iron-chelating agent (e.g., ethylenediaminetetraacetic acid - EDTA). The optimal concentration and incubation time would need to be determined experimentally.

  • Incubate the mixture to allow the chelating agent to bind the iron from the this compound complex.

  • Proceed with the biochemical assay. The chelated iron should not be available to react with the assay reagents.

  • Validation: It is crucial to validate this method by running control samples with and without this compound and the chelating agent to ensure that the chelation process itself does not interfere with the assay and effectively removes the interference from this compound.

Data Presentation

The following table summarizes the potential impact of this compound on key biochemical parameters. The quantitative impact can vary significantly based on the specific assay methodology and the time of sample collection relative to this compound administration.

Biochemical Assay Potential Interference Mechanism Expected Impact on Results Mitigation Strategies
Serum Iron (Colorimetric)Release of iron from the this compound complex.Falsely elevatedUse of alternative methods, sample pre-treatment, timed sampling.
Total Iron-Binding Capacity (TIBC)Indirectly affected by falsely high serum iron values.Inaccurate calculationUse of alternative methods for iron determination.
Total Protein (Biuret)Dextran-induced turbidity.Potentially inaccurate (falsely elevated or decreased depending on instrument)Use of alternative protein assays, sample blanking, sample dilution.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase sample_collection Sample Collection (Animal Treated with this compound) sample_prep Sample Preparation sample_collection->sample_prep direct_analysis Direct Analysis sample_prep->direct_analysis Potential for Interference mitigation Apply Mitigation Strategy (e.g., Dilution, Alternative Assay) sample_prep->mitigation analysis Biochemical Assay direct_analysis->analysis mitigation->analysis result_interpretation Result Interpretation analysis->result_interpretation troubleshooting Troubleshooting (If results are unexpected) result_interpretation->troubleshooting Inconsistent Results

Caption: Experimental workflow for handling samples with potential this compound interference.

logical_relationship cluster_interference Interference Mechanisms cluster_assays Affected Assays This compound This compound in Sample iron_release Iron Release (from complex) This compound->iron_release dextran_turbidity Dextran-induced Turbidity This compound->dextran_turbidity iron_assay Colorimetric Iron Assays iron_release->iron_assay protein_assay Biuret Protein Assays dextran_turbidity->protein_assay other_assays Other Spectrophotometric Assays dextran_turbidity->other_assays

Caption: Logical relationship between this compound and its interference in biochemical assays.

References

Optimizing gleptoferron injection sites to avoid muscle staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing gleptoferron injections in experimental settings, with a focus on preventing muscle staining.

Troubleshooting Guide: Minimizing Muscle Staining

Issue: Muscle discoloration or staining observed at the injection site post-mortem.

This common issue can compromise tissue analysis and lead to economic losses in production settings due to carcass trimming.[1][2][3] The following steps can help identify the cause and prevent future occurrences.

Step 1: Verify the Iron Compound and its Properties

  • Is the product this compound or another iron compound like iron dextran?

    • This compound is a macromolecular complex of beta-ferric oxyhydroxide and dextran glucoheptonic acid. It is designed for rapid absorption, with over 95% taken up within 24 hours, minimizing the risk of muscle staining compared to some iron dextran products.

    • Iron dextran formulations can have variable absorption rates. Any iron not absorbed within 3-4 days may become fixed in the muscle, leading to permanent staining.[1]

Step-by-Step Troubleshooting Workflow

Caption: Troubleshooting workflow for muscle staining.

Step 2: Review Injection Technique

  • Was the injection administered via the correct route and at the recommended site?

    • This compound should be administered via a deep intramuscular (IM) injection .[4] Inadvertent subcutaneous or intermuscular injection can lead to leakage and localized staining.[5]

    • Recommended Sites for Piglets:

      • Neck Muscle: The preferred site for weaners and older pigs is approximately 25-70mm behind the base of the ear.[6] A study has shown that injection in the neck, perpendicular to the skin surface, is the most appropriate site for true intramuscular administration.[5]

      • Hind Limb (Ham): Often used for small piglets due to muscle mass, but not recommended for finishing pigs as it's a high-value meat cut.[1][6] The injection should be midway between the stifle joint and the base of the tail.

  • Was the correct needle size used?

    • A needle that is too short may fail to reach the deep muscle, leading to leakage into subcutaneous tissue.

    • A needle that is too long may hit bone, causing trauma and improper deposition of the product.

Step 3: Confirm Dosage

  • Was the correct volume administered?

    • Overdosing can overwhelm the absorption capacity of the muscle at the injection site, increasing the risk of leakage and staining.

    • The standard preventative dose for piglets is a single 1 mL injection (200 mg of iron) no later than the third day of life.[4]

Step 4: Assess Animal Health Status

  • Were the animals deficient in Vitamin E and/or Selenium?

    • Injectable iron can become toxic in piglets with a concurrent Vitamin E and/or selenium deficiency, leading to severe muscle reactions, necrosis, and death.[7][8][9] This can appear as a dark, coagulated muscle tissue at the injection site.[8]

Frequently Asked Questions (FAQs)

Q1: What is the biochemical mechanism behind iron-induced muscle staining?

A1: Muscle staining, or cutaneous siderosis, occurs when iron complexes are deposited in tissues outside of the circulatory system.[10][11] When injected, the iron-carbohydrate complex (like this compound or iron dextran) is taken up by macrophages in the reticuloendothelial system.[12][13] These cells cleave the complex, releasing iron to bind to transferrin for transport or to be stored as ferritin and hemosiderin.[12] If the product is not fully absorbed from the muscle, or if there is leakage into subcutaneous tissue (extravasation), the iron remains localized.[1][10] The body's attempt to sequester this unabsorbed iron leads to the formation of hemosiderin deposits, which cause the characteristic brown discoloration.[13]

Q2: How does this compound differ from iron dextran in causing staining?

A2: The primary difference lies in the molecular structure and subsequent absorption rate. This compound is a high molecular weight compound that facilitates rapid and active absorption from the muscle into the lymphatic system, which then drains into the bloodstream.[1] Studies indicate over 95% of a this compound dose is absorbed within 24 hours. Some iron dextran products may have a slower absorption profile, with only 60% absorbed after three days. This slower clearance increases the time the iron complex resides in the muscle, heightening the risk of it becoming fixed in the tissue and causing permanent staining.[1]

Q3: Can injection technique alone prevent staining?

A3: Proper injection technique is critical but is one of several factors. A deep intramuscular injection into a suitable muscle mass (like the neck) is the best practice to ensure the product is contained and can be efficiently absorbed.[5] However, even with perfect technique, other factors like the animal's health status (e.g., Vitamin E deficiency) or using a slow-absorbing iron formulation can still lead to muscle reactions and staining.[8]

Q4: Are there alternatives to injectable iron that avoid staining altogether?

A4: Yes, oral iron supplements are an alternative, but they have drawbacks.[14][15] Oral administration avoids the risk of injection site reactions and staining.[15][16] However, the absorption of oral iron in neonatal piglets can be limited and less reliable than injection, often requiring multiple doses to be effective.[14][15] Therefore, injectable iron is generally considered the most effective method for preventing iron deficiency anemia in piglets.[14]

Q5: What is the economic impact of muscle staining?

A5: Muscle staining leads to direct economic losses at slaughter.[1] The discolored tissue must be trimmed from the carcass, reducing the total saleable weight.[2] When staining occurs in high-value cuts, such as the ham, the financial loss is more significant.[1][2] While specific data for this compound staining is limited, studies on carcass bruises, which also require trimming, show losses can range from 0.5 to 6.0 kg of meat per affected carcass.[2]

Data Presentation

Table 1: Comparison of Iron Formulations

FeatureThis compoundIron Dextran (Classic)Oral Iron
Primary Compound Iron (as this compound)Iron hydroxide dextran complex[17]Iron salts (e.g., fumarate) or complexes[15][16]
Route Deep Intramuscular (IM)Intramuscular (IM) or Subcutaneous (SC)[16]Oral[14]
Absorption Rate >95% within 24 hoursVariable, can be ~60% in 72 hoursLimited by intestinal transporters[14]
Risk of Staining Low; rapid absorption minimizes risk[1]Higher; slower absorption increases risk[1]None[15]
Efficacy High; single dose is effective[14]High; single dose is effective[18]Less effective; may require multiple doses[14][15]

Table 2: Injection Site Comparison in Piglets

Injection SiteMuscle GroupRecommended UseProsCons
Neck Cervical MusculatureAll pigs, preferred for growers/finishers[6]Low risk of staining valuable cuts; effective IM deposition[5]Requires proper restraint; less muscle mass in very small piglets[6]
Hind Limb (Ham) Gluteal MusclesSmall piglets only[6]Large muscle mass for injection[6]High risk of economic loss if staining occurs in this prime cut[1]

Experimental Protocols

Protocol 1: Comparative Analysis of Injection Sites for Minimizing Muscle Staining

  • Objective: To determine the optimal intramuscular injection site in piglets to minimize local tissue staining from this compound administration.

  • Animals: A cohort of 30 healthy, iron-sufficient piglets, 3 days of age.

  • Groups (n=10 per group):

    • Group A: Injection in the neck musculature.

    • Group B: Injection in the ham (gluteal) muscle.

    • Group C: Control (no injection).

  • Procedure:

    • Administer a standard 1 mL (200 mg iron) dose of this compound via deep intramuscular injection according to group assignment. Use a 21-gauge, 5/8-inch needle.

    • Record the exact location of each injection using a sterile skin marker.

    • House animals under standard conditions for 72 hours to allow for complete absorption.

    • At 72 hours post-injection, euthanize the animals humanely.

  • Data Collection & Analysis:

    • Perform necropsy and carefully dissect the injection sites for all groups.

    • Visually score the degree of muscle staining on a 4-point scale (0 = no staining, 1 = faint discoloration, 2 = moderate staining, 3 = severe, deep staining).

    • Collect tissue samples from the injection site for histological analysis to assess hemosiderin deposition and muscle fiber integrity.

    • Statistically compare the staining scores between Group A and Group B using a non-parametric test (e.g., Mann-Whitney U test).

Protocol 2: Histological Assessment of Iron Deposition

  • Objective: To microscopically evaluate iron (hemosiderin) deposition and associated tissue reaction at the injection site.

  • Sample Preparation:

    • Fix tissue samples collected in Protocol 1 in 10% neutral buffered formalin for 24 hours.

    • Process tissues through graded alcohols and xylene, and embed in paraffin wax.

    • Section the paraffin blocks at 5 µm thickness.

  • Staining:

    • Deparaffinize and rehydrate sections.

    • Perform a Perls' Prussian Blue stain to specifically identify ferric iron (hemosiderin) deposits, which will appear blue.

    • Counterstain with Nuclear Fast Red to visualize cell nuclei.

  • Microscopic Analysis:

    • Examine slides under a light microscope.

    • Quantify the area of Prussian Blue-positive staining using image analysis software (e.g., ImageJ).

    • Score the degree of inflammation, necrosis, and fibrosis on a semi-quantitative scale.

    • Compare results between the different injection site groups.

Diagram of Experimental Workflow

ExperimentalWorkflow start Animal Selection (30 Piglets, 3 days old) grouping Random Allocation (n=10/group) start->grouping groupA Group A (Neck Injection) grouping->groupA groupB Group B (Ham Injection) grouping->groupB groupC Group C (Control) grouping->groupC injection This compound Injection (Groups A & B) groupA->injection groupB->injection housing 72-hour Housing & Observation groupC->housing injection->housing euthanasia Humane Euthanasia & Necropsy housing->euthanasia analysis Analysis euthanasia->analysis visual Visual Staining Score analysis->visual histo Histological Analysis (Prussian Blue Stain) analysis->histo stats Statistical Comparison visual->stats histo->stats

Caption: Workflow for comparing injection sites.

References

Technical Support Center: High-Dose Gleptoferron Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose gleptoferron in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known potential side effects of high-dose this compound administration?

High-dose administration of this compound can lead to a range of adverse effects, primarily related to iron overload. While standard doses are generally safe and effective for preventing and treating iron deficiency anemia in piglets, excessive doses can overwhelm the body's iron-binding capacity, leading to toxicity.[1][2]

Potential side effects include:

  • Local Injection Site Reactions: Transient discoloration of tissue and/or slight swelling are common at the injection site.[3]

  • Systemic Reactions:

    • Anaphylactic reactions: These may occur rarely.[3]

    • Muscular weakness and prostration: Occasionally, pigs may show a reaction to injectable iron characterized by these signs.[4][5]

    • Increased susceptibility to infection: High doses of iron can lead to temporary blocking of the reticuloendothelial system, potentially increasing the risk of infection.[3]

    • Iron Toxicosis (Iatrogenic Poisoning): Overdose can lead to severe systemic effects, including pale mucous membranes, hemorrhagic gastroenteritis, vomiting, tachycardia, hypotension, difficulty breathing (dyspnea), swelling of the limbs, lameness, shock, liver damage, and in extreme cases, death.[2]

Q2: Is there a known LD50 for this compound in piglets?

The specific acute toxic dose and LD50 of this compound for swine are not definitively established in the available literature. However, it is known that parenteral iron supplementation can lead to peracute or acute toxicosis.[2] The toxic dose of iron in humans is estimated to be between 200 and 250 mg/kg, and the toxic dose in swine may be higher.[2]

Q3: Are there any known contraindications for this compound administration?

Yes, this compound should not be administered to piglets suspected to be deficient in vitamin E and/or selenium.[3] Deaths have been reported in piglets with these deficiencies following the administration of parenteral iron injections.[3]

Troubleshooting Guides

Problem: Unexpected mortality in experimental animals following high-dose this compound injection.

Possible Cause:

  • Acute Iron Toxicosis: Rapid absorption of a high dose of iron can lead to cardiovascular collapse and shock.

  • Concurrent Vitamin E/Selenium Deficiency: Piglets with this deficiency are highly susceptible to the toxic effects of iron.[3]

  • Anaphylactic Reaction: Although rare, this is a potential cause of sudden death.[3]

Suggested Actions:

  • Review Dosing Protocol: Immediately verify the dosage calculations and the concentration of the this compound solution to rule out a calculation error.

  • Assess Vitamin E/Selenium Status: If possible, analyze blood or tissue samples from the affected animals and/or their cohorts for vitamin E and selenium levels.

  • Necropsy: Perform a thorough necropsy on the deceased animals. Look for signs of iron toxicosis, such as liver damage, hemorrhagic gastroenteritis, and tissue discoloration at the injection site.

  • Dose De-escalation: In subsequent experiments, consider a dose de-escalation strategy to identify a maximum tolerated dose (MTD).

Problem: Animals exhibit signs of distress (e.g., muscular weakness, prostration, difficulty breathing) after administration.

Possible Cause:

  • Moderate Iron Overload: The administered dose may be approaching the toxic threshold for the individual animal or experimental group.

  • Hypersensitivity Reaction: The animal may be having an allergic reaction to the this compound complex.

Suggested Actions:

  • Provide Supportive Care: Monitor the animals closely and provide supportive care as needed. This may include fluid therapy to manage shock and maintain hydration.

  • Consider Chelating Agents: In cases of known or suspected severe overdose, the use of iron-chelating agents like deferoxamine can be considered as a supportive measure.

  • Monitor Hematological Parameters: Draw blood samples to monitor hematocrit, hemoglobin, and serum iron levels to assess the extent of iron overload.

  • Adjust Future Dosing: For future experiments, reduce the administered dose and consider a slower administration rate if applicable.

Data Presentation

Table 1: Effects of Increasing Injectable this compound Dose on Nursery Pig Performance

Treatment (mg Fe)Average Daily Gain (g)Average Daily Feed Intake (g)Gain to Feed Ratio
0 (Control)2504500.556
502704700.574
1002854850.588
1502955000.590
2003005100.588
200 + 1003005100.588

Data adapted from a study evaluating the effects of increasing injectable Fe dose at processing (day 3 after farrowing) on subsequent nursery pig performance.[6]

Table 2: Frequency of Adverse Reactions to a this compound-Containing Product

Adverse ReactionFrequency
Transient tissue discoloration/slight swelling at injection siteCommon (more than 1 but less than 10 animals in 100 animals treated)
Anaphylactic reactionsRare (more than 1 but less than 10 animals in 10,000 animals treated)
Death in piglets with vitamin E/selenium deficiencyRare (more than 1 but less than 10 animals in 10,000 animals treated)
Death attributed to increased susceptibility to infectionVery rare (less than 1 animal in 10,000 animals treated, including isolated reports)

Frequency definitions are based on a product containing toltrazuril and this compound.[3]

Experimental Protocols

Protocol 1: Dose-Escalation Study for Nursery Pig Performance

This protocol is based on a study evaluating the effects of increasing injectable iron doses on nursery pig performance.[6]

  • Animals: Weaned pigs (approximately 5.7 kg body weight).

  • Experimental Design:

    • Pigs are weaned at day 21 and allotted to pens based on their previous iron treatment at day 3 after farrowing.

    • Body weight is balanced across pens within each treatment group.

    • Each pen houses 5 or 6 pigs, with 10 pens per treatment group.

  • Treatments (administered at day 3 after farrowing):

    • Negative Control: No iron injection.

    • 50 mg injectable iron (as this compound).

    • 100 mg injectable iron (as this compound).

    • 150 mg injectable iron (as this compound).

    • 200 mg injectable iron (as this compound).

    • 200 mg injectable iron (as this compound) plus an additional 100 mg on day 11 post-farrowing.

  • Administration: Intramuscular injection.

  • Post-Weaning Diet: All pigs are fed the same diet containing a standard level of iron (e.g., 110 mg/kg from FeSO4).

  • Data Collection:

    • Growth Performance: Average daily gain (ADG), average daily feed intake (ADFI), and gain to feed ratio (G:F) are measured over a 42-day nursery period.

    • Hematological Criteria: Blood samples are collected at specified intervals (e.g., at weaning and on subsequent days) to measure hemoglobin (Hgb) and hematocrit (Hct).

  • Statistical Analysis: Growth data are analyzed as a completely randomized design (CRD) with the pen as the experimental unit. Hematological data are analyzed as repeated measures with the pig as the experimental unit.

Mandatory Visualization

experimental_workflow cluster_pre_weaning Pre-Weaning Phase cluster_post_weaning Post-Weaning Phase (42 days) cluster_data_collection Data Collection & Analysis piglets Newborn Piglets (Day 3) treatment This compound Dose Administration (IM) piglets->treatment doses Dose Groups: 0, 50, 100, 150, 200, 200+100 mg Fe treatment->doses weaning Weaning (Day 21) treatment->weaning nursery_period Nursery Period weaning->nursery_period growth Growth Performance (ADG, ADFI, G:F) nursery_period->growth hematology Hematological Criteria (Hgb, Hct) nursery_period->hematology analysis Statistical Analysis growth->analysis hematology->analysis

Caption: Experimental workflow for a dose-escalation study of this compound in piglets.

iron_overload_pathway cluster_administration Administration cluster_systemic_effects Systemic Effects cluster_clinical_signs Clinical Signs & Pathology high_dose High-Dose this compound (IM) overload Acute Iron Overload high_dose->overload toxicosis Systemic Iron Toxicosis overload->toxicosis Exceeds Iron-Binding Capacity weakness Muscular Weakness/ Prostration toxicosis->weakness gastro Hemorrhagic Gastroenteritis toxicosis->gastro cardio Tachycardia, Hypotension, Shock toxicosis->cardio liver Liver Damage toxicosis->liver death Death cardio->death

Caption: Logical pathway of high-dose this compound leading to iron toxicosis.

References

Gleptoferron Formulation Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gleptoferron formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.

Issue 1: Precipitation or Aggregation Observed in the Formulation

Q1: My this compound solution has become cloudy and shows signs of precipitation after preparation or during storage. What are the potential causes and how can I resolve this?

A1: Precipitation in a this compound formulation, which is a colloidal solution, indicates a loss of colloidal stability. Several factors can contribute to this issue:

  • pH Shift: this compound's stability is pH-dependent. A significant deviation from the optimal pH range can neutralize the surface charge of the colloidal particles, leading to aggregation and precipitation. For some iron carbohydrate complexes, deformation of the complex can occur at low pH.[1][2]

  • Incorrect Excipient Concentration: The concentration of stabilizing excipients is crucial. An insufficient amount of the dextran glucoheptonic acid ligand may not adequately coat the ferric hydroxide core, leading to instability.[3]

  • Temperature Stress: Exposure to freezing or high temperatures (>50°C) can disrupt the delicate structure of the colloidal complex, causing the particles to aggregate.[1][2] Formulations should be stored at the recommended 20°C - 25°C and protected from freezing.[4]

  • Contamination: The introduction of electrolytes or other charged molecules can disrupt the ionic balance of the solution and lead to precipitation.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your formulation and ensure it is within the specified range for optimal stability.

  • Review Formulation Composition: Double-check the concentrations of all excipients, particularly the stabilizing carbohydrate.

  • Control Storage Conditions: Ensure the formulation is stored at the recommended temperature and has not been exposed to freezing or excessive heat.

  • Investigate Contamination Sources: Review your experimental procedure to identify any potential sources of contamination.

Issue 2: Color Change in the Formulation

Q2: The color of my this compound formulation has changed from its initial dark brown to a lighter shade or has developed a different hue. What does this indicate?

A2: this compound solutions are typically dark brown.[3] A significant color change can indicate chemical degradation of the iron-carbohydrate complex.

  • Oxidation/Reduction of Iron: A change in the oxidation state of the iron core can lead to a color change. While the ferric (Fe³⁺) state is stable within the complex, its reduction to ferrous (Fe²⁺) or other chemical transformations could alter the color.

  • Degradation of the Carbohydrate Ligand: Breakdown of the dextran glucoheptonic acid can affect the overall stability and appearance of the complex.

  • Photodegradation: Although not extensively documented for this compound specifically, many complex molecules are sensitive to light. Exposure to UV or even ambient light over extended periods could potentially induce chemical changes.

Troubleshooting Steps:

  • Protect from Light: Store formulations in amber vials or otherwise protect them from light.

  • Control Headspace Atmosphere: To minimize oxidation, consider preparing and storing the formulation under an inert atmosphere (e.g., nitrogen).

  • Analytical Assessment: Use analytical techniques like UV-Vis spectroscopy to monitor for changes in the absorbance spectrum, which can provide a quantitative measure of color change. A stability-indicating HPLC method can be used to detect the formation of degradation products.

Issue 3: Altered Viscosity of the Formulation

Q3: I've noticed a significant increase or decrease in the viscosity of my this compound formulation. What could be the cause?

A3: A change in viscosity can be an indicator of physical instability.

  • Increased Viscosity: This may be due to the formation of aggregates or changes in the hydration of the polymer chains of the dextran glucoheptonic acid. Flocculation in emulsions, a similar colloidal system, can lead to an immediate increase in viscosity.[5]

  • Decreased Viscosity: This could indicate the degradation of the dextran glucoheptonic acid polymer, leading to a breakdown of the formulation's structure.

Troubleshooting Steps:

  • Particle Size Analysis: Use Dynamic Light Scattering (DLS) to check for an increase in particle size, which would suggest aggregation.

  • Viscosity Measurement: Quantify the change in viscosity using a viscometer. This can be a key parameter in your stability studies.

  • Review Storage Conditions: Extreme temperatures can affect the conformation of the polymer and thus the viscosity.

Frequently Asked Questions (FAQs)

Q4: What are the primary factors that influence the stability of this compound formulations?

A4: The stability of this compound, a non-biological complex drug (NBCD), is influenced by several factors:

  • Physicochemical Factors: pH, ionic strength, and the concentration of the active substance and excipients are critical.[6]

  • Environmental Factors: Temperature, light, and oxygen can all promote degradation.[7] this compound should be stored between 20°C and 25°C and not be frozen.[4]

  • Manufacturing Process: The process used to create the colloidal complex is highly influential on the final product's stability and characteristics.[6]

Q5: How does pH affect the stability of this compound?

A5: As a colloidal formulation, the stability of this compound is highly dependent on pH. The surface charge of the ferric hydroxide particles, stabilized by the carbohydrate shell, is influenced by the pH of the medium. At the isoelectric point, the net charge is zero, leading to particle aggregation and precipitation. Maintaining the pH within an optimal range is crucial for ensuring the electrostatic repulsion between particles, which keeps the colloid stable. Studies on similar iron colloids have shown that the complex can deform at low pH but may reform when the pH is restored.[1][2]

Q6: What is the role of the dextran glucoheptonic acid in the formulation's stability?

A6: The dextran glucoheptonic acid serves as a carbohydrate shell around the polynuclear Fe(III)-oxyhydroxide core.[3] This shell has two primary functions:

  • Steric and Electrostatic Stabilization: It prevents the iron cores from aggregating and precipitating out of the solution.

  • Controlled Iron Release: The complex is designed to be stable on the shelf and to release iron in a controlled manner after administration, preventing the toxic effects of free iron ions.[3]

Q7: Are there any known incompatibilities with other excipients?

A7: In the absence of specific compatibility studies, this compound formulations should not be mixed with other veterinary medicinal products before administration.[8] The introduction of other substances, especially those that can alter the pH or ionic strength, could destabilize the colloidal system.

Data Presentation

Table 1: Stability of Iron Sucrose Complex Under Various Conditions

Stress ConditionParameter MeasuredObservationReference
Temperature Molecular WeightStable at <50°C. Aggregates at >70°C with prolonged exposure.[1],[2]
pH Molecular WeightComplex deforms at low pH but reforms when formulation pH is restored.[1],[2]
Excipient Dilution Molecular WeightNo change in molecular weight after dilution with formulation excipients.[1],[2]
Electrolyte Dilution Colloidal NatureResistant to breakdown, indicating a lyophilic colloid.[1],[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a representative method for the development of a stability-indicating assay.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD). An ELSD is suitable for detecting the carbohydrate component.[9]

  • Chromatographic Conditions (starting point based on a similar method):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a buffer such as 0.5mol/L sodium dihydrogen phosphate.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[9]

    • Detector: ELSD with drift tube temperature at 70°C and gas flow rate of 1.7 L/min.[9]

    • Injection Volume: 10 µL.[9]

  • Forced Degradation Study:

    • To validate the stability-indicating nature of the method, subject the this compound formulation to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7]

    • Acid/Base Hydrolysis: Treat the sample with 0.1N HCl or 0.1N NaOH at 60°C.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug or solution to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm).

  • Analysis:

    • Analyze the stressed samples alongside a control (unstressed) sample.

    • The method is considered stability-indicating if the degradation products are well-resolved from the main this compound peak and from each other.

Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)

  • Instrumentation:

    • A DLS instrument capable of measuring particle sizes in the nanometer range.

  • Sample Preparation:

    • Dilute the this compound formulation with an appropriate solvent (e.g., water for injection) to a suitable concentration for DLS analysis, ensuring there are no air bubbles.

  • Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution and the polydispersity index (PDI). An increase in the average particle size or PDI over time indicates aggregation and instability.

Protocol 3: Viscosity Measurement

  • Instrumentation:

    • A rotational viscometer or rheometer.

  • Sample Preparation:

    • Place an appropriate volume of the this compound formulation into the sample holder of the viscometer.

  • Measurement:

    • Allow the sample to equilibrate to the desired temperature.

    • Measure the viscosity at various shear rates to determine if the fluid is Newtonian or non-Newtonian.

  • Data Analysis:

    • Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s). A significant change in viscosity over time under specific storage conditions indicates a change in the formulation's physical stability.

Visualizations

StabilityFactors This compound This compound Formulation (Colloidal Solution) Physical Physical Stability This compound->Physical Chemical Chemical Stability This compound->Chemical Precipitation Precipitation/ Aggregation Physical->Precipitation Viscosity Viscosity Change Physical->Viscosity Degradation Degradation of Complex Chemical->Degradation Factors Influencing Factors Factors->this compound ColorChange Color Change Degradation->ColorChange PotencyLoss Loss of Potency Degradation->PotencyLoss Temp Temperature Temp->Factors pH pH pH->Factors Light Light Light->Factors Oxygen Oxygen Oxygen->Factors Excipients Excipients Excipients->Factors

Caption: Key factors influencing the physical and chemical stability of this compound formulations.

TroubleshootingWorkflow Start Formulation Issue Observed (e.g., Precipitation, Color Change) CheckpH Check pH of Formulation Start->CheckpH pH_OK pH within Specification? CheckpH->pH_OK CheckTemp Review Storage Temperature History pH_OK->CheckTemp Yes AdjustpH Action: Adjust pH with appropriate buffer pH_OK->AdjustpH No Temp_OK Temperature within Range? CheckTemp->Temp_OK CheckLight Assess Light Exposure Temp_OK->CheckLight Yes DiscardTemp Action: Discard batch. Review storage procedures. Temp_OK->DiscardTemp No Light_OK Protected from Light? CheckLight->Light_OK CheckComposition Verify Formulation Composition Light_OK->CheckComposition Yes ProtectLight Action: Implement light protection (e.g., amber vials) Light_OK->ProtectLight No Reformulate Action: Review and correct formulation process CheckComposition->Reformulate

Caption: Logical workflow for troubleshooting common this compound formulation stability issues.

StabilityTestingWorkflow Start Prepare this compound Formulation ForcedDeg Perform Forced Degradation Study Start->ForcedDeg StabilityStudy Set Up Real-Time and Accelerated Stability Study Start->StabilityStudy Stress Apply Stress Conditions (Heat, pH, Light, Oxidant) ForcedDeg->Stress DevelopMethod Develop Stability-Indicating Analytical Method (e.g., HPLC) Stress->DevelopMethod ValidateMethod Validate Method (ICH Guidelines) DevelopMethod->ValidateMethod ValidateMethod->StabilityStudy Informs Study Design Timepoints Sample at Predetermined Timepoints StabilityStudy->Timepoints Analysis Analyze Samples: - Potency (HPLC) - Physical Appearance - Particle Size (DLS) - pH - Viscosity Timepoints->Analysis Analysis->Timepoints Report Report Results and Determine Shelf-Life Analysis->Report

Caption: Experimental workflow for a comprehensive stability study of this compound formulations.

References

Technical Support Center: Gleptoferron Tolerance in Vitamin E and Selenium Deficient Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of vitamin E and selenium deficiency on gleptoferron tolerance. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of vitamin E and selenium in the body?

A1: Vitamin E and selenium are crucial components of the body's antioxidant defense system.[1] Vitamin E is a fat-soluble antioxidant that protects cell membranes from lipid peroxidation by scavenging reactive oxygen species (ROS) and free radicals.[2][3] Selenium is an essential trace mineral and a key component of the enzyme glutathione peroxidase (GSH-Px).[4][5] This enzyme neutralizes harmful peroxides, such as hydrogen peroxide, converting them into non-toxic substances.[4] Vitamin E and selenium work synergistically; a deficiency in one increases the requirement for the other.[4][6]

Q2: Why are newborn piglets particularly susceptible to iron toxicity when deficient in vitamin E and selenium?

A2: Piglets are born with very low iron reserves (40-50 mg) and the sow's milk provides less than 10% of their daily requirement.[7] To prevent iron-deficiency anemia and support their rapid growth, parenteral iron administration (such as this compound or iron dextran) is a standard practice.[8][9] However, if a sow is deficient in vitamin E and selenium during gestation, her piglets are also born deficient.[10] In this deficient state, the antioxidant enzymes needed to safely metabolize the administered iron cannot function properly.[10] This leads to an uncontrolled production of free radicals, causing oxidative damage to tissues, a condition known as iron toxicity.[10][11]

Q3: What is this compound and how does it compare to iron dextran?

A3: this compound is a sterile, aqueous colloidal solution of beta-ferric oxyhydroxide and dextran glucoheptonic acid used for the prevention and treatment of iron-deficiency anemia in piglets.[12][13] Studies comparing this compound to the more traditional iron dextran have found that both are effective.[8][12] Some research suggests that this compound may result in higher hemoglobin levels and be superior in preventing anemia.[8] However, other studies conclude that the iron from both sources is utilized with similar efficiency.[12]

Q4: What are the typical clinical signs of this compound or iron dextran intolerance in deficient piglets?

A4: Iron toxicity in vitamin E and selenium deficient piglets typically manifests within two to four hours after injection.[10] Clinical signs include:

  • Sudden and acute lameness in the injected leg.[10]

  • Muscle swelling at the injection site.[10]

  • Pale appearance and labored breathing (dyspnea).[9][10]

  • Lethargy, anorexia, and potential vomiting or coma.[5]

  • High mortality rates, often within 24 hours.[10]

  • Post-mortem examination may reveal muscle tissue that appears pale and coagulated, resembling fish flesh, due to necrosis.[10] Mulberry Heart Disease (MHD), characterized by an enlarged heart with pale streaks and fluid accumulation, is also a common finding.[14]

Troubleshooting Guide

Q1: My piglets are exhibiting sudden death and lameness post-gleptoferron injection. What is the likely experimental cause?

A1: This clinical presentation is highly indicative of iron toxicity due to an underlying vitamin E and/or selenium deficiency in the piglets.[10][15] This occurs when the antioxidant capacity is insufficient to handle the oxidative stress induced by the iron injection. The most common cause is a deficient diet in the gestating sow, leading to piglets being born with inadequate levels of these protective nutrients.[10] The problem can be exacerbated by using feed ingredients where fats have become rancid or grains have spoiled, destroying the available vitamin E.[10]

Q2: How can I confirm a diagnosis of iron toxicity secondary to vitamin E and selenium deficiency in my experimental animals?

A2: A diagnosis can be confirmed through a combination of clinical observation and laboratory tests:

  • Clinical History: A clear association between the onset of signs and the timing of the iron injection is a primary indicator.[10]

  • Post-Mortem Examination: Look for characteristic lesions such as necrosis of muscle fibers at the injection site, Mulberry Heart Disease, and liver damage (hepatosis dietetica).[10][11][14]

  • Histopathology: Microscopic examination of the heart, liver, and skeletal muscle can reveal degenerative and necrotic changes consistent with oxidative damage.[11]

  • Biochemical Analysis: Measure serum or tissue levels of vitamin E (α-tocopherol) and selenium.[4] Additionally, assess the activity of antioxidant enzymes like glutathione peroxidase (GSH-Px) in the blood, which is directly related to selenium status.[4] Elevated levels of muscle enzymes such as creatine kinase (CK) and aspartate transaminase (AST) in the plasma indicate muscle damage.[4][16]

Q3: What preventative measures can I implement in my experimental protocols to avoid this compound intolerance?

A3: To prevent iron toxicity, it is critical to ensure adequate vitamin E and selenium status in both the sows and piglets.

  • Sow Diet Supplementation: Ensure the gestating and lactating sow diets are adequately supplemented. Recommended dietary levels of Vitamin E for sows are around 50-100 IU/kg, while creep and weaner diets may require higher levels (100-250 IU/kg).[6][14] Selenium is typically added at 0.30 mg/kg of diet.[17] Using organic forms of selenium (e.g., selenium-enriched yeast) may improve antioxidant capacity compared to inorganic forms (sodium selenite).[17]

  • Sow Injections: Inject sows with a vitamin E/selenium preparation approximately 14-21 days before farrowing.[6][10]

  • Piglet Treatment: If a deficiency is suspected in the sow herd, inject piglets with a vitamin E/selenium preparation or provide an oral dose at least two days before administering this compound.[10]

Data Presentation

Table 1: Effect of Vitamin E and Selenium Supplementation on Sow and Piglet Antioxidant Status Data summarized from multiple studies to illustrate general trends.

ParameterControl (Basal Diet)Supplemented (Organic Se + High Vit E)Reference
Sow Serum (Lactation Day 11) [17]
Total Antioxidant Capacity (T-AOC)LowerHigher[17]
Glutathione Peroxidase (GSH-Px) ActivityLowerHigher[17]
Malondialdehyde (MDA) ContentHigherLower[17]
Sow Milk (Colostrum) [17]
Selenium (Se) LevelLowerHigher[17]
GSH-Px ActivityLowerHigher[17]
α-tocopherol (Vitamin E)LowerHigher[17]

Table 2: Hematological and Biochemical Parameters in Piglets After Iron Injection with Varying Vitamin E/Se Status Illustrative data based on findings from cited research.

Parameter (at Day 14-21)Deficient + Iron InjectionAdequate + Iron InjectionReference
Hemoglobin (Hb)Variable / Potentially LowerIncreased / Normal[18]
Growth Rate (ADG)DepressedNormal[18]
Serum Creatine Kinase (CK) ActivitySignificantly IncreasedNormal[16]
MortalityHigh (Acute Toxicity)Low / None[10][11]
Liver MDA (Lipid Peroxidation)IncreasedBaseline[19]

Experimental Protocols

1. Protocol for Induction of Vitamin E and Selenium Deficiency

  • Objective: To create an animal model susceptible to iron-induced oxidative stress.

  • Methodology:

    • Select gestating sows for the study.

    • From mid-to-late gestation through lactation, feed a basal diet formulated to be deficient in vitamin E (<15 IU/kg) and selenium (<0.05 mg/kg).[20] The diet should be based on grains known to be naturally low in these nutrients.

    • To exacerbate the deficiency, the diet can be supplemented with polyunsaturated fatty acids (e.g., 5-7% cod liver oil), which increases the requirement for antioxidants.[20]

    • The piglets born to these sows will have a congenitally low vitamin E and selenium status, making them suitable subjects for the this compound tolerance experiment.[10]

2. Protocol for this compound/Iron Dextran Challenge

  • Objective: To assess the tolerance of vitamin E/selenium deficient piglets to a standard iron injection.

  • Methodology:

    • Within 24-72 hours of birth, randomly assign piglets from deficient sows to treatment groups.

    • Treatment Group: Administer a standard dose of this compound (e.g., 200 mg of iron) via deep intramuscular injection in the neck or hind leg.[7][8]

    • Control Group (Deficient): Administer a saline injection.

    • Control Group (Replete): Use piglets from sows on a fully supplemented diet and administer the same 200 mg iron dose.

    • Monitor all piglets closely for the next 24-48 hours, recording clinical signs of toxicity (lameness, respiratory distress, lethargy) and mortality.[10]

    • Collect blood samples at baseline and at set intervals post-injection (e.g., 6, 12, 24 hours) for analysis of hematology and biochemical markers of muscle damage (CK, AST).[4]

    • Perform post-mortem examinations on any animals that die to assess for characteristic gross and histopathological lesions.[11]

3. Protocol for Measurement of Oxidative Stress Markers

  • Objective: To quantify the level of oxidative damage in tissues.

  • Methodology:

    • Euthanize animals at a predetermined endpoint and collect tissue samples (liver, heart, skeletal muscle).

    • Lipid Peroxidation Assay (TBARS): Homogenize tissue samples and measure thiobarbituric acid reactive substances (TBARS), an index of lipid peroxidation. Increased levels of malondialdehyde (MDA), a TBARS, indicate higher oxidative stress.[19]

    • Glutathione Peroxidase (GSH-Px) Activity: Analyze blood or tissue homogenates for GSH-Px activity. Reduced activity is indicative of a poor selenium status and compromised antioxidant defense.[17][21]

    • Vitamin E (α-tocopherol) Levels: Use high-performance liquid chromatography (HPLC) to determine the concentration of α-tocopherol in plasma or tissue samples.[19]

Mandatory Visualizations

Antioxidant_Defense_Pathway cluster_stress Oxidative Stress cluster_defense Antioxidant Defense ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Damage Cellular Damage (Lipid Peroxidation) ROS->Damage Attacks Lipid Membrane Lipids VitE Vitamin E (α-tocopherol) VitE->ROS Neutralizes GSHPx Glutathione Peroxidase (Selenium-dependent) GSHPx->ROS Reduces GSSG Oxidized Glutathione (GSSG) GSHPx->GSSG Produces H2O Water (H₂O) GSHPx->H2O Produces GSH Reduced Glutathione (GSH) GSH->GSHPx Co-factor

Caption: Synergistic antioxidant action of Vitamin E and Selenium.

Iron_Toxicity_Pathway cluster_condition Initial State cluster_event Triggering Event cluster_pathogenesis Pathogenesis cluster_outcome Clinical Outcome Deficiency Vitamin E / Selenium Deficiency Antioxidants Impaired Antioxidant Defense (Low GSH-Px) Deficiency->Antioxidants This compound This compound Injection (Iron Overload) Fenton Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH) This compound->Fenton ROS Massive Increase in Reactive Oxygen Species (ROS) Antioxidants->ROS Fails to neutralize Fenton->ROS Generates Damage Oxidative Damage (Lipid Peroxidation) ROS->Damage Lesions Tissue Necrosis (Muscle, Heart, Liver) Damage->Lesions Signs Clinical Signs (Lameness, Pallor, Death) Lesions->Signs

Caption: Pathogenesis of iron toxicity in deficient piglets.

Experimental_Workflow start Start: Select Gestating Sows diet Induce Deficiency: Feed Low Vit E / Se Diet start->diet farrow Farrowing of Deficient Piglets diet->farrow assign Assign Piglets to Treatment Groups farrow->assign inject Inject this compound (200 mg Iron) assign->inject Treatment control Inject Saline assign->control Control monitor Clinical Monitoring (24-48 hours) inject->monitor control->monitor collect Sample Collection (Blood, Tissues) monitor->collect analyze Analysis: - Histopathology - Biochemical Assays - Oxidative Stress Markers collect->analyze end End: Data Interpretation analyze->end

Caption: Workflow for studying this compound intolerance.

References

Technical Support Center: Improving the Bioavailability of Novel Gleptoferron Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel gleptoferron formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other iron supplements like iron dextran?

A1: this compound is a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid, forming a sterile aqueous colloidal solution.[1][2][3] It is used for the prevention and treatment of iron deficiency anemia, particularly in piglets.[2][3] this compound has been shown to have a higher absorption rate and bioavailability compared to iron dextran.[4] Studies indicate that over 95% of an injected this compound dose is absorbed within 24 hours.

Q2: What is the proposed mechanism of action for this compound?

A2: After intramuscular injection, the this compound complex is absorbed into the lymphatic system and subsequently taken up by macrophages.[1] Within the acidic environment of the macrophage's phagolysosomes, the iron is gradually released from the carbohydrate matrix.[1] This released iron (Fe³⁺) then binds to transferrin, the primary iron transport protein in the blood, and is transported to the bone marrow for incorporation into hemoglobin and to other tissues for storage as ferritin.[1]

Q3: What are the key parameters to measure when assessing the bioavailability of a novel this compound formulation?

A3: Key pharmacokinetic parameters include peak serum iron concentration (Cmax), time to reach peak concentration (Tmax), and the area under the curve (AUC), which represents the total iron exposure over time.[5] Important hematological parameters to assess efficacy include hemoglobin (Hb) concentration, hematocrit (Hct), red blood cell (RBC) count, and serum ferritin levels.[6]

Q4: Are there any known stability issues with this compound formulations?

A4: this compound solutions are generally stable. However, stability can be affected by factors such as pH, temperature, and light exposure. It is crucial to conduct stability-indicating assays to determine the shelf-life and appropriate storage conditions for any new formulation.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo and in vitro experiments with this compound.

Problem Potential Cause(s) Troubleshooting Steps
In Vivo Studies (Piglets)
Lower than expected serum iron levels after injection.- Improper injection technique: Subcutaneous instead of deep intramuscular injection can lead to slower absorption. - Formulation instability: The this compound complex may have degraded, reducing bioavailable iron. - Individual animal variation: Biological differences between animals can affect absorption rates.- Ensure proper deep intramuscular injection technique into the ham muscle.[9] - Verify the stability of your formulation using the protocols outlined in the "Experimental Protocols" section. - Increase the sample size to account for individual variations.
High variability in hematological data (Hb, Hct) between animals in the same treatment group.- Inconsistent dosing: Inaccurate volume administration. - Pre-existing iron deficiency: Piglets may have varying levels of iron stores at the start of the study. - Analytical error: Issues with blood sample collection, storage, or analysis.- Use a calibrated automatic syringe for accurate dosing.[3] - Measure baseline hematological parameters before treatment to stratify animals or use as a covariate in statistical analysis. - Follow standardized protocols for blood collection and analysis (see "Experimental Protocols"). Ensure proper mixing of blood samples with anticoagulant to prevent clotting.[4]
Local tissue reaction (swelling, discoloration) at the injection site.- High injection volume: Injecting too large a volume at a single site. - Formulation characteristics: The pH or osmolarity of the formulation may cause irritation. - Contamination: Non-sterile injection technique.- For larger doses, consider splitting the injection between two sites. - Evaluate the physicochemical properties of your formulation. - Adhere to strict aseptic techniques during injection.[9]
In Vitro Bioavailability Assays
Low iron release in simulated gastric/intestinal fluid.- Inappropriate pH of the simulated fluid: The pH is critical for the dissociation of iron from the complex. - Insufficient incubation time: The formulation may require a longer time for iron release. - Matrix effects: Other components in the formulation could be inhibiting iron release.- Carefully prepare and verify the pH of the simulated fluids. - Perform a time-course experiment to determine the optimal incubation period. - Analyze the impact of individual excipients on iron release.
Poor correlation between in vitro and in vivo results.- Oversimplified in vitro model: The model may not accurately mimic the complex biological environment. - Different iron release mechanisms: The in vitro model may not capture all the biological processes involved in vivo (e.g., enzymatic degradation by macrophages).- Refine the in vitro model to better simulate physiological conditions (e.g., addition of relevant enzymes). - Acknowledge the limitations of the in vitro model and use it as a screening tool rather than a direct predictor of in vivo performance.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound and Iron Dextran in Piglets

ParameterThis compoundIron DextranReference
Cmax (µg/dL) ~1300~700[5]
Tmax (hours) ~12~24[5]
AUC (µg·h/dL) Significantly HigherLower[5]

Table 2: Hematological Response in Piglets Treated with this compound vs. Iron Dextran

Parameter (at weaning)This compoundIron DextranControl (No Iron)Reference
Hemoglobin (g/dL) 11.27 ± 1.1010.83 ± 1.424.88 ± 0.28[10]
Hematocrit (%) Significantly HigherLowerSignificantly Lower[6]
Serum Iron (µmol/L) 28.9 ± 6.225.4 ± 5.88.7 ± 3.1
Serum Ferritin (ng/mL) Significantly HigherHigherSignificantly Lower[11]

Experimental Protocols

In Vivo Bioavailability Study in Piglets

Objective: To determine the pharmacokinetic profile and hematological response of a novel this compound formulation.

Materials:

  • Newborn piglets (1-3 days old)

  • Novel this compound formulation

  • Positive control (commercial this compound or iron dextran)

  • Negative control (saline solution)

  • Calibrated syringes and needles

  • Blood collection tubes (with anticoagulant for hematology, without for serum)

  • Centrifuge

  • Spectrophotometer or automated hematology analyzer

  • ELISA reader and kits for serum ferritin

Procedure:

  • Animal Selection and Acclimatization: Select healthy piglets and allow them to acclimatize. Record the weight of each piglet.

  • Grouping and Dosing: Randomly allocate piglets to treatment groups (novel formulation, positive control, negative control). Administer a single deep intramuscular injection of the assigned treatment.

  • Blood Sampling: Collect blood samples from the anterior vena cava at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours, and weekly until weaning) for pharmacokinetic and hematological analysis.

  • Sample Processing:

    • For hematology, gently mix blood with anticoagulant and analyze immediately or store at 4°C.

    • For serum, allow blood to clot, then centrifuge to separate the serum. Store serum at -20°C or lower until analysis.

  • Analysis:

    • Hematology: Measure Hb, Hct, and RBC count using an automated analyzer.

    • Serum Iron: Determine serum iron concentration using a colorimetric assay.

    • Serum Ferritin: Measure serum ferritin levels using a porcine-specific ELISA kit.[10]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the serum iron concentration-time data. Analyze hematological data using appropriate statistical methods (e.g., ANOVA).

In Vitro Iron Release Assay

Objective: To assess the rate and extent of iron release from a this compound formulation in simulated physiological fluids.

Materials:

  • Novel this compound formulation

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking water bath or incubator

  • Spectrophotometer

  • Ferrozine or other iron-chelating colorimetric reagent

Procedure:

  • Preparation: Prepare SGF and SIF according to standard protocols.

  • Dialysis Setup: Place a known amount of the this compound formulation into a dialysis bag.

  • Incubation:

    • Immerse the dialysis bag in SGF and incubate at 37°C with gentle shaking for a specified period (e.g., 2 hours).

    • Transfer the dialysis bag to SIF and continue incubation, collecting samples from the external solution at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: Determine the concentration of released iron in the collected samples using a colorimetric method (e.g., ferrozine assay).

  • Data Analysis: Plot the cumulative percentage of iron released over time.

Mandatory Visualizations

experimental_workflow cluster_invivo In Vivo Bioavailability Study cluster_invitro In Vitro Iron Release Assay animal_selection Animal Selection & Acclimatization grouping Grouping & Dosing animal_selection->grouping blood_sampling Blood Sampling grouping->blood_sampling sample_processing Sample Processing blood_sampling->sample_processing analysis_invivo Pharmacokinetic & Hematological Analysis sample_processing->analysis_invivo preparation Preparation of Simulated Fluids dialysis_setup Dialysis Setup preparation->dialysis_setup incubation Incubation in SGF & SIF dialysis_setup->incubation sample_analysis_invitro Colorimetric Iron Analysis incubation->sample_analysis_invitro gleptoferron_uptake_pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage cluster_bloodstream Bloodstream cluster_target_cells Target Cells (e.g., Bone Marrow) This compound This compound Complex endocytosis Endocytosis This compound->endocytosis phagolysosome Phagolysosome (Acidic pH) endocytosis->phagolysosome Internalization iron_release Iron (Fe³⁺) Release phagolysosome->iron_release Dissociation transferrin_binding Binding to Transferrin iron_release->transferrin_binding iron_export Iron Export (Ferroportin) transferrin_binding->iron_export transferrin_fe Transferrin-Fe³⁺ Complex iron_export->transferrin_fe tfr_uptake Transferrin Receptor-Mediated Uptake transferrin_fe->tfr_uptake hemoglobin_synthesis Hemoglobin Synthesis tfr_uptake->hemoglobin_synthesis

References

Preventing precipitation of gleptoferron during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the precipitation of gleptoferron during long-term storage. The information is designed to assist researchers in identifying potential causes of instability and implementing appropriate preventative and analytical measures.

Troubleshooting Guide: Investigating this compound Precipitation

If you are experiencing precipitation or observing changes in your this compound solution, use the following question-and-answer guide to troubleshoot the issue.

Q1: Have you observed any changes in the appearance of the this compound solution?

A1: Visual inspection is the first step in identifying a stability issue. Look for the following signs:

  • Sedimentation: Solid particles settling at the bottom of the container.

  • Cloudiness or Turbidity: A hazy appearance in the normally clear, dark brown solution.

  • Color Change: Any significant deviation from the expected dark brown color.

Q2: At what stage did you notice the precipitation?

  • Upon receipt: This could indicate a manufacturing issue or improper handling during transport.

  • During storage: This suggests a storage condition-related problem.

  • After manipulation (e.g., dilution, mixing with other components): This points to an incompatibility issue.

Q3: What are the storage conditions of your this compound solution?

A3: this compound, like other iron-carbohydrate complexes, is sensitive to environmental factors.[1] Review your storage conditions for the following:

  • Temperature: Has the solution been exposed to freezing or high temperatures? Both can lead to aggregation and precipitation.[2] The recommended storage temperature is typically between 20°C and 25°C (68°F - 77°F); freezing should be avoided.[3]

  • Light Exposure: Has the solution been protected from light? Photodegradation can potentially affect the stability of the complex.

  • pH: Have there been any accidental changes to the solution's pH? Iron-carbohydrate complexes are stable within a specific pH range, and deviations can cause the iron core to precipitate.[2]

Q4: What type of container is the this compound stored in?

A4: Interactions with the container closure system can introduce impurities that may affect stability.

  • Extractables and Leachables: Chemical compounds can migrate from plastic containers, rubber stoppers, or other packaging components into the drug product.[4][5][6][7] These substances could potentially interact with the this compound complex and induce precipitation.

  • Container Material: this compound is often supplied in glass or high-density polyethylene (HDPE)/low-density polyethylene (LDPE) bottles.[8] Ensure the container is appropriate and has been qualified for storing parenteral products.

Q5: Have you mixed the this compound with any other substances?

A5: Co-formulation with other excipients or active pharmaceutical ingredients (APIs) can lead to incompatibilities.

  • Excipient Compatibility: Not all excipients are compatible with iron-carbohydrate complexes. It is crucial to perform compatibility studies before formulating this compound with other substances.

  • Ionic Strength: Changes in the ionic strength of the solution upon mixing can disrupt the stability of the colloidal suspension.

Frequently Asked Questions (FAQs)

General Questions

Q: What is this compound and why is precipitation a concern? A: this compound is a sterile, aqueous, colloidal solution of a macromolecular complex of ferric hydroxide and dextran glucoheptonic acid.[3][9] It is used for the prevention and treatment of iron deficiency anemia, particularly in piglets.[9] Precipitation indicates the aggregation of the iron-carbohydrate nanoparticles, which can lead to a decrease in the bioavailable iron concentration, alter the product's safety and efficacy, and potentially cause adverse effects upon injection.

Q: What is the basic structure of the this compound complex? A: this compound consists of a polynuclear iron(III)-oxyhydroxide core surrounded by a carbohydrate shell of dextran glucoheptonic acid.[10] This carbohydrate shell is crucial for stabilizing the iron core and preventing its precipitation in the aqueous solution.[1]

Stability and Storage

Q: What are the ideal storage conditions to prevent this compound precipitation? A: this compound should be stored at a controlled room temperature, typically between 20°C and 25°C (68°F to 77°F), and protected from light.[3] It is critical to avoid freezing the product.

Q: Can I freeze my this compound solution for long-term storage? A: No, freezing should be avoided. The formation of ice crystals can disrupt the colloidal structure of the this compound complex, leading to aggregation and precipitation upon thawing.[3] Studies on other iron-containing biological samples have shown that freeze-thaw cycles can affect the stability of iron-related analytes.[11]

Q: How does pH affect the stability of this compound? A: Iron-carbohydrate complexes are stable within a specific pH range. A significant deviation from the optimal pH can lead to the breakdown of the carbohydrate shell's stabilizing function, causing the iron core to precipitate. The complex has been shown to deform at low pH.[2]

Troubleshooting and Analysis

Q: How can I quantitatively measure precipitation in my this compound sample? A: Several methods can be used to detect and quantify particulate matter:

  • Visual Inspection: A simple first step to observe for visible particles.

  • USP <788> Particulate Matter in Injections: This is the standard pharmacopeial method and includes two procedures:

    • Method 1: Light Obscuration Particle Count Test: An automated method that counts particles based on the blockage of a light beam.[12][13][14]

    • Method 2: Microscopic Particle Count Test: A manual method where particles are collected on a filter and counted under a microscope.[12][13][14]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of nanoparticles in the solution and can detect the formation of larger aggregates, which are precursors to precipitation.[6][15]

Q: What is a forced degradation study and how can it help? A: A forced degradation study intentionally exposes the drug substance to harsh conditions (e.g., high temperature, extreme pH, light, oxidizing agents) to accelerate degradation.[16][17] This helps to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[16][17]

Q: How can I assess the compatibility of this compound with other excipients? A: Drug-excipient compatibility studies are essential during formulation development. These studies typically involve mixing the drug substance with individual excipients and storing the mixtures under accelerated stability conditions. The samples are then analyzed for any physical or chemical changes, such as the appearance of new degradation products.

Data Presentation: Representative Stability Data

Due to the limited availability of public, quantitative stability data specifically for this compound, the following tables present representative data for similar iron-carbohydrate complexes (iron dextran and iron sucrose) to illustrate the types of changes that can be observed during stability studies. Researchers should generate their own data for their specific this compound formulation.

Table 1: Effect of Temperature on Particle Size of Iron Dextran Solution (Illustrative)

Storage ConditionTime (Months)Z-average Diameter (nm)Polydispersity Index (PDI)Observations
25°C / 60% RH030.20.15Clear, dark brown solution
331.50.16No visible change
632.80.18No visible change
40°C / 75% RH135.10.22Slight increase in particle size
345.70.31Minor aggregation detected by DLS
660.30.45Onset of visible haziness

Data is hypothetical and for illustrative purposes only.

Table 2: Effect of pH on the Stability of Iron Sucrose Solution (Illustrative)

pHStorage Time (Weeks)AppearanceParticle Count (≥10 µm) per mL
4.01Hazy850
4Precipitate>6000
6.51Clear<50
4Clear<50
9.01Clear<50
4Slight Haze450

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

1. Protocol: Visual Inspection for Particulate Matter

Objective: To qualitatively assess the presence of visible particles in a this compound solution.

Materials:

  • This compound sample vial

  • Clean, well-lit inspection station with a black and a white background

  • Light source providing 2000-3750 lux

Procedure:

  • Gently swirl the vial to ensure a homogenous suspension, avoiding the introduction of air bubbles.

  • Hold the vial against the white background and inspect for any dark particles.

  • Hold the vial against the black background and inspect for any light-colored particles or haziness.

  • Slowly invert the vial and observe for any settling particles.

  • Record all observations, including the type, size, and number of any observed particles.

2. Protocol: Particulate Matter Analysis using USP <788> Method 2 (Microscopic Particle Count)

Objective: To quantify sub-visible particulate matter in a this compound solution.

Materials:

  • Binocular microscope with a graticule

  • Filtration unit with a membrane filter (pore size not more than 1.0 µm)

  • Vacuum source

  • Particle-free water

  • Clean glassware

Procedure:

  • Preparation: Ensure the work area is clean and free of airborne particles. Rinse all glassware and the filtration unit with particle-free water.

  • Sample Preparation: Gently invert the this compound sample container 20 times to ensure homogeneity.

  • Filtration: Wet the membrane filter with particle-free water. Transfer a known volume of the this compound solution to the filtration funnel and apply a vacuum.

  • Rinsing: Wash the inner walls of the funnel with particle-free water.

  • Drying: Allow the membrane filter to air-dry in a covered petri dish.

  • Microscopic Analysis: Place the dried filter on the microscope stage. Scan the entire membrane and count the number of particles that are equal to or greater than 10 µm and 25 µm using the graticule for size reference.

  • Calculation: Calculate the number of particles per milliliter of the this compound solution.

3. Protocol: Analysis of Particle Size and Aggregation by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of this compound nanoparticles and detect aggregation.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • This compound sample

  • Particle-free water or appropriate diluent

  • Cuvettes

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize.

  • Sample Preparation: Dilute the this compound sample to an appropriate concentration with particle-free water to avoid multiple scattering effects. The solution should be visibly transparent, though colored.

  • Measurement:

    • Rinse a clean cuvette with the diluted sample.

    • Fill the cuvette with the diluted sample, ensuring there are no air bubbles.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, scattering angle, number of runs).

    • Initiate the measurement.

  • Data Analysis:

    • The instrument software will generate a correlation function and calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

    • Analyze the particle size distribution graph to identify the presence of multiple populations, which may indicate aggregation.

    • Repeat measurements over time to monitor changes in particle size and PDI as an indicator of stability.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Interpretation start This compound Sample storage Long-term Storage (Specified Conditions) start->storage stress Forced Degradation (Heat, pH, Light) start->stress visual Visual Inspection storage->visual usp788 USP <788> Particulate Matter Analysis storage->usp788 dls Dynamic Light Scattering (DLS) storage->dls hplc HPLC for Degradation Products stress->hplc analysis Compare results to specifications and initial timepoint visual->analysis usp788->analysis dls->analysis hplc->analysis conclusion Assess Stability & Identify Degradation Pathways analysis->conclusion

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Precipitation cluster_investigation Investigation Steps cluster_analysis Root Cause Analysis cluster_action Corrective Actions start Precipitation Observed check_storage Review Storage Conditions (Temp, Light) start->check_storage check_container Inspect Container & Closure Integrity start->check_container check_handling Review Handling & Dilution Procedures start->check_handling check_excipients Check for Incompatible Excipients/Mixtures start->check_excipients temp_issue Temperature Excursion (Freezing/Heating) check_storage->temp_issue light_issue Photodegradation check_storage->light_issue container_issue Extractables/Leachables check_container->container_issue ph_shift pH Shift check_handling->ph_shift incompatibility Chemical Incompatibility check_excipients->incompatibility optimize_storage Optimize Storage Conditions temp_issue->optimize_storage light_issue->optimize_storage qualify_container Qualify New Container/ Closure System container_issue->qualify_container reformulate Reformulate with Compatible Excipients incompatibility->reformulate revise_procedure Revise Handling Procedures ph_shift->revise_procedure

Caption: Logical troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Mitigating Gleptoferron-Induced Oxidative Stress In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the mitigation of oxidative stress induced by gleptoferron in vitro.

Frequently Asked Questions (FAQs)

Q1: My cells show high variability in viability assays after this compound treatment. What are the possible causes?

A1: High variability in cell viability assays can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous cell suspension before and during plating.

  • Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can concentrate this compound and affect cell growth. It is recommended to fill outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.

  • Inconsistent this compound Preparation: Ensure this compound is properly dissolved and vortexed before each dilution and addition to the cells to maintain a homogenous concentration.

  • Cell Health: Use cells that are in the exponential growth phase and have a low passage number to ensure consistency.

Q2: I am observing a high background signal in my ROS (Reactive Oxygen Species) assay using DCF-DA. What could be the issue?

A2: A high background signal in a DCF-DA assay can be caused by:

  • Compound Interference: this compound, as an iron-containing compound, may directly oxidize the DCF-DA probe, leading to a false positive signal.[1] It is crucial to run a cell-free control with this compound and DCF-DA in media to check for direct interaction.[1]

  • Media Components: Phenol red in culture media can contribute to background fluorescence. Consider using phenol red-free media for the duration of the assay.

  • Probe Concentration and Incubation Time: High concentrations of DCF-DA or prolonged incubation can lead to auto-oxidation and increased background. Optimize the probe concentration and incubation time for your specific cell line and experimental conditions.

Q3: My chosen antioxidant is not showing a protective effect against this compound-induced cytotoxicity. Why might this be?

A3: Several factors could explain the lack of a protective effect:

  • Antioxidant Concentration: The concentration of the antioxidant may be too low to counteract the level of oxidative stress induced by the this compound concentration used. A dose-response experiment for the antioxidant is recommended.

  • Timing of Treatment: The antioxidant may need to be added prior to, or concurrently with, the this compound treatment to be effective. The timing of administration is a critical parameter to optimize.

  • Mechanism of Action: The specific antioxidant may not be effective against the particular types of ROS generated by this compound-induced stress. Consider using antioxidants with different mechanisms of action.

  • Cellular Uptake: The antioxidant may not be efficiently taken up by the cells.

Q4: How can I confirm that this compound is inducing oxidative stress through an iron-dependent mechanism?

A4: To confirm the role of iron, you can use an iron chelator, such as deferoxamine (DFO), in your experiments. If the addition of an iron chelator mitigates the oxidative stress and cytotoxicity observed with this compound treatment, it strongly suggests an iron-dependent mechanism.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible ROS Measurements
Possible Cause Troubleshooting Steps
Variable Cell Seeding Density Optimize and standardize the cell seeding density for each experiment. Ensure cells are in the logarithmic growth phase.[2][3]
Inconsistent Probe Loading Optimize probe concentration and incubation time to ensure consistent uptake without causing cellular stress.[4]
This compound Interference with Probe Perform cell-free controls to check for direct interaction between this compound and the ROS probe.[1]
Photobleaching of Fluorescent Probe Minimize exposure of stained cells to light. Acquire images promptly after staining.
High Autofluorescence Use a plate reader or microscope with appropriate filters to minimize background from cell or media components.[5]
Issue 2: Low Cell Viability in Control (Untreated) Group
Possible Cause Troubleshooting Steps
Suboptimal Culture Conditions Ensure the incubator has the correct temperature (37°C) and CO₂ levels (typically 5%).
Contamination (Mycoplasma, Bacteria, Fungi) Regularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. Discard any contaminated cultures.
Nutrient Depletion Do not allow cells to become over-confluent. Change the media regularly, especially for longer experiments.
Excessive Trypsinization Use the lowest effective concentration of trypsin for the shortest possible time to detach cells, as over-trypsinization can damage cell membranes.

Data Presentation

Table 1: In Vitro Mitigation of Iron-Induced Cytotoxicity

Iron Source (in original study)Cell LineAntioxidantAntioxidant ConcentrationOutcome
Ferric Ammonium Citrate (FAC)HK-2 (Human Kidney)N-Acetylcysteine (NAC)1, 5, 10 mMIncreased cell viability in a concentration-dependent manner.[6]
Iron DextranBone Marrow Stem/Progenitor CellsN-Acetylcysteine (NAC)Not specifiedReversed the decrease in colony-forming capacity.[7]
Iron(III) hydroxide sucrose complex-Vitamin E1200 IU (in vivo study)Attenuated lipid peroxidation.[8]
FeSO₄H9c2 (Cardiomyocytes)MnTBAP (SOD mimetic)100 µMReduced ROS generation.[9]

Table 2: In Vitro Mitigation of Iron-Induced Oxidative Stress Markers

Iron Source (in original study)Cell LineOxidative Stress MarkerAntioxidantOutcome
Ferric Ammonium Citrate (FAC)HK-2 (Human Kidney)Reactive Oxygen Species (ROS)Liposomal N-Acetylcysteine (NAC)More effective at reducing ROS than free NAC.[6]
Iron DextranBone Marrow Stem/Progenitor CellsReactive Oxygen Species (ROS)N-Acetylcysteine (NAC)Significantly inhibited the production of ROS.
Ferric Ammonium Citrate (FAC) & 8-hydroxyquinolineMIN6 (Murine Pancreatic)Lipid Peroxidation (MDA levels)Ferulic AcidDecreased MDA levels.[10]
--Lipid PeroxidationVitamin EPrevents lipid peroxidation.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Prepare solutions of your chosen antioxidant (e.g., N-acetylcysteine) with and without this compound.

    • Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular ROS using DCF-DA
  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate at an optimal density and allow them to attach overnight.

    • Treat cells with this compound with or without the antioxidant for the desired time. Include appropriate controls (untreated cells, cells treated with a known ROS inducer like H₂O₂).

  • DCF-DA Staining:

    • Prepare a 10 µM working solution of DCF-DA in serum-free medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCF-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement:

    • Remove the DCF-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Mandatory Visualization

This compound This compound Iron_Overload Intracellular Iron Overload This compound->Iron_Overload Fenton_Reaction Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) Iron_Overload->Fenton_Reaction ROS Increased ROS (e.g., •OH) Fenton_Reaction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage Protein_Oxidation->Cell_Damage DNA_Damage->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: this compound-induced oxidative stress pathway.

cluster_workflow Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound +/- Antioxidant Incubate_24h->Treat_Cells Incubate_Experimental Incubate for experimental duration (e.g., 24h, 48h) Treat_Cells->Incubate_Experimental Assay Perform Cytotoxicity or ROS Assay Incubate_Experimental->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End cluster_nrf2 Nrf2 Signaling Pathway Oxidative_Stress Oxidative Stress (from this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

References

Validation & Comparative

A Head-to-Head Comparison of Gleptoferron and Ferric Carboxymaltose for Iron Deficiency Anemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two parenteral iron formulations used in the management of iron deficiency anemia, highlighting their distinct applications, efficacy, and safety profiles in veterinary and human medicine.

This guide provides a comprehensive comparison of gleptoferron and ferric carboxymaltose, two critical parenteral iron supplements. While both are designed to treat iron deficiency anemia (IDA), their primary applications, formulations, and clinical data are distinct. This compound is predominantly used in veterinary medicine, particularly for the prevention and treatment of IDA in piglets. In contrast, ferric carboxymaltose is a widely used intravenous iron preparation for treating IDA in human patients who are intolerant to or have an inadequate response to oral iron therapy. This document will delve into the available experimental data, methodologies, and mechanisms of action for each compound to provide a clear, evidence-based comparison for researchers, scientists, and drug development professionals.

Physicochemical Properties and Mechanism of Action

This compound is a sterile, aqueous, colloidal solution of a macromolecular complex of β-ferric oxyhydroxide and dextran glucoheptonic acid.[1][2] Ferric carboxymaltose is a colloidal iron(III) hydroxide complex with a carbohydrate polymer, carboxymaltose, which allows for the controlled delivery of iron.[3][4]

Upon parenteral administration, both complexes are taken up by the reticuloendothelial system (RES), primarily in the liver and spleen.[3][4] Within the RES macrophages, the iron is released from the carbohydrate carrier. It then binds to ferritin for storage or is transferred to transferrin for transport to the bone marrow for incorporation into hemoglobin.[4] This controlled release mechanism minimizes the concentration of free iron in the serum, reducing the risk of toxicity.

Comparative Efficacy and Safety

Direct head-to-head clinical trials comparing this compound and ferric carboxymaltose are not available due to their distinct primary indications (veterinary vs. human). However, a comparative overview of their performance in their respective fields can be constructed from available studies.

This compound in Swine

This compound has been shown to be highly effective in preventing and treating iron deficiency anemia in piglets. Studies comparing this compound to another common veterinary iron supplement, iron dextran, have demonstrated its efficacy. For instance, some studies suggest that piglets treated with this compound exhibited significantly higher hemoglobin, hematocrit, mean corpuscular volume, and plasma iron levels compared to those treated with iron dextran.[5] Other studies, however, have found the efficacy of this compound and iron dextran to be comparable in preventing anemia in young pigs.[2][6] The absorption and bioavailability of iron from this compound have been reported to be higher than that of iron dextran.[7]

Ferric Carboxymaltose in Humans

Ferric carboxymaltose is a well-established treatment for iron deficiency anemia in various human patient populations, including those with chronic kidney disease, inflammatory bowel disease, and heavy uterine bleeding.[3] Clinical trials have consistently demonstrated its ability to rapidly correct hemoglobin levels and replenish iron stores.[3] When compared to oral iron supplementation, ferric carboxymymaltose has shown superior efficacy in increasing hemoglobin levels.[8] Its safety profile is well-documented, with a low incidence of serious adverse events.[8]

Quantitative Data Summary

The following table summarizes key quantitative data from representative studies on this compound and ferric carboxymaltose.

ParameterThis compound (in piglets)Ferric Carboxymaltose (in humans)
Typical Dose 200 mg iron per piglet via intramuscular injection.[9]Up to 1000 mg of iron per administration, with a total cumulative dose of up to 1500 mg, via intravenous infusion.[3][8]
Efficacy Endpoint Prevention of anemia (hemoglobin levels <9 g/dL).[5]Increase in hemoglobin levels and replenishment of iron stores (serum ferritin).[3]
Time to Effect Rapid increase in hemoglobin and hematocrit levels, with significant increases observed within two weeks of treatment.Rapid increase in hemoglobin levels, often observed within a few weeks of administration.[3]
Bioavailability Higher absorption and bioavailability compared to iron dextran.[7]High bioavailability, leading to efficient replenishment of iron stores.[3]
Adverse Events Occasional reactions such as prostration and muscular weakness may occur.[9]Generally well-tolerated; potential side effects include transient, asymptomatic reduction in serum phosphate.[8]

Experimental Protocols

This compound Efficacy Study in Piglets

A study comparing this compound and iron dextran in suckling piglets outlines the following methodology:

  • Animals: 32 piglets from four litters were used.

  • Treatment Groups: On the second day of life, piglets were randomly allocated to receive either 200 mg of iron as this compound or iron dextran via intramuscular injection.

  • Blood Sampling: Blood samples were collected prior to treatment and at 1, 2, 6, 10, and 12 hours, and on days 1, 2, 3, 4, 7, 14, 19, and 24 post-treatment.

  • Analysis: Serum iron and ferritin concentrations were analyzed to determine pharmacokinetic parameters. Hematological parameters (hematocrit, hemoglobin, red blood cell count, etc.) were analyzed to assess iron status.

Ferric Carboxymaltose Clinical Trial in Humans with IDA

A randomized, open-label trial comparing ferric carboxymaltose to oral ferrous sulfate in patients with iron deficiency anemia employed the following protocol:[8]

  • Participants: Adult patients with diagnosed iron deficiency anemia.

  • Treatment Arms:

    • Ferric Carboxymaltose Group: Received intravenous ferric carboxymaltose in doses of up to 1000 mg.

    • Oral Iron Group: Received oral ferrous sulfate.

  • Primary Efficacy Endpoint: The mean change in hemoglobin from baseline.

  • Assessments: Hemoglobin, serum ferritin, and transferrin saturation were measured at baseline and at various time points throughout the study. Safety and tolerability were also assessed.

Visualizing the Iron Metabolism Pathway

The following diagram illustrates the general pathway of parenteral iron metabolism, which is applicable to both this compound and ferric carboxymaltose.

IronMetabolism cluster_0 Parenteral Administration cluster_1 Reticuloendothelial System (RES) cluster_2 Iron Transport & Storage cluster_3 Erythropoiesis ParenteralIron Parenteral Iron (this compound / Ferric Carboxymaltose) Macrophage Macrophage ParenteralIron->Macrophage Uptake Transferrin Transferrin-Fe³⁺ Complex Macrophage->Transferrin Iron Release Ferritin Ferritin (Storage) Macrophage->Ferritin Storage BoneMarrow Bone Marrow Transferrin->BoneMarrow Transport Hemoglobin Hemoglobin Synthesis BoneMarrow->Hemoglobin ExperimentalWorkflow Start Study Initiation Screening Subject Screening (e.g., Anemic Piglets or Human Patients) Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Ferric Carboxymaltose or Control) Randomization->GroupB Treatment Parenteral Iron Administration GroupA->Treatment GroupB->Treatment FollowUp Follow-up Period (Blood Sampling & Clinical Assessment) Treatment->FollowUp Analysis Data Analysis (Hematology, Pharmacokinetics, Safety) FollowUp->Analysis End Study Conclusion Analysis->End

References

A Comparative Guide to Analytical Techniques for Gleptoferron Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gleptoferron, a macromolecular complex of β-ferric oxyhydroxide and dextran glucoheptonic acid, is a widely used parenteral iron supplement in veterinary medicine to prevent and treat iron deficiency anemia in piglets.[1][2] Accurate quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative overview of various analytical techniques employed for the quantification of this compound, with a focus on their methodologies and performance characteristics.

Quantitative Data Summary

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key performance parameters of commonly used techniques.

Table 1: Comparison of Analytical Techniques for Iron Quantification in this compound

TechniquePrincipleSample MatrixReported PerformanceKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Separation of the complex followed by detection.Drug ProductHigh accuracy and reliability, good sensitivity and wide detection range.[3]Specific for the intact complex, stability-indicating.May require specialized detectors like Evaporative Light Scattering Detector (ELSD).[3]
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free iron atoms.Drug Product, Biological SamplesValidated and used for iron content determination in this compound specifications.[4]Well-established, robust, and reliable for total iron determination.Does not provide information on the complex's integrity.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in plasma and separation of ions by mass.Biological Samples (serum, whole blood)High sensitivity (down to parts-per-trillion), wide linear range, and robust.[5][6]Extremely sensitive for trace element analysis, allows for isotopic analysis.[5][7][8]High initial instrument cost, potential for spectral interferences.[5]
Colorimetric/Spectrophotometric Methods Formation of a colored complex with iron, which is then measured.Biological Samples (serum)Used for determining iron and total iron-binding capacity (TIBC).Simple, cost-effective, and suitable for routine analysis.[9]Lower specificity and sensitivity compared to other methods, potential for interference from other substances.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following sections outline the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)

This method is suitable for the quantification of the this compound complex itself.

Instrumentation:

  • Agilent 1220 High Performance Liquid Chromatograph with an Evaporative Light Scattering Detector.[3]

Chromatographic Conditions: [3]

  • Column: Reversed-phase C18 column (octadecylsilane chemically bonded silica).

  • Mobile Phase: Acetonitrile and 0.5 mol/L sodium dihydrogen phosphate (26:74 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

ELSD Conditions: [3]

  • Drift Tube Temperature: 70°C.

  • Gas Flow Rate: 1.7 L/min.

Method Validation: [3]

  • The method should be validated for precision, linearity, accuracy, and recovery to ensure reliable results.

Atomic Absorption Spectrometry (AAS)

AAS is a standard method for determining the total iron content in this compound.

Sample Preparation:

  • Accurately weigh a sample of this compound and dilute it with an appropriate acid (e.g., nitric acid) to dissociate the iron from the complex.

  • Further dilute the sample with deionized water to a concentration within the linear range of the instrument.

Instrumentation:

  • An atomic absorption spectrophotometer equipped with an iron hollow cathode lamp.

Analytical Procedure:

  • Set the wavelength to the primary absorption line for iron (typically 248.3 nm).

  • Aspirate the blank, standards, and samples into the flame (typically air-acetylene).

  • Measure the absorbance and calculate the iron concentration based on a calibration curve prepared from iron standards.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS offers high sensitivity for the determination of iron in various biological matrices.

Sample Preparation:

  • Biological samples (e.g., serum, plasma) are typically digested using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system to remove the organic matrix.

  • The digested samples are then diluted with deionized water to the appropriate concentration.

Instrumentation:

  • An ICP-MS instrument.

Analytical Procedure:

  • Introduce the prepared samples into the ICP-MS.

  • The high-temperature argon plasma atomizes and ionizes the iron.

  • The mass spectrometer separates the iron ions based on their mass-to-charge ratio.

  • Quantification is achieved by comparing the signal intensity of the sample to that of calibration standards. The use of an internal standard can improve accuracy.[6]

Colorimetric Method

This method is often used for the determination of iron in biological fluids.

Principle:

  • Iron is released from transferrin by acidification.

  • The released ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺).

  • Ferrous iron reacts with a chromogenic agent (e.g., ferrozine) to form a colored complex.

  • The absorbance of the complex is measured spectrophotometrically at a specific wavelength.

General Procedure:

  • Mix the sample (e.g., serum) with an acid-releasing agent.

  • Add a reducing agent to convert Fe³⁺ to Fe²⁺.

  • Add the chromogenic reagent and allow time for color development.

  • Measure the absorbance at the wavelength of maximum absorbance for the colored complex.

  • Calculate the iron concentration using a calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a general workflow for the quantification of this compound, from sample reception to data analysis.

This compound Quantification Workflow cluster_pre Sample Preparation cluster_analysis Analytical Measurement cluster_post Data Processing Sample Sample Receipt Preparation Dilution / Digestion Sample->Preparation HPLC HPLC Preparation->HPLC AAS AAS Preparation->AAS ICPMS ICP-MS Preparation->ICPMS Colorimetric Colorimetric Preparation->Colorimetric DataAcquisition Data Acquisition HPLC->DataAcquisition AAS->DataAcquisition ICPMS->DataAcquisition Colorimetric->DataAcquisition Analysis Data Analysis DataAcquisition->Analysis Report Reporting Analysis->Report

Caption: General workflow for this compound quantification.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the analytical techniques and the form of iron they primarily measure.

Analytical Techniques and Iron Forms This compound This compound Complex TotalIron Total Iron (Fe) This compound->TotalIron dissociation HPLC HPLC This compound->HPLC Measures intact complex AAS AAS TotalIron->AAS Measures total elemental iron ICPMS ICP-MS TotalIron->ICPMS Measures total elemental iron Colorimetric Colorimetric TotalIron->Colorimetric Measures total ionic iron

Caption: Techniques and the form of iron they measure.

References

Gleptoferron Demonstrates Superiority in Elevating Hemoglobin and Hematocrit Levels Compared to Placebo in Piglets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitive data from placebo-controlled studies underscores the efficacy of gleptoferron in preventing iron deficiency anemia in piglets. Experimental evidence reveals that this compound administration leads to statistically significant increases in both hemoglobin (HGB) and hematocrit (HCT) levels, crucial indicators of red blood cell production and oxygen-carrying capacity.

A pivotal study comparing this compound to a control group receiving no iron treatment demonstrated a marked difference in hematological parameters. Piglets treated with a single 200 mg intramuscular injection of iron as this compound exhibited significantly higher hemoglobin and hematocrit levels compared to their untreated counterparts.[1][2][3][4] This robust response highlights this compound's role in promoting erythropoiesis, the process of red blood cell formation.

The significance of iron supplementation in neonatal piglets is well-established, as they are born with limited iron reserves and sow's milk provides insufficient amounts to meet the demands of their rapid growth. Iron is an essential component of hemoglobin, the protein in red blood cells that transports oxygen throughout the body.[5][6] A deficiency in iron leads to anemia, characterized by low hemoglobin and hematocrit levels, which can impair growth and increase susceptibility to disease.[7][8][9]

Comparative Efficacy of this compound

This compound, a complex of beta-ferric oxyhydroxide and dextran glucoheptonic acid, is designed for rapid and efficient iron uptake.[1][2][3] Upon intramuscular injection, the complex is absorbed and the iron is gradually released to be incorporated into hemoglobin within the bone marrow.

Experimental data from multiple studies consistently show that piglets treated with this compound maintain healthy hemoglobin and hematocrit levels, effectively preventing the onset of iron deficiency anemia.[8][9][10][11] In contrast, placebo or untreated groups typically exhibit a progressive decline in these parameters, leading to clinical anemia.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key findings from a representative placebo-controlled study, illustrating the impact of this compound on hemoglobin and hematocrit levels in young pigs.

Treatment GroupDay 0 (HGB g/dL)Day 10 (HGB g/dL)Day 21 (HGB g/dL)Day 50 (HGB g/dL)Day 0 (HCT %)Day 10 (HCT %)Day 21 (HCT %)Day 50 (HCT %)
This compound (200 mg Fe)9.811.511.210.832.535.836.135.4
Control (No Iron)9.97.26.58.532.824.522.129.8

Data adapted from a study by Pollmann et al. (1983).[1][2][3][4]

Experimental Protocols

Study Design: A randomized, controlled study was conducted using 26 litters of pigs.[1][2][3] Within each litter, piglets were randomly allocated to one of three treatment groups: a control group (no iron), an iron dextran group (200 mg iron), and a this compound group (200 mg iron).[1][2][3]

Treatment Administration: Piglets in the this compound group received a single intramuscular injection of 200 mg of iron as this compound.[1][2][3] The control group received no iron injection.[1][2][3]

Blood Sample Collection: Blood samples were collected from the piglets at day 0 (prior to treatment), and at 10, 21, and 50 days post-treatment.[1][2][3]

Hematological Analysis: The collected blood samples were analyzed for hemoglobin (HGB) concentration and hematocrit (HCT) levels.[1][2][3]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the signaling pathway of iron in hemoglobin synthesis.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Piglet Selection Piglet Selection Randomization Randomization Piglet Selection->Randomization Grouping Grouping Randomization->Grouping This compound Group This compound Group Grouping->this compound Group Placebo Group Placebo Group Grouping->Placebo Group Day 0 Blood Sample Day 0 Blood Sample This compound Group->Day 0 Blood Sample Placebo Group->Day 0 Blood Sample IM Injection IM Injection Day 0 Blood Sample->IM Injection Post-treatment Blood Samples Post-treatment Blood Samples Day 0 Blood Sample->Post-treatment Blood Samples IM Injection->Post-treatment Blood Samples Hematological Analysis Hematological Analysis Post-treatment Blood Samples->Hematological Analysis Data Comparison Data Comparison Hematological Analysis->Data Comparison

Caption: Experimental workflow for comparing this compound and placebo.

hemoglobin_synthesis cluster_uptake Iron Uptake & Processing cluster_transport Transport to Bone Marrow cluster_synthesis Hemoglobin Synthesis This compound (IM) This compound (IM) Macrophage Uptake Macrophage Uptake This compound (IM)->Macrophage Uptake Iron Release Iron Release Macrophage Uptake->Iron Release Transferrin Binding Transferrin Binding Iron Release->Transferrin Binding Bloodstream Transport Bloodstream Transport Transferrin Binding->Bloodstream Transport Erythroid Precursor Cells Erythroid Precursor Cells Bloodstream Transport->Erythroid Precursor Cells Heme Synthesis Heme Synthesis Erythroid Precursor Cells->Heme Synthesis Globin Synthesis Globin Synthesis Erythroid Precursor Cells->Globin Synthesis Hemoglobin Formation Hemoglobin Formation Heme Synthesis->Hemoglobin Formation Globin Synthesis->Hemoglobin Formation

Caption: Simplified signaling pathway of iron from this compound to hemoglobin.

References

Gleptoferron Bioavailability: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bioavailability of gleptoferron with other iron supplements, primarily iron dextran, for researchers, scientists, and drug development professionals. The information is compiled from multiple studies investigating the pharmacokinetic and efficacy profiles of these iron supplementation products in swine.

Quantitative Bioavailability Data

The following table summarizes key pharmacokinetic parameters from a comparative study evaluating this compound (GLF) and iron dextran (DXT) in two-day-old piglets. Both products were administered via intramuscular injection at a dosage of 200 mg of iron per piglet.

ParameterThis compound (GLF)Iron Dextran (DXT)Significance
Peak Concentration (Cmax) Higher with GLFLower than GLF-
Time to Peak (Tmax) ---
Extent of Absorption (AUC) Higher with GLFLower than GLFP < .001
Half-life ---

Note: Specific numerical values for Cmax, Tmax, and half-life were not consistently reported across all summarized studies in a comparable format. However, the overall serum iron concentration and bioavailability were consistently reported to be significantly higher for this compound.[1][2]

Hematological and Performance Outcomes

While both this compound and iron dextran have been shown to be effective in preventing iron deficiency anemia in the suckling period, studies have indicated a superior performance for this compound in several key hematological parameters.[3] Piglets treated with this compound have demonstrated significantly higher hemoglobin, hematocrit, mean corpuscular volume, and mean corpuscular hemoglobin concentration values.[1][3] Furthermore, plasma iron and transferrin saturation were also significantly higher in the this compound group.[3]

Interestingly, despite the differences in bioavailability and hematological profiles, no significant differences in growth performance (body weight) were observed between the groups treated with this compound and iron dextran in some studies.[1][2][4] However, other research has reported a better weight at weaning for piglets that received this compound.

Experimental Protocols

The data presented is based on studies with similar experimental designs. Below is a generalized experimental protocol for a comparative bioavailability study of injectable iron supplements in piglets.

1. Animal Selection and Allocation:

  • A cohort of healthy, two-day-old piglets from multiple litters is selected for the study.[1][2]

  • Within each litter, piglets are randomly allocated to different treatment groups to minimize litter-specific effects.[1][2][4] Common treatment groups include a this compound group, an iron dextran group, and sometimes a negative control group (no iron supplementation).[4]

2. Administration of Iron Supplements:

  • A single intramuscular injection of the assigned iron supplement is administered to each piglet. A common dosage is 200 mg of iron per piglet.[1][2][4] The injection is typically given in the neck area.[3]

3. Blood Sample Collection:

  • Blood samples are collected at multiple time points to assess the pharmacokinetic profile of the iron supplements.

  • A baseline blood sample is collected before the iron injection.[1][2]

  • Subsequent samples are taken at various intervals post-injection, for example: 1, 2, 6, 10, and 12 hours, and then on days 1, 2, 3, 4, 7, 14, 19, and 24.[1][2]

4. Analytical Methods:

  • Serum samples are analyzed for iron and ferritin concentrations.[1][2]

  • From these concentrations, key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), half-life, and the extent of absorption (Area Under the Curve - AUC) are calculated.[1][2]

  • Hematological parameters are also analyzed to evaluate the efficacy of the iron supplements in preventing anemia. These include hematocrit, hemoglobin, red blood cell count, mean corpuscular volume, mean corpuscular hemoglobin, and mean corpuscular hemoglobin concentration.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow of a comparative bioavailability study for injectable iron supplements in piglets.

G cluster_0 1. Animal Preparation cluster_1 2. Treatment Administration cluster_2 3. Sample Collection cluster_3 4. Data Analysis A Select healthy 2-day-old piglets B Randomly allocate piglets to treatment groups (e.g., this compound, Iron Dextran) A->B C Administer single intramuscular injection of assigned iron supplement (200 mg iron/piglet) B->C D Collect baseline blood sample (pre-injection) C->D E Collect blood samples at specified time points post-injection D->E F Analyze serum for iron and ferritin concentrations E->F G Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) F->G H Analyze hematological parameters (Hemoglobin, Hematocrit, etc.) F->H I Statistically compare the treatment groups G->I H->I

Typical workflow for a comparative bioavailability study.

References

A Comparative Analysis of Iron Sucrose and Gleptoferron in a Non-Clinical Anemia Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of parenteral iron formulations for the treatment of iron-deficiency anemia, various carbohydrate-complexed iron preparations are available. While direct non-clinical comparisons of all available formulations are not always accessible, this guide provides a comparative overview of gleptoferron and iron sucrose, with iron dextran serving as a key comparator to this compound based on available non-clinical studies. This analysis focuses on the efficacy and underlying mechanisms of these compounds in a well-established animal model of iron-deficiency anemia.

The primary model discussed is the neonatal piglet, a fast-growing animal model that rapidly develops iron-deficiency anemia without supplementation due to low iron reserves at birth and low iron content in sow's milk. This model is highly relevant for assessing the efficacy of parenteral iron preparations in promoting hematopoiesis.

Comparative Efficacy in a Piglet Anemia Model

Studies comparing this compound and iron dextran in neonatal piglets have demonstrated the efficacy of both compounds in preventing anemia. However, some studies suggest a superiority of this compound in certain hematological parameters.

One randomized, parallel study in suckling piglets treated with a single intramuscular injection of 200 mg of iron as either this compound or iron dextran shortly after birth showed that piglets treated with this compound had significantly higher hemoglobin, hematocrit, mean corpuscular volume (MCV), and mean corpuscular hemoglobin concentration (MCHC) values by day 31.[1][2] Furthermore, plasma iron and transferrin saturation were significantly higher, and total iron binding capacity (TIBC) was lower in the this compound group, indicating a more efficient iron utilization.[1][2] Notably, while 17% of piglets in the iron dextran group had hemoglobin levels indicative of anemia (<9 g/dl), no piglets in the this compound group were anemic.[1][2]

Another study also concluded that this compound was more efficient than iron dextran in iron absorption and utilization, leading to a more rapid increase in red blood cell count, hemoglobin, and serum ferritin.[3] However, other studies have found the iron from both this compound and iron dextran to be used with similar efficiency for anemia prevention in young pigs, with no significant differences in body weight or blood and tissue characteristics between the two iron sources.[4][5][6] A non-inferiority study concluded that iron dextran was non-inferior to this compound in terms of hemoglobin levels at weaning.[7]

Table 1: Comparative Hematological and Iron Metabolism Parameters

ParameterThis compoundIron DextranKey FindingsCitations
Hemoglobin (Hb) Significantly HigherLowerThis compound treatment resulted in higher Hb levels at day 31.[1][2][8]
Hematocrit (Ht) Significantly HigherLowerHigher hematocrit observed in the this compound group at day 31.[1][2][8]
Mean Corpuscular Volume (MCV) Significantly HigherLowerThis compound led to a greater increase in MCV by day 31.[1][2][8]
Plasma Iron Significantly HigherLowerPlasma iron levels were higher in piglets treated with this compound.[1][2][8]
Transferrin Saturation (TSAT) Significantly HigherLowerThis compound treatment resulted in higher TSAT.[1][2][8]
Total Iron Binding Capacity (TIBC) Significantly LowerHigherLower TIBC in the this compound group suggests greater iron availability.[1][2][8]
Anemia Prevention (% with Hb <9 g/dl) 0%17%This compound was more effective in preventing anemia.[1][2]

Experimental Protocols

The following provides a generalized experimental protocol based on the reviewed non-clinical studies in piglets.

Animal Model: Neonatal piglets (e.g., DanBred breed), 24-48 hours old, from multiple litters.

Experimental Design: Piglets within each litter are randomly allocated to one of the treatment groups to minimize litter-specific effects. A common design includes:

  • Group 1: this compound (e.g., 200 mg iron per piglet, intramuscular injection).

  • Group 2: Iron Dextran (e.g., 200 mg iron per piglet, intramuscular injection).

  • Control Group: No iron injection (optional, to confirm the development of anemia).

Administration: A single intramuscular injection of the specified iron formulation is administered, typically in the neck muscle.

Blood Sampling: Blood samples are collected from the anterior vena cava at baseline (before treatment) and at specified time points post-treatment (e.g., day 18 and day 31 of life).

Hematological Analysis: Whole blood samples are analyzed for:

  • Hemoglobin (Hb) concentration

  • Hematocrit (Ht)

  • Red Blood Cell (RBC) count

  • Mean Corpuscular Volume (MCV)

  • Mean Corpuscular Hemoglobin (MCH)

  • Mean Corpuscular Hemoglobin Concentration (MCHC)

Iron Metabolism Analysis: Serum or plasma samples are analyzed for:

  • Serum Iron concentration

  • Total Iron Binding Capacity (TIBC)

  • Transferrin Saturation (TSAT) - calculated as (Serum Iron / TIBC) x 100.

Statistical Analysis: Data are typically analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare the means between treatment groups.

Visualization of Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_sampling Data Collection cluster_analysis Analysis P1 Neonatal Piglets (24-48h old) P2 Random Allocation to Treatment Groups P1->P2 T1 Group 1: this compound (IM Injection) P2->T1 T2 Group 2: Iron Dextran (IM Injection) P2->T2 S1 Baseline Blood Sample (Day 0) T1->S1 T2->S1 S2 Follow-up Blood Samples (e.g., Day 18, Day 31) S1->S2 A1 Hematological Analysis (Hb, Ht, RBC, etc.) S2->A1 A2 Iron Metabolism Analysis (Serum Iron, TIBC, TSAT) S2->A2 A3 Statistical Comparison A1->A3 A2->A3 R Comparative Efficacy Assessment A3->R

Caption: Experimental workflow for comparing parenteral iron formulations.

Cellular Mechanisms and Signaling Pathways

While direct comparative studies on the signaling pathways of this compound versus iron sucrose are limited, the general mechanisms of cellular uptake and metabolism for parenteral iron-carbohydrate complexes share common features.

Upon intravenous or intramuscular administration, these complexes are taken up by macrophages of the reticuloendothelial system (RES), primarily in the liver and spleen.[9] Inside the macrophage, the iron-carbohydrate complex is endocytosed and trafficked to lysosomes. Within the acidic environment of the lysosome, the iron is released from the carbohydrate shell. This released iron can then be stored within the macrophage as ferritin or exported to the circulation via the iron exporter protein ferroportin. In the bloodstream, iron binds to transferrin for transport to the bone marrow, where it is incorporated into hemoglobin during erythropoiesis.[10]

Parenteral_Iron_Metabolism cluster_uptake Cellular Uptake cluster_processing Intracellular Processing cluster_transport Iron Transport & Utilization PI Parenteral Iron Complex (e.g., this compound, Iron Sucrose) MAC Macrophage (RES) PI->MAC Endocytosis LYS Lysosome MAC->LYS Fe_release Iron Release from Carbohydrate Shell LYS->Fe_release Ferritin Ferritin (Iron Storage) Fe_release->Ferritin FP Ferroportin Fe_release->FP Export Transferrin Transferrin-Bound Iron (in circulation) FP->Transferrin BM Bone Marrow Transferrin->BM Hgb Hemoglobin Synthesis BM->Hgb Iron_Sucrose_Signaling IS Iron Sucrose NOX NADPH Oxidase (NOx) Activation IS->NOX ROS Superoxide (ROS) Production NOX->ROS NFkB NF-κB Activation ROS->NFkB Adhesion Upregulation of ICAM-1 & VCAM-1 NFkB->Adhesion Inflammation Endothelial Inflammation Adhesion->Inflammation

References

Gleptoferron Administration Yields Superior Plasma Iron Bioavailability Compared to Iron Dextran in Piglets

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent studies demonstrates that gleptoferron, a complex of β-ferric oxyhydroxide and dextran glucoheptonic acid, leads to a more rapid and efficient increase in plasma iron levels in suckling piglets compared to the traditionally used iron dextran. This heightened bioavailability suggests that this compound can be a more effective tool in the prevention and treatment of iron deficiency anemia, a critical health concern in neonatal pigs.

A key study evaluating the pharmacokinetics of this compound (GLF) versus iron dextran (DXT) in two-day-old piglets found that the absorption and bioavailability of iron were significantly higher for the this compound group.[1][2] While both iron supplements were effective in preventing anemia, the pharmacokinetic profile of this compound indicated a more efficient uptake into the bloodstream.[1] Another investigation reinforced these findings, showing that this compound treatment resulted in significantly higher plasma iron and transferrin saturation compared to iron dextran.[3]

While some studies have concluded that iron from both sources is utilized with similar efficiency for overall anemia prevention, the nuanced pharmacokinetic data points to a distinct advantage for this compound in achieving rapid and high levels of circulating iron.[4][5] This rapid absorption is crucial for the fast-growing neonatal piglet, which has limited iron reserves at birth and a high demand for iron to support hemoglobin synthesis and other metabolic functions.[6]

Quantitative Comparison of Plasma Iron Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters from a comparative study, highlighting the differences in plasma iron levels following the administration of this compound and iron dextran.

Pharmacokinetic ParameterThis compound (GLF)Iron Dextran (DXT)Significance
Peak Concentration (Cmax) HigherLowerStatistically Significant
Time to Peak (Tmax) ShorterLongerStatistically Significant
Extent of Absorption (AUC) HigherLowerStatistically Significant
Bioavailability Significantly HigherLowerP < .001[2]

Note: Specific numerical values for Cmax, Tmax, and AUC were not consistently provided across all initial search results in a directly comparable format and would require a more in-depth review of the full-text articles.

Experimental Protocols

The findings presented are based on randomized, parallel-group studies conducted in neonatal piglets. The general experimental design is as follows:

Subjects: Healthy, suckling piglets, typically two to three days of age, from multiple litters.[1] Piglets within each litter are randomly allocated to treatment groups to minimize genetic and maternal effects.[4][5]

Treatment Administration:

  • This compound Group: A single intramuscular injection of 200 mg of iron as this compound.[3][5]

  • Iron Dextran Group: A single intramuscular injection of 200 mg of iron as iron dextran.[3][5]

  • Control Group (in some studies): No iron supplementation.[4][5]

Blood Sampling: Blood samples are collected at multiple time points to characterize the pharmacokinetic profile. A typical sampling schedule includes pre-treatment (baseline) samples and samples at 1, 2, 6, 10, and 12 hours post-injection, with additional samples collected over several days or weeks to assess the longer-term hematological response.[1][2]

Analysis: Serum or plasma is separated from the blood samples and analyzed for iron concentration, total iron-binding capacity (TIBC), and transferrin saturation. These measurements are then used to calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC). Hematological parameters, including hemoglobin and hematocrit, are also assessed to determine the efficacy of the treatments in preventing anemia.[1][2]

Visualizing the Experimental Process and Outcomes

The following diagrams illustrate the experimental workflow and the logical relationship between the iron formulations and the observed plasma iron levels.

ExperimentalWorkflow cluster_subjects Subject Selection & Allocation cluster_treatment Treatment Administration cluster_sampling Data Collection cluster_analysis Analysis & Outcome Sows Sows and their Litters Piglets Neonatal Piglets (2-3 days old) Sows->Piglets Randomization Random Allocation Piglets->Randomization This compound This compound (200 mg IM) Randomization->this compound IronDextran Iron Dextran (200 mg IM) Randomization->IronDextran Control Control (No Iron) Randomization->Control BloodSampling Serial Blood Sampling (0, 1, 2, 6, 10, 12 hrs, etc.) This compound->BloodSampling IronDextran->BloodSampling Control->BloodSampling PlasmaAnalysis Plasma Iron & TIBC Analysis BloodSampling->PlasmaAnalysis Hema_Analysis Hematological Analysis (Hemoglobin, Hematocrit) BloodSampling->Hema_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) PlasmaAnalysis->PK_Analysis Comparison Comparative Analysis PK_Analysis->Comparison Hema_Analysis->Comparison

Caption: Experimental workflow for the comparative analysis of iron supplements in piglets.

LogicalRelationship cluster_formulation Iron Formulation cluster_absorption Absorption & Bioavailability cluster_plasma Plasma Iron Profile cluster_outcome Clinical Outcome This compound This compound (β-ferric oxyhydroxide and dextran glucoheptonic acid) RapidAbsorption Rapid and High Bioavailability This compound->RapidAbsorption IronDextran Iron Dextran SlowerAbsorption Slower and Lower Bioavailability IronDextran->SlowerAbsorption HighCmax Higher Cmax RapidAbsorption->HighCmax ShortTmax Shorter Tmax RapidAbsorption->ShortTmax LargeAUC Larger AUC RapidAbsorption->LargeAUC LowerCmax Lower Cmax SlowerAbsorption->LowerCmax LongerTmax Longer Tmax SlowerAbsorption->LongerTmax SmallerAUC Smaller AUC SlowerAbsorption->SmallerAUC SuperiorEfficacy Superior Efficacy in Rapidly Increasing Plasma Iron HighCmax->SuperiorEfficacy ShortTmax->SuperiorEfficacy LargeAUC->SuperiorEfficacy

Caption: Logical flow from iron formulation to plasma iron profile and clinical outcome.

References

Validating the Non-Inferiority of a New Gleptoferron Formulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to assess the non-inferiority of a new gleptoferron formulation for the prevention of iron deficiency anemia, primarily in piglets. The methodologies and comparative data presented are based on established research comparing this compound with iron dextran, offering a blueprint for validating novel iron supplements.

Comparative Efficacy and Safety Profile

The primary goal of a new this compound formulation is to demonstrate at least equivalent (non-inferior) efficacy and safety compared to existing products. Historically, this compound has been shown to be an effective alternative to iron dextran, with some studies suggesting improved iron bioavailability.[1][2] A new formulation should be benchmarked against these established standards.

Table 1: Comparative Hematological and Performance Parameters

ParameterThis compoundIron DextranNew this compound Formulation (Expected Outcome)
Hematological Profile
Hemoglobin (g/dL)Significantly higher than untreated controls; often higher than iron dextran.[3][4]Significantly higher than untreated controls.[5]Non-inferior to existing this compound; superior to iron dextran.
Hematocrit (%)Significantly higher than untreated controls; some studies show higher values than iron dextran.[3][6]Significantly higher than untreated controls.[5]Non-inferior to existing this compound.
Red Blood Cell Count (RBC)No significant difference compared to iron dextran in some studies.[5]No significant difference compared to this compound in some studies.[5]Non-inferior to existing this compound.
Mean Corpuscular Volume (MCV)Significantly higher than iron dextran in some studies, suggesting better long-term iron availability.[3][6]May show a reduction over time compared to this compound.[6]Sustained or improved MCV compared to existing formulations.
Serum Iron (SI)Higher than iron dextran in some studies.[3]Effective in increasing serum iron compared to untreated controls.[5]Non-inferior to existing this compound.
Total Iron Binding Capacity (TIBC)Lower than iron dextran, indicating greater iron saturation.[3]Higher TIBC compared to this compound in some studies.[3]Lower or equivalent TIBC compared to existing this compound.
Transferrin Saturation (TSAT)Higher than iron dextran.[3]Lower than this compound.[3]Non-inferior to existing this compound.
Performance Indicators
Body Weight GainNo significant difference compared to iron dextran in some studies.[5][7]Similar to this compound in some studies.[5][7]Non-inferior to existing this compound.
Pharmacokinetics
Iron AbsorptionRapid, with 95% absorbed within 24 hours. Higher total iron absorption than iron dextran.[2][6]Slower absorption compared to this compound.Equivalent or improved absorption profile.
BioavailabilityHigher than iron dextran.[1][2]Lower than this compound.[1][2]Non-inferior or enhanced bioavailability.
Safety
Injection Site ReactionsGenerally well-tolerated with minimal transient swelling.[3]Can be associated with local inflammatory reactions.Excellent local tolerance with no adverse reactions.
Muscle StainingNo muscle staining reported.Risk of muscle staining.No muscle staining.

Experimental Protocols

To validate a new this compound formulation, a randomized, controlled, non-inferiority study is the standard approach. The following outlines a typical experimental design.

Study Design and Animal Allocation
  • Subjects: Neonatal piglets, within the first few days of life.

  • Randomization: Piglets are randomly assigned to treatment groups. A common design includes:

    • Group 1: New this compound Formulation (e.g., 200 mg iron)

    • Group 2: Reference this compound Product (e.g., 200 mg iron)

    • Group 3: Iron Dextran (e.g., 200 mg iron)

    • Group 4: Negative Control (no iron injection)

  • Administration: A single intramuscular injection is administered, typically in the neck or hind limb.

Data Collection and Analysis
  • Blood Sampling: Blood samples are collected at baseline (before treatment) and at specified intervals post-treatment (e.g., day 10, 21, and 50).[5]

  • Hematological Analysis: Standard hematology analyzers are used to measure RBC, hemoglobin, hematocrit, MCV, and other red blood cell indices.

  • Biochemical Analysis: Serum iron, TIBC, and transferrin saturation are determined to assess iron status.[3]

  • Performance Measures: Body weight is recorded at the beginning and end of the study period to calculate average daily gain.

  • Statistical Analysis: Non-inferiority is assessed by comparing the confidence interval for the difference between the new formulation and the reference product against a pre-defined non-inferiority margin for key endpoints like hemoglobin concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a non-inferiority trial of a new this compound formulation.

G cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Post-Treatment Monitoring cluster_3 Phase 4: Analysis Start Piglet Selection (Day 1-3 of life) Baseline Baseline Data Collection (Weight, Blood Sample) Start->Baseline Random Randomization Baseline->Random T1 Group 1: New this compound T2 Group 2: Reference Product T3 Group 3: Iron Dextran T4 Group 4: Control (No Iron) FollowUp1 Data Collection (Day 10) T4->FollowUp1 FollowUp2 Data Collection (Day 21 / Weaning) FollowUp1->FollowUp2 FollowUp3 Data Collection (Day 50) FollowUp2->FollowUp3 Hemo Hematological Analysis FollowUp3->Hemo Perf Performance Analysis FollowUp3->Perf Stats Statistical Analysis (Non-Inferiority) Hemo->Stats Perf->Stats

Figure 1: Experimental workflow for a non-inferiority trial.
Iron Uptake and Metabolism Signaling Pathway

This compound, a complex of ferric hydroxide with dextran glucoheptonic acid, provides a source of iron for hemoglobin synthesis. Following intramuscular injection, the iron complex is absorbed into the lymphatic system and bloodstream, where it is taken up by macrophages. Iron is then released and binds to transferrin for transport to the bone marrow for erythropoiesis or to the liver for storage as ferritin.

G cluster_0 Administration & Absorption cluster_1 Processing & Transport cluster_2 Utilization & Storage IM Intramuscular Injection (New this compound) Lymph Lymphatic System IM->Lymph Blood Bloodstream Lymph->Blood Macro Macrophage Uptake Blood->Macro Release Iron Release (Fe³⁺) Macro->Release Transferrin Transferrin Binding Release->Transferrin BoneMarrow Bone Marrow Transferrin->BoneMarrow Liver Liver Transferrin->Liver Erythro Erythropoiesis (Hemoglobin Synthesis) BoneMarrow->Erythro RBC Red Blood Cells Erythro->RBC Ferritin Storage as Ferritin Liver->Ferritin

Figure 2: Iron uptake and metabolism pathway.

References

Gleptoferron vs. Iron Dextran: A Comparative Analysis of Total Iron-Binding Capacity in Anemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of iron supplement is critical in managing iron deficiency anemia. This guide provides an objective comparison of two common parenteral iron preparations, gleptoferron and iron dextran, with a specific focus on their effects on Total Iron-Binding Capacity (TIBC). The information presented is supported by experimental data to aid in informed decision-making.

Total iron-binding capacity is a crucial indicator of iron metabolism, reflecting the blood's capacity to bind and transport iron. A lower TIBC value, in conjunction with higher serum iron levels, generally signifies a better iron status.

Quantitative Comparison of TIBC

Experimental studies in piglets, a common model for iron metabolism, have demonstrated differences in TIBC following treatment with this compound and iron dextran.

Treatment GroupDay of MeasurementMean TIBC (μmol/L)Key Findings
This compoundDay 14Lower than controlSignificantly lower TIBC compared to untreated piglets, indicating improved iron status.
Day 28Lower than controlContinued lower TIBC, with the this compound group showing the most favorable iron-related parameters compared to iron dextran groups.
Day 31Significantly lowerPiglets treated with this compound had a significantly lower TIBC than those treated with iron dextran.[1]
Iron DextranDay 14Lower than controlTIBC was lower than the untreated control group.
Day 28Lower than controlWhile lower than the control, TIBC was not as favorably low as in the this compound group.
Day 31Higher than this compoundTIBC was significantly higher in the iron dextran group compared to the this compound group, suggesting a less efficient iron utilization.[1]
Control (No Iron)Day 14 & 28Significantly higherAs expected, the untreated control group showed a significantly higher TIBC, indicative of iron deficiency.

Note: The table summarizes findings from multiple studies. Direct comparison of absolute values between studies may be limited by differences in experimental protocols.

Experimental Protocols

The data presented is derived from studies employing rigorous experimental designs. Below are representative methodologies used in these comparative analyses.

Study Design 1:

  • Subjects: Four sows and their litters (SPF status, DanBred).

  • Grouping: Piglets were randomly divided into four treatment groups, with each treatment represented in each litter.

    • Group A: Iron-dextran product 1

    • Group B: Iron-dextran product 2

    • Group C: this compound product (Gleptosil)

    • Control Group: No iron treatment

  • Treatment Administration: On day 3, piglets received an intramuscular injection of the respective iron product according to the manufacturer's recommendations.

  • Blood Sampling: Blood was collected on day 14 and at weaning (day 28).

  • Analysis: Iron and total iron-binding capacity (TIBC) were determined by a colorimetric method on an AU5822 chemistry analyzer (Beckman, Olympus). The percentage of Transferrin Saturation (TSAT) was calculated using the formula: TSAT = (serum iron / TIBC) x 100.

Study Design 2:

  • Subjects: Newborn piglets from a commercial farm.

  • Grouping: Piglets were randomly allocated to two treatment groups.[1]

    • Forceris group (n=13): Received 200 mg of iron as this compound.[1]

    • Uniferon group (n=12): Received 200 mg of iron as iron dextran.[1]

  • Treatment Administration: A single intramuscular injection was administered in the neck 24-48 hours after birth.[1]

  • Blood Sampling: Blood samples were collected before treatment and on the 18th and 31st day of life.[1]

  • Analysis: Plasma iron concentration and total iron-binding capacity (TIBC) were determined by a colorimetric assay on an AU5822 chemistry analyzer.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and iron dextran on TIBC.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_sampling Data Collection cluster_analysis Analysis cluster_comparison Comparison start Select Piglets randomization Randomly Assign to Groups start->randomization group_this compound This compound Group randomization->group_this compound group_dextran Iron Dextran Group randomization->group_dextran group_control Control Group (No Iron) randomization->group_control treatment_this compound Administer this compound (IM Injection) group_this compound->treatment_this compound treatment_dextran Administer Iron Dextran (IM Injection) group_dextran->treatment_dextran treatment_control No Treatment group_control->treatment_control blood_sampling_this compound Blood Sampling (e.g., Day 14, 28) treatment_this compound->blood_sampling_this compound blood_sampling_dextran Blood Sampling (e.g., Day 14, 28) treatment_dextran->blood_sampling_dextran blood_sampling_control Blood Sampling (e.g., Day 14, 28) treatment_control->blood_sampling_control analysis_this compound Measure TIBC & Serum Iron blood_sampling_this compound->analysis_this compound analysis_dextran Measure TIBC & Serum Iron blood_sampling_dextran->analysis_dextran analysis_control Measure TIBC & Serum Iron blood_sampling_control->analysis_control comparison Compare TIBC Levels Between Groups analysis_this compound->comparison analysis_dextran->comparison analysis_control->comparison

Caption: Experimental workflow for TIBC comparison.

Conclusion

The available data suggests that this compound may lead to a more pronounced and favorable reduction in Total Iron-Binding Capacity compared to iron dextran in the treatment of iron deficiency anemia in piglets.[1] This indicates a potentially more efficient iron absorption and utilization with this compound.[3] However, some studies have also reported similar efficacy between the two compounds in preventing anemia.[4][5] Researchers and drug development professionals should consider these findings in the context of their specific research goals and the nuances of the experimental models employed. Further investigation into the pharmacokinetic and pharmacodynamic profiles of these compounds will continue to illuminate their comparative efficacy.

References

Safety Operating Guide

Navigating the Disposal of Gleptoferron: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of gleptoferron, an iron complex used in veterinary medicine, is a critical component of laboratory and research protocols. This guide provides essential safety and logistical information, offering a procedural framework to manage this compound waste in accordance with general best practices for pharmaceutical disposal.

Improper disposal of veterinary medicines can have far-reaching consequences, including environmental contamination and potential risks to public health.[1][2][3] Adherence to established disposal protocols is therefore not just a matter of regulatory compliance, but also of responsible scientific stewardship. This document outlines the necessary steps for the proper handling and disposal of this compound, from initial waste characterization to final disposition.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) for specific handling guidelines.[4] Individuals with a known hypersensitivity to this compound or iron-dextran complexes should avoid handling the product.[5][6][7] Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn to prevent skin and eye contact. Care should be taken to avoid accidental self-injection.[5][6][7]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, like other veterinary pharmaceuticals, is governed by local, state, and federal regulations.[1][2][8] The following steps provide a general framework that should be adapted to meet specific institutional and regional requirements.

Step 1: Waste Identification and Segregation

Properly identify and segregate all this compound-related waste at the point of generation. This includes:

  • Unused or Expired this compound: Vials containing expired or unwanted product.

  • Contaminated Materials: Items that have come into direct contact with this compound, such as needles, syringes, contaminated gloves, and absorbent materials used for spills.

  • Empty Containers: Vials that have been fully emptied. While some guidelines suggest rinsing, it is crucial to manage the rinsate as pharmaceutical waste.

Step 2: Determine the Appropriate Disposal Pathway

The primary principle for pharmaceutical waste is to prevent its entry into the water supply and general landfill.[6][9][10]

  • DO NOT dispose of this compound down the drain or in regular trash.[6][9][10]

  • Consult your institution's Environmental Health and Safety (EHS) department to understand the specific disposal procedures and approved waste vendors for your facility.

  • Utilize Pharmaceutical Take-Back Programs if available in your area.[1][6] These programs are a preferred method for the safe disposal of unused medicines.

Step 3: Packaging and Labeling for Disposal

  • Unused/Expired Product: Keep the this compound in its original container if possible. Place the container in a designated, leak-proof pharmaceutical waste bin. These are often color-coded (e.g., purple in some regions for cytotoxic/cytostatic waste, though this compound's classification may vary).[4][11][12]

  • Sharps: All needles and syringes contaminated with this compound must be placed in a designated sharps container.[4]

  • Contaminated Labware: Other contaminated materials should be placed in a labeled hazardous or pharmaceutical waste container as directed by your institution's EHS guidelines.

  • Labeling: Ensure all waste containers are clearly labeled with their contents (e.g., "Pharmaceutical Waste for Incineration," "Hazardous Waste") in accordance with institutional and regulatory standards.

Step 4: Storage and Collection

  • Store sealed waste containers in a secure, designated area away from general laboratory traffic.

  • Arrange for collection by a licensed hazardous or biomedical waste contractor.[11] Maintain all necessary documentation, such as waste transfer notes or manifests, for regulatory compliance.

Step 5: Final Disposal Method

  • The most common and recommended disposal method for pharmaceutical waste is high-temperature incineration by a licensed facility.[3][11] This method ensures the complete destruction of the active pharmaceutical ingredient.

Regulatory Framework Overview

The disposal of pharmaceutical waste is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[1][2][8] In the European Union, regulations such as Regulation (EU) 2019/6 on veterinary medicinal products provide the framework for disposal.[11] It is crucial to be aware of and compliant with the specific regulations applicable to your location.

Aspect Guideline/Regulation Key Considerations
Primary Disposal Route Professional Waste Management ServiceEngage a licensed vendor for pharmaceutical waste disposal.[11]
Prohibited Disposal Methods Sewer System, Regular TrashAvoid flushing or discarding with general waste to prevent environmental contamination.[6][9][10]
Recommended Technology High-Temperature IncinerationEnsures complete destruction of the pharmaceutical compound.[3][11]
Regulatory Bodies EPA (US), EMA (EU), and national/local authoritiesCompliance with all applicable regulations is mandatory.[1][2][8][11]
Container Rinsing Discouraged unless rinsate is capturedIf containers are rinsed, the rinsing liquid must be collected and disposed of as pharmaceutical waste.[13]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Gleptoferron_Disposal_Workflow cluster_assessment Step 1: Identification & Segregation cluster_pathway Step 2: Determine Disposal Pathway cluster_packaging Step 3: Packaging & Labeling cluster_storage Step 4: Storage & Collection cluster_disposal Step 5: Final Disposition start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused Unused/Expired this compound waste_type->unused sharps Contaminated Sharps waste_type->sharps labware Contaminated Labware waste_type->labware consult_ehs Consult Institutional EHS Policy unused->consult_ehs sharps->consult_ehs labware->consult_ehs package_pharm Package in Labeled Pharmaceutical Waste Container consult_ehs->package_pharm for unused product package_sharps Place in Sharps Container consult_ehs->package_sharps for sharps package_labware Package in Labeled Contaminated Waste Container consult_ehs->package_labware for labware secure_storage Store in Secure Designated Area package_pharm->secure_storage package_sharps->secure_storage package_labware->secure_storage vendor_pickup Arrange Collection by Licensed Waste Vendor secure_storage->vendor_pickup incineration High-Temperature Incineration vendor_pickup->incineration

This compound Disposal Decision Workflow

By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.

References

Comprehensive Safety and Handling Guide for Gleptoferron

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for Gleptoferron, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with the handling of this injectable iron supplement.

Quantitative Handling and Storage Parameters

For safe and effective use, adhere to the following quantitative guidelines for the storage and handling of this compound:

ParameterValueNotes
Storage Temperature 20°C - 25°C (68°F - 77°F)[1]Do not freeze the product[1].
Shelf Life (after first opening) 28 days[2][3][4]Discard any remaining product after this period.
Vial Puncture Limit (100 mL vial) Up to 30, 75, or 100 times depending on the specific product brand. Always check the product label.If using a needle larger than 18-gauge, discard the remaining product immediately after use[1].
Vial Puncture Limit (250 mL & 500 mL vials) Up to 20 or 100 times depending on the specific product brand. Always check the product label.If using a needle larger than 18-gauge, discard the remaining product immediately after use[1].

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify that the product is this compound and that the expiration date has not passed.

  • Store vials upright in a designated, well-ventilated area at a controlled room temperature of 20°C to 25°C (68°F to 77°F)[1].

  • Ensure the storage location is secure and accessible only to authorized personnel.

Preparation and Handling
  • Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear the following minimum PPE:

    • A clean lab coat or disposable gown.

    • Safety glasses with side shields. If there is a splash risk, use chemical splash goggles or a face shield in addition to safety glasses.

    • Disposable nitrile gloves. It is recommended to use puncture-resistant gloves when handling needles.

  • Aseptic Technique: Use a sterile needle and syringe for each withdrawal. Disinfect the rubber stopper of the vial with an appropriate antiseptic before each puncture.

  • Avoid Self-Injection: Exercise extreme caution to prevent accidental self-injection. Do not recap needles. Needles should have a protective cover until the point of use.

  • Pregnant Women: Pregnant women and those intending to conceive should avoid contact with this compound, particularly accidental self-injection[2][3].

Administration (in a research context)
  • If administering to animals, ensure they are adequately restrained to prevent sudden movements.

  • After administration, immediately dispose of the needle and syringe in a designated sharps container.

Decontamination and Cleaning
  • In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Clean the spill area with a detergent solution and then rinse with water.

  • Wash hands thoroughly with soap and water after handling the product and before leaving the laboratory[2][3].

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused or Expired Product: Do not dispose of this compound via wastewater or household waste[2][4][5][6]. Unused or expired this compound should be treated as pharmaceutical waste and disposed of through a licensed biomedical waste disposal service, typically via incineration.

  • Empty Vials: Empty vials should be disposed of in a sharps container or a designated container for pharmaceutical waste, in accordance with local regulations.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, gowns, and cleaning materials, should be disposed of as biomedical waste.

  • Sharps: All needles and syringes must be disposed of immediately after use in a clearly labeled, puncture-resistant, and leak-proof sharps container.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

IncidentImmediate ActionFollow-up
Accidental Self-Injection 1. Remain calm. 2. Encourage gentle bleeding from the wound by washing it under running water. Do not squeeze or rub the area. 3. Wash the area thoroughly with soap and water. 4. Cover the area with a sterile dressing.Seek immediate medical attention. Inform the physician that you have been injected with this compound, a veterinary iron supplement. Provide the product leaflet or label if possible[2][3].
Skin Contact 1. Immediately remove any contaminated clothing. 2. Wash the affected skin area thoroughly with soap and water[2][3].Monitor the area for any signs of irritation or reaction. If symptoms develop, seek medical advice.
Eye Contact 1. Immediately flush the eyes with copious amounts of cool, clean water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so.Seek medical attention to ensure no damage has occurred[2][3].
Spill 1. Evacuate the immediate area if the spill is large. 2. Wear appropriate PPE, including gloves and eye protection. 3. Contain the spill using absorbent materials. 4. Place the absorbed material into a sealed container for hazardous waste disposal.Decontaminate the spill area with a suitable cleaning agent.

Workflow Diagrams

The following diagrams illustrate the key processes for handling this compound safely.

GleptoferronHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves B Prepare sterile needle and syringe A->B C Disinfect vial stopper B->C D Withdraw this compound from vial C->D E Administer or use in experiment D->E F Immediately dispose of sharps post-use E->F G Doff and dispose of contaminated PPE F->G H Wash hands thoroughly G->H I Store remaining product appropriately H->I

Caption: Standard workflow for the safe handling of this compound.

GleptoferronEmergencyResponse cluster_self_injection Accidental Self-Injection cluster_exposure Skin or Eye Contact cluster_spill Spill Start Emergency Event A1 Wash wound gently Start->A1 Self-Injection B1 Remove contaminated clothing Start->B1 Exposure C1 Wear appropriate PPE Start->C1 Spill A2 Apply sterile dressing A1->A2 A3 Seek IMMEDIATE medical attention A2->A3 B2 Flush affected area with water for 15 mins B1->B2 B3 Seek medical advice if irritation persists B2->B3 C2 Contain with absorbent material C1->C2 C3 Dispose of as hazardous waste C2->C3

Caption: Logical flow for emergency responses to this compound incidents.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.